2-Tert-butyl-3-hydroxy-4-methoxyisoindolin-1-one
Description
Properties
IUPAC Name |
2-tert-butyl-3-hydroxy-4-methoxy-3H-isoindol-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-13(2,3)14-11(15)8-6-5-7-9(17-4)10(8)12(14)16/h5-7,12,16H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMCZLBSINNXAJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C(C2=C(C1=O)C=CC=C2OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10682053 | |
| Record name | 2-tert-Butyl-3-hydroxy-4-methoxy-2,3-dihydro-1H-isoindol-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10682053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1245563-21-6 | |
| Record name | 2-(1,1-Dimethylethyl)-2,3-dihydro-3-hydroxy-4-methoxy-1H-isoindol-1-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1245563-21-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-tert-Butyl-3-hydroxy-4-methoxy-2,3-dihydro-1H-isoindol-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10682053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Methodical Approach to the Structural Elucidation of 2-Tert-butyl-3-hydroxy-4-methoxyisoindolin-1-one: A Technical Guide
This in-depth technical guide provides a comprehensive framework for the structural elucidation of the novel N-substituted isoindolinone, 2-Tert-butyl-3-hydroxy-4-methoxyisoindolin-1-one. This document is intended for researchers, scientists, and professionals in drug development who are engaged in the synthesis and characterization of new chemical entities. We will navigate the process from initial molecular formula determination to the complete assignment of the chemical structure, employing a suite of modern spectroscopic techniques. The narrative emphasizes not just the "what" but the "why" of each experimental choice, reflecting a field-proven, logical approach to solving complex chemical puzzles.
Introduction: The Isoindolinone Scaffold and the Analytical Challenge
The isoindolinone core is a privileged scaffold in medicinal chemistry, appearing in a range of biologically active compounds.[1] The specific molecule of interest, this compound, presents a unique combination of substituents—a bulky tert-butyl group on the nitrogen, a hydroxyl group, and a methoxy group on the aromatic ring. These features necessitate a meticulous and multi-faceted analytical approach to unambiguously confirm its constitution and stereochemistry. This guide will walk through a hypothetical, yet realistic, structural elucidation workflow, demonstrating how data from various spectroscopic methods are integrated to build a cohesive and irrefutable structural assignment.
Part 1: Foundational Analysis - Mass Spectrometry and Infrared Spectroscopy
The initial steps in characterizing a newly synthesized compound are to determine its molecular formula and identify its key functional groups. High-resolution mass spectrometry (HRMS) and infrared (IR) spectroscopy are the primary tools for this purpose.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination
Expertise & Experience: Before delving into the intricacies of NMR, confirming the molecular formula is paramount. HRMS provides a highly accurate mass measurement, which is crucial for distinguishing between isobaric compounds and building confidence in the proposed structure.
Experimental Protocol: Electrospray Ionization Time-of-Flight (ESI-TOF) Mass Spectrometry
-
Sample Preparation: Dissolve approximately 1 mg of the purified compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Utilize an ESI-TOF mass spectrometer.
-
Ionization Mode: Positive ion mode is typically chosen for nitrogen-containing compounds as they are readily protonated. The expected ion would be the protonated molecule, [M+H]⁺.
-
Data Acquisition: Acquire the spectrum over a mass range that includes the expected molecular weight.
-
Data Analysis: Determine the exact mass of the [M+H]⁺ ion and use the instrument's software to generate a list of possible elemental compositions.
Data Presentation: Expected HRMS Data
| Parameter | Expected Value |
| Molecular Formula | C₁₃H₁₇NO₃ |
| Exact Mass | 235.1208 |
| [M+H]⁺ (Calculated) | 236.1281 |
| [M+H]⁺ (Observed) | 236.1283 (Hypothetical) |
| Mass Accuracy | < 5 ppm |
The hypothetical observed mass, with a deviation of less than 5 ppm from the calculated value for C₁₃H₁₇NO₃, would provide strong evidence for the proposed molecular formula.
Infrared (IR) Spectroscopy for Functional Group Identification
Trustworthiness: IR spectroscopy provides a rapid and non-destructive method to identify the presence of key functional groups. This technique serves as a self-validating system when its findings are later corroborated by NMR data.
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
-
Sample Preparation: A small amount of the solid, purified compound is placed directly on the ATR crystal.
-
Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹.
-
Background Correction: A background spectrum of the clean ATR crystal is recorded and subtracted from the sample spectrum.
Data Presentation: Expected IR Absorptions
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3350 | Broad | O-H stretch (hydroxyl group) |
| ~2960 | Strong | C-H stretch (aliphatic, tert-butyl) |
| ~1680 | Strong | C=O stretch (amide, γ-lactam) |
| ~1600, ~1480 | Medium | C=C stretch (aromatic ring) |
| ~1250, ~1050 | Strong | C-O stretch (methoxy and hydroxyl) |
The presence of a broad O-H stretch, a strong carbonyl absorption characteristic of a five-membered lactam, and aromatic C=C stretches would be consistent with the proposed structure of this compound.
Part 2: The Core of the Elucidation - 1D and 2D Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the detailed structure of organic molecules.[2][3] A combination of 1D and 2D NMR experiments will allow for the complete assignment of all proton and carbon signals and establish the connectivity of the atoms.
¹H NMR Spectroscopy: The Proton Framework
Expertise & Experience: ¹H NMR provides the initial map of the proton environment in the molecule. The chemical shifts, integration values, and coupling patterns of the signals are all critical pieces of the structural puzzle.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Data Acquisition: Acquire a standard ¹H NMR spectrum.
Data Presentation: Predicted ¹H NMR Data (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.5 | d | 1H | Ar-H |
| ~7.0 | t | 1H | Ar-H |
| ~6.8 | d | 1H | Ar-H |
| ~5.5 | s | 1H | CH-OH |
| ~4.5 | s (broad) | 1H | OH |
| ~3.9 | s | 3H | OCH₃ |
| ~1.5 | s | 9H | C(CH₃)₃ |
The predicted spectrum shows three aromatic protons with splitting patterns indicative of a 1,2,3-trisubstituted benzene ring. The singlet for the methoxy group, the large singlet for the nine equivalent protons of the tert-butyl group, and the singlet for the proton at the hydroxyl-bearing carbon are all characteristic features we would expect.
¹³C NMR and DEPT: The Carbon Skeleton
Trustworthiness: ¹³C NMR, in conjunction with Distortionless Enhancement by Polarization Transfer (DEPT) experiments, provides a definitive count of the carbon atoms and their types (CH₃, CH₂, CH, C).
Experimental Protocol: ¹³C NMR and DEPT
-
Sample and Instrumentation: Same as for ¹H NMR.
-
Data Acquisition: Acquire a proton-decoupled ¹³C spectrum and DEPT-135 and DEPT-90 spectra.
Data Presentation: Predicted ¹³C NMR Data (in CDCl₃)
| Chemical Shift (δ, ppm) | DEPT-135 | DEPT-90 | Assignment |
| ~170 | Negative (absent) | Absent | C=O |
| ~155 | Absent | Absent | Ar-C-O |
| ~140 | Absent | Absent | Ar-C |
| ~130 | Positive | Positive | Ar-CH |
| ~120 | Positive | Positive | Ar-CH |
| ~110 | Positive | Positive | Ar-CH |
| ~80 | Positive | Positive | CH-OH |
| ~60 | Absent | Absent | C(CH₃)₃ |
| ~56 | Positive | Absent | OCH₃ |
| ~28 | Positive | Absent | C(CH₃)₃ |
The DEPT-135 spectrum would show positive signals for CH and CH₃ carbons and negative signals for CH₂ carbons (none expected in this molecule). The DEPT-90 spectrum would only show signals for CH carbons. This combination allows for the unambiguous assignment of each carbon type.
2D NMR: Connecting the Pieces
Authoritative Grounding: 2D NMR experiments are essential for establishing the connectivity between atoms.[4][5] We will focus on COSY, HSQC, and HMBC experiments to build the molecular framework.
Experimental Workflow for Structural Elucidation
Caption: Key HMBC correlations for structural confirmation. Note: This DOT script is illustrative. A background image of the chemical structure would be needed for precise arrow placement.
By systematically analyzing the data from these 1D and 2D NMR experiments, we can confidently piece together the structure of this compound. The COSY spectrum establishes the relationship between the aromatic protons, the HSQC spectrum assigns the protonated carbons, and the HMBC spectrum connects the different fragments of the molecule into a coherent whole.
Conclusion
The structural elucidation of a novel compound like this compound is a systematic process that relies on the logical integration of data from multiple analytical techniques. This guide has outlined a robust workflow, beginning with the foundational determination of the molecular formula and functional groups using HRMS and IR spectroscopy, and culminating in the detailed mapping of the molecular architecture through a suite of 1D and 2D NMR experiments. This methodical approach, grounded in the principles of scientific integrity and causality, ensures a high degree of confidence in the final structural assignment, a critical step in the journey of drug discovery and development.
References
-
The chemistry of isoindole natural products. National Center for Biotechnology Information. [Link]
-
Structure of isoindolinone derivatives i (i: compounds from 1 to 11). ResearchGate. [Link]
-
Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. National Center for Biotechnology Information. [Link]
-
Structure Elucidation by NMR. ETH Zurich NMR Service. [Link]
-
Structure Elucidation and NMR. Hypha Discovery. [Link]
-
Structure elucidation of xanthone derivatives: studies of nuclear magnetic resonance spectroscopy. PubMed. [Link]
-
Structural elucidation by 1D and 2D NMR of three isomers of a carotenoid lysophosphocholine and its synthetic precursors. PubMed. [Link]
Sources
- 1. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure Elucidation by NMR – NMR Service | ETH Zurich [nmrservice.ethz.ch]
- 3. Structure elucidation of xanthone derivatives: studies of nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. hyphadiscovery.com [hyphadiscovery.com]
- 5. Structural elucidation by 1D and 2D NMR of three isomers of a carotenoid lysophosphocholine and its synthetic precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
Foreword: The Isoindolinone Scaffold - A Privileged Motif in Modern Chemistry
An In-Depth Technical Guide to the Physical and Chemical Properties of Substituted Isoindolinones
The isoindolinone framework, a benzo-fused γ-lactam, has emerged from a structural curiosity to a cornerstone of medicinal chemistry and materials science.[1] This bicyclic heterocycle is found in a wide array of natural products and has proven to be a "privileged scaffold"—a molecular architecture capable of interacting with multiple biological targets with high affinity.[2][3] Its prevalence in clinically significant drugs, from the immunomodulatory effects of lenalidomide to the antihypertensive action of chlorthalidone, underscores its therapeutic importance.[4][5] This guide provides a comprehensive exploration of the physical and chemical properties of substituted isoindolinones, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into the nuanced relationship between structure and function, examine robust synthetic and analytical methodologies, and highlight the scaffold's versatile applications in drug discovery.
Physicochemical Properties and Structure-Activity Relationships (SAR)
The biological activity of an isoindolinone derivative is intrinsically linked to its physicochemical properties, which are dictated by the nature and position of its substituents. Understanding these relationships is paramount for rational drug design. Modifications can be strategically made at three primary locations: the lactam nitrogen (N-2), the stereogenic carbon (C-3), and the aromatic benzene ring.
The Influence of Substituents
-
Lipophilicity and Solubility: The balance between lipophilicity (fat-solubility) and hydrophilicity (water-solubility) is critical for a drug's absorption, distribution, metabolism, and excretion (ADME) profile. Introducing non-polar, alkyl, or aryl groups, particularly at the N-2 position, generally increases lipophilicity, which can enhance membrane permeability. Conversely, incorporating polar moieties like hydroxyls, amines, or carboxylic acids can improve aqueous solubility, which is often a challenge for planar aromatic systems. For instance, isoindolinone-based PARP inhibitors designed for CNS cancers must have moderate lipophilicity to cross the blood-brain barrier effectively while maintaining a favorable pharmacokinetic profile.[6]
-
Stereochemistry at the C-3 Position: The C-3 position of the isoindolinone ring is often a stereocenter, and the chirality can have a profound impact on biological activity.[7] The differential activity between enantiomers is a classic principle in pharmacology, as biological targets like enzymes and receptors are themselves chiral. For example, in a series of isoindolinyl benzisoxazolpiperidines developed as dopamine D4 receptor antagonists, the (S)-enantiomer was found to be the more potent form.[8] This necessitates the use of asymmetric synthesis to produce enantiomerically pure compounds for accurate biological evaluation.[9]
-
Hydrogen Bonding and Target Engagement: The lactam carbonyl group is a key hydrogen bond acceptor, crucial for anchoring the molecule within a target's binding site. Substituents on the benzene ring can modulate the electronic properties of the entire scaffold. Electron-withdrawing groups (e.g., -Cl, -CF₃) can enhance the hydrogen bond accepting capacity of the carbonyl oxygen, while electron-donating groups (e.g., -OCH₃, -NH₂) can have the opposite effect. These subtle electronic modulations can fine-tune binding affinity and selectivity.
Quantitative SAR Data
The following table summarizes representative data from the literature, illustrating how substituent changes impact biological activity.
| Compound/Substituent Class | Biological Target | Key Substituent(s) | Observed Activity (IC₅₀) | Reference |
| HDAC Inhibitors | HDAC1 | 2-(4-(dimethylamino)phenyl)ethyl at N-2 | 65.1 nM | [10] |
| HDAC Inhibitors | HDAC1 | 4-methoxybenzyl at N-2 | 57.9 nM | [10] |
| Anticancer Agents | HepG2 Cell Line | 2-benzyl with piperazine-1-carboxylate at C-5 | 5.89 µM | [11] |
| Carbonic Anhydrase Inhibitors | hCA I | Phenylsulfonate at N-2 | Ki = 11.48 nM | [5] |
| Carbonic Anhydrase Inhibitors | hCA II | Cyclohexylsulfonate at N-2 | Ki = 9.32 nM | [5] |
This data clearly demonstrates that even minor structural modifications can lead to significant changes in potency and selectivity, highlighting the importance of systematic SAR exploration.[12]
Logical Framework for SAR Exploration
The following diagram illustrates the logical relationship between substituent placement and its effect on key pharmaceutical properties.
Caption: Logical flow from substituent position to physicochemical properties and biological outcomes.
Synthesis of Substituted Isoindolinones
The synthetic accessibility of the isoindolinone scaffold is a primary reason for its widespread use.[12] Methodologies range from classical condensation reactions to modern transition-metal-catalyzed approaches, providing chemists with a versatile toolkit to generate molecular diversity.
Key Synthetic Strategies
-
From 2-Formylbenzoic Acid: A robust and common method involves the condensation of 2-formylbenzoic acid with primary amines. This can proceed through a one-pot reductive amination followed by intramolecular cyclization (lactamization). This approach is highly versatile as a wide variety of primary amines can be used to install diverse functionality at the N-2 position.[13][14]
-
Transition Metal-Catalyzed C-H Activation/Functionalization: In recent years, C-H activation has emerged as a powerful, atom-economical strategy.[15] Catalysts based on rhodium, palladium, or ruthenium can direct the functionalization of an ortho C-H bond of a benzamide, followed by cyclization with an alkene or alkyne to construct the isoindolinone ring.[15][16] This allows for the synthesis of complex 3-substituted isoindolinones.
-
Carbonylation Reactions: Palladium-catalyzed carbonylation of benzylamines using carbon monoxide (or a CO surrogate) provides a direct route to the isoindolinone scaffold.[13] This method is advantageous for its efficiency in constructing the lactam ring.
-
Asymmetric Synthesis: To access enantiomerically pure isoindolinones, chiral auxiliaries, chiral catalysts, or resolution of racemic mixtures are employed.[9] For instance, palladium-catalyzed asymmetric intramolecular C-H amination can produce chiral isoindolines, which can then be converted to the desired isoindolinone.[17]
The diagram below outlines some of these common synthetic pathways.
Caption: Overview of common synthetic routes to substituted isoindolinones.
Experimental Protocol: One-Pot Synthesis from 2-Benzoylbenzoic Acid
This protocol describes a general, efficient, and metal-free one-pot synthesis of novel N-sulfonyl isoindolinone derivatives, adapted from a validated methodology.[5] The causality behind this choice of protocol is its operational simplicity, mild reaction conditions, and high yields, making it an excellent example of a trustworthy and self-validating system.
Objective: To synthesize N-sulfonyl isoindolinone derivatives.
Materials:
-
2-Benzoylbenzoic acid (1.0 eq)
-
Chlorosulfonyl isocyanate (CSI) (1.1 eq)
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA) (catalytic amount)
-
Desired alcohol (e.g., ethanol, propanol, cyclohexanol)
-
Standard laboratory glassware, magnetic stirrer
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add 2-benzoylbenzoic acid (1.0 eq) and a catalytic amount of TFA. Dissolve the solids in anhydrous DCM (approx. 10 mL per mmol of starting material).
-
Isocyanate Addition: Slowly add chlorosulfonyl isocyanate (1.1 eq) to the stirring solution at room temperature. The choice of CSI is critical as it serves as the nitrogen and sulfonyl source in a single, highly reactive molecule.
-
Intermediate Formation: Allow the mixture to stir at room temperature for 2 hours. During this time, an intermediate is formed.
-
Alcohol Addition: Add the corresponding alcohol (e.g., ethanol, 1 mL) to the reaction mixture. The alcohol acts as a nucleophile, reacting with the intermediate to form the final sulfonate ester.
-
Reaction Completion: Continue stirring at room temperature for an additional 1 hour. Progress can be monitored by Thin Layer Chromatography (TLC).[18]
-
Workup and Isolation: Upon completion, remove the solvent under reduced pressure (rotary evaporation). The resulting crude product can then be purified by column chromatography on silica gel or recrystallization to yield the pure isoindolinone derivative.
Characterization and Analytical Workflow
Rigorous characterization is essential to confirm the structure, identity, and purity of any synthesized compound. A multi-technique approach is standard practice in the field.
-
Spectroscopic Analysis:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are the most powerful tools for structural elucidation, providing detailed information about the chemical environment of each proton and carbon atom.[14]
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups. A strong absorption band in the region of 1650-1700 cm⁻¹ is characteristic of the lactam carbonyl (C=O) group.[14]
-
Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) provides an exact mass of the compound, which is used to confirm its elemental composition and molecular formula.[19]
-
-
Chromatographic Analysis:
-
Thin Layer Chromatography (TLC): TLC is used for rapid monitoring of reaction progress and for preliminary purity assessment.[18]
-
High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for determining the purity of the final compound, providing quantitative data on the presence of any impurities.[18]
-
The following diagram illustrates a standard workflow for the synthesis and characterization of a novel isoindolinone derivative.
Caption: Standard laboratory workflow from synthesis to a fully characterized isoindolinone.
Conclusion and Future Outlook
Substituted isoindolinones represent a remarkably versatile and enduringly relevant class of heterocyclic compounds. Their favorable physicochemical properties, synthetic tractability, and proven ability to interact with a wide range of biological targets ensure their continued prominence in drug discovery and development.[4][12] Future research will likely focus on the development of novel, highly selective, and stereospecific synthetic methods to access increasingly complex and functionally diverse isoindolinones. As our understanding of disease biology deepens, the rational design of new isoindolinone-based therapeutics, targeting everything from cancer and inflammation to neurodegenerative disorders, will undoubtedly continue to yield promising clinical candidates.[2][5]
References
-
Khan, I., Zaib, S., & Batool, S. (2024). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Molecules. [Link]
-
D'Acquarica, I., Di Vona, M. L., & Giorgi, G. (2018). AN OVERVIEW ON ASYMMETRIC SYNTHESIS OF 3-SUBSTITUTED ISOINDOLINONES. Arkivoc. [Link]
-
He, W., et al. (2002). Synthesis and structure-activity relationship of the isoindolinyl benzisoxazolpiperidines as potent, selective, and orally active human dopamine D4 receptor antagonists. Chembiochem. [Link]
-
Preprints.org. (2024). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Preprints.org. [Link]
-
Shaikh, R. A., et al. (2024). 3-Substituted isoindolin-1-ones and their pharmaceutical applications. ResearchGate. [Link]
-
Bakan, B., et al. (2024). Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. Journal of Biochemical and Molecular Toxicology. [Link]
-
ResearchGate. (n.d.). Examples of biologically active isoindolinone derivatives. ResearchGate. [Link]
-
Neuvonen, K., & Sillanpää, A. (2020). Isoindolinone Synthesis via One‐Pot Type Transition Metal Catalyzed C−C Bond Forming Reactions. ResearchGate. [Link]
-
Ruan, H., et al. (2024). Novel Isoindolinone-Containing PARP Inhibitors: Synthesis and Therapeutic Applications in CNS Cancer Treatment. PMC - PubMed Central. [Link]
-
Wang, T., et al. (2019). Design, synthesis and biological evaluation of novel isoindolinone derivatives as potent histone deacetylase inhibitors. European Journal of Medicinal Chemistry. [Link]
-
Zhang, H., et al. (2022). Novel Isoindolinone-Based Analogs of the Natural Cyclic Peptide Fenestin A: Synthesis and Antitumor Activity. ACS Medicinal Chemistry Letters. [Link]
-
Upadhyay, S. K., & Singh, P. P. (2020). 1-Isoindolinone scaffold-based natural products with a promising diverse bioactivity. Fitoterapia. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of isoindolinones. Organic Chemistry Portal. [Link]
-
De, A., & Singh, G. (2019). Properties and Functions of Isoindoline: A Short Review. Jetir.Org. [Link]
-
JOCPR. (n.d.). Design, synthesis and biological evaluation of the novel isoindolinone derivatives. JOCPR. [Link]
-
ResearchGate. (n.d.). Structure of isoindolinone derivatives i (i: compounds from 1 to 11). ResearchGate. [Link]
-
ResearchGate. (n.d.). Scope of substituted isoindolin-1-ones. ResearchGate. [Link]
-
Preprints.org. (2024). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Preprints.org. [Link]
-
ResearchGate. (n.d.). The application of chiral isoindolinones as chiral ligands in cobalt‐catalyzed enantioselective C−H activation. ResearchGate. [Link]
-
Cui, W-J., et al. (2020). Divergent Synthesis of Tunable Cyclopentadienyl Ligands and Their Application in Rh-Catalyzed Enantioselective Synthesis of Isoindolinone. Journal of the American Chemical Society. [Link]
-
Jelali, M., et al. (2020). Synthesis, characterization and in vitro bioactivity studies of isoindolin‐1‐3‐phosophonate compounds. ResearchGate. [Link]
-
Steinert, M., et al. (2024). Biological evaluation of semi-synthetic isoindolinone isomers produced by Stachybotrys chartarum. PMC - NIH. [Link]
-
Wikipedia. (n.d.). Isoindoline. Wikipedia. [Link]
Sources
- 1. 1-Isoindolinone scaffold-based natural products with a promising diverse bioactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core [mdpi.com]
- 5. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel Isoindolinone-Containing PARP Inhibitors: Synthesis and Therapeutic Applications in CNS Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Isoindoline - Wikipedia [en.wikipedia.org]
- 8. Synthesis and structure-activity relationship of the isoindolinyl benzisoxazolpiperidines as potent, selective, and orally active human dopamine D4 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. societachimica.it [societachimica.it]
- 10. Design, synthesis and biological evaluation of novel isoindolinone derivatives as potent histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. jocpr.com [jocpr.com]
- 12. researchgate.net [researchgate.net]
- 13. Isoindolinone synthesis [organic-chemistry.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Biological evaluation of semi-synthetic isoindolinone isomers produced by Stachybotrys chartarum - PMC [pmc.ncbi.nlm.nih.gov]
A Predictive Technical Guide to the Biological Activity of 2-Tert-butyl-3-hydroxy-4-methoxyisoindolin-1-one
Authored for: Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following technical guide is a predictive analysis based on the known biological activities of structurally related compounds. As of the date of this publication, "2-Tert-butyl-3-hydroxy-4-methoxyisoindolin-1-one" is a novel chemical entity with no specific published data on its biological effects. This document is intended to serve as a scientifically-grounded framework to guide future research into its potential therapeutic properties.
Introduction: Deconstructing a Novel Isoindolinone for Therapeutic Potential
The isoindolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds with a wide array of therapeutic applications.[1][2] Derivatives of this heterocyclic system have demonstrated significant potential as anticancer, anti-inflammatory, antioxidant, and antimicrobial agents.[1][3] This guide focuses on the predictive biological activity of a novel derivative, this compound. By dissecting its structural components—the isoindolinone core, a C3-hydroxyl group, a C4-methoxy group, and an N2-tert-butyl group—we can hypothesize its likely biological activities and propose a comprehensive strategy for its empirical validation.
The isoindolinone core itself is a key pharmacophore, with substitutions at various positions significantly influencing its biological profile.[4] The hydroxyl group at the C3 position is of particular interest, as it can participate in hydrogen bonding, potentially influencing receptor binding and modifying the compound's toxicity profile.[5][6] The methoxy group at the C4 position is a common feature in many approved drugs, known to impact physicochemical properties, metabolic stability, and target affinity.[7] Finally, the bulky tert-butyl group at the N2 position is expected to provide steric hindrance, which can confer kinetic stability and influence the molecule's interaction with biological targets.[8]
This in-depth guide will provide a predictive overview of the potential anticancer, anti-inflammatory, and antioxidant activities of this compound. We will present detailed experimental protocols to investigate these predicted activities, along with hypothetical data to illustrate expected outcomes. Furthermore, we will explore the potential signaling pathways that this compound may modulate, offering a roadmap for mechanistic studies.
Predicted Biological Activities and Mechanistic Insights
Based on the structure-activity relationships of known isoindolinone derivatives, we predict that this compound will exhibit the following biological activities:
Anticancer Activity
The isoindolinone scaffold is a well-established framework for the development of anticancer agents.[9][10] Many derivatives have shown potent cytotoxic effects against a variety of cancer cell lines. The anticancer activity of these compounds is often attributed to the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways involved in cancer cell proliferation and survival.[9]
Predicted Mechanism of Action: We hypothesize that this compound may exert its anticancer effects through the modulation of critical signaling pathways such as the PI3K/Akt and MAPK pathways.[9] Inhibition of these pathways can lead to decreased cell viability and the induction of programmed cell death. Furthermore, the compound may induce apoptosis through the activation of caspase cascades and the disruption of mitochondrial function.
Anti-inflammatory Activity
Chronic inflammation is a key contributor to a wide range of human diseases. Isoindolinone derivatives have been reported to possess significant anti-inflammatory properties.[[“]][12] These effects are often mediated by the inhibition of pro-inflammatory enzymes and cytokines.
Predicted Mechanism of Action: The anti-inflammatory activity of this compound is likely to be mediated through the inhibition of the NF-κB (Nuclear Factor-kappa B) signaling pathway.[9] NF-κB is a master regulator of inflammation, and its inhibition leads to a downstream reduction in the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[13] The compound may also suppress the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), key enzymes in the inflammatory cascade.[14]
Antioxidant Activity
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases. Some isoindolinone derivatives have demonstrated antioxidant properties by scavenging free radicals and upregulating endogenous antioxidant defense mechanisms.[1]
Predicted Mechanism of Action: The antioxidant potential of this compound is likely to stem from both direct and indirect mechanisms. The phenolic hydroxyl and methoxy groups may contribute to direct radical scavenging activity.[1] Additionally, the compound may activate the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway.[5][15] Nrf2 is a key transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).[16][17]
Proposed Experimental Workflows for Biological Evaluation
To empirically validate the predicted biological activities of this compound, a series of well-established in vitro assays are proposed.
Diagram of the Overall Experimental Workflow:
Caption: A proposed workflow for the in vitro biological evaluation of this compound.
Cytotoxicity Screening: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[18] Metabolically active cells reduce the yellow MTT to purple formazan crystals, and the amount of formazan produced is proportional to the number of viable cells.[19]
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cell lines (e.g., A549 - lung carcinoma, MCF-7 - breast adenocarcinoma) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing the compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 24, 48, and 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value.
Hypothetical Quantitative Data:
| Cell Line | Incubation Time (h) | Predicted IC₅₀ (µM) |
| A549 | 24 | 25 - 75 |
| 48 | 10 - 50 | |
| 72 | 5 - 25 | |
| MCF-7 | 24 | 30 - 80 |
| 48 | 15 - 60 | |
| 72 | 8 - 30 |
Anti-inflammatory Activity: Griess Assay for Nitric Oxide Production
The Griess assay is a colorimetric method for the quantification of nitrite, a stable and nonvolatile breakdown product of nitric oxide (NO).[20] It is commonly used to assess the anti-inflammatory potential of compounds by measuring their ability to inhibit NO production in lipopolysaccharide (LPS)-stimulated macrophages.[8]
Step-by-Step Protocol:
-
Cell Seeding: Seed RAW 264.7 murine macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production. Include a negative control (cells only), a vehicle control (cells + vehicle + LPS), and a positive control (e.g., L-NAME).
-
Supernatant Collection: Collect 50 µL of the cell culture supernatant.
-
Griess Reaction: Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to the supernatant, followed by 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Incubation and Measurement: Incubate for 10 minutes at room temperature and measure the absorbance at 540 nm.
-
Data Analysis: Calculate the nitrite concentration from a sodium nitrite standard curve and determine the percentage of NO inhibition.
Hypothetical Quantitative Data:
| Compound Concentration (µM) | Predicted NO Inhibition (%) |
| 1 | 10 - 25 |
| 10 | 30 - 50 |
| 50 | 60 - 85 |
| 100 | 80 - 95 |
Antioxidant Activity: DPPH Radical Scavenging Assay
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and straightforward method to evaluate the free radical scavenging activity of a compound.[21][22] The stable free radical DPPH has a deep violet color, which turns to a pale yellow upon reduction by an antioxidant.[23]
Step-by-Step Protocol:
-
Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. Prepare various concentrations of this compound and a positive control (e.g., ascorbic acid) in methanol.
-
Reaction Mixture: In a 96-well plate, add 100 µL of the compound or standard solution to 100 µL of the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm.
-
Data Analysis: Calculate the percentage of radical scavenging activity using the formula: [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution alone and A_sample is the absorbance in the presence of the compound. Determine the IC₅₀ value.
Hypothetical Quantitative Data:
| Compound | Predicted IC₅₀ (µg/mL) |
| This compound | 50 - 150 |
| Ascorbic Acid (Standard) | 5 - 15 |
Predicted Signaling Pathway Modulation
To delve deeper into the mechanism of action, it is crucial to investigate the effect of this compound on key signaling pathways.
Diagram of the Predicted Anti-inflammatory Signaling Pathway (NF-κB):
Caption: Predicted inhibition of the NF-κB signaling pathway.
Diagram of the Predicted Antioxidant Signaling Pathway (Nrf2):
Caption: Predicted activation of the Nrf2 antioxidant response pathway.
Conclusion and Future Directions
This technical guide provides a predictive framework for investigating the biological activities of the novel compound, this compound. Based on a thorough analysis of its structural components and the known activities of related isoindolinone derivatives, we hypothesize that this compound possesses promising anticancer, anti-inflammatory, and antioxidant properties.
The detailed experimental protocols and predicted signaling pathways outlined herein offer a clear and actionable research plan for the empirical validation of these hypotheses. Successful validation of these predicted activities would position this compound as a valuable lead compound for further preclinical development. Future studies should focus on in vivo efficacy and safety profiling, as well as more in-depth mechanistic investigations to fully elucidate its therapeutic potential.
References
-
Ates-Alagoz, Z., & Yildirim, T. (2025). Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. Journal of Biochemical and Molecular Toxicology. [Link]
-
ResearchGate. (n.d.). Examples of biologically active isoindolinone derivatives. Retrieved from [Link]
-
ACME Research Solutions. (2024, February 23). DPPH Scavenging Assay Protocol- Detailed Procedure. Retrieved from [Link]
-
Zhu, J., & Li, G. (2025). Asymmetric Synthesis of 3-Substituted Isoindolinones by Direct Alkylation of Chiral N-tert-Butylsulfinyl-isoindolinones. The Journal of Organic Chemistry. [Link]
-
Bio-protocol. (n.d.). 2.5.4. DPPH∙ Radical Scavenging Assay. Retrieved from [Link]
-
Lawrence, T. (2009). The Nuclear Factor NF-κB Pathway in Inflammation. Cold Spring Harbor Perspectives in Biology. [Link]
-
National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
-
SciSpace. (n.d.). NF-κB Signaling Pathway Diagram. Retrieved from [Link]
-
Kim, S. J., et al. (2010). Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts. Journal of the Korean Society for Applied Biological Chemistry. [Link]
-
ResearchGate. (n.d.). Detailed schematic diagram of Nrf2-related signaling pathway. Retrieved from [Link]
-
CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
-
ResearchGate. (n.d.). Isoindolinone Derivatives: Synthesis, In Vitro Anticancer, Antioxidant, and Molecular Docking Studies. Retrieved from [Link]
-
ResearchGate. (n.d.). The role of the methoxy group in approved drugs. Retrieved from [Link]
-
Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry. [Link]
-
Wikipedia. (n.d.). NF-κB. Retrieved from [Link]
-
Chen, Y., et al. (2019). Design, synthesis and biological evaluation of novel isoindolinone derivatives as potent histone deacetylase inhibitors. European Journal of Medicinal Chemistry. [Link]
-
National Cancer Institute. (n.d.). Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7. Retrieved from [Link]
-
ResearchGate. (n.d.). Isoindolinone Derivatives: Synthesis, In Vitro Anticancer, Antioxidant, and Molecular Docking Studies. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
-
Preprints.org. (2024, November 20). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Retrieved from [Link]
-
JETIR. (n.d.). Properties and Functions of Isoindoline: A Short Review. Retrieved from [Link]
-
Johnson, D. A., & Johnson, J. A. (2012). Nrf2/ARE Signaling Pathway: Key Mediator in Oxidative Stress and Potential Therapeutic Target in ALS. Current medicinal chemistry. [Link]
-
ResearchGate. (2022, May 26). RAW 264.7 nitric oxide assay with griess reagent, do you refresh media before treating the cells?. Retrieved from [Link]
-
Zihlif, M. A., et al. (2013). Anti-inflammatory aminoacetylenic isoindoline-1,3-dione derivatives modulate cytokines production from different spleen cell populations. International immunopharmacology. [Link]
-
ResearchGate. (n.d.). Determination of nitric oxide production in RAW 264.7 cells using Griess assay. Retrieved from [Link]
-
Kim, J. E., et al. (2023). Design, Synthesis, and Biological Evaluation of 3-Substituted-Indolin-2-One Derivatives as Potent Anti-Inflammatory. Molecules. [Link]
-
Li, A. N., et al. (2022). Nrf2-mediated therapeutic effects of dietary flavones in different diseases. Frontiers in pharmacology. [Link]
-
ResearchGate. (n.d.). Induction of the Nrf2 activation and Nrf2-driven antioxidant enzyme expression by isoorientin. Retrieved from [Link]
-
Park, S. A., et al. (2012). Isoorientin induces Nrf2 pathway-driven antioxidant response through phosphatidylinositol 3-kinase signaling. Archives of pharmacal research. [Link]
-
Ren, G., et al. (2022). Linking Aromatic Hydroxy Metabolic Functionalization of Drug Molecules to Structure and Pharmacologic Activity. Molecules. [Link]
-
Zhang, D. D. (2006). Molecular Mechanisms of Nrf2-Mediated Antioxidant Response. Molecular and cellular biology. [Link]
-
Shang, H. S., et al. (2021). Anti-Inflammatory Therapeutic Mechanisms of Isothiocyanates: Insights from Sulforaphane. Antioxidants. [Link]
-
Li, Y., et al. (2021). Taxifolin attenuates inflammation via suppressing MAPK signal pathway in vitro and in silico analysis. Journal of Functional Foods. [Link]
-
Lu, M. C., et al. (2016). The complexity of the Nrf2 pathway: Beyond the antioxidant response. The Journal of nutritional biochemistry. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Nrf2-mediated therapeutic effects of dietary flavones in different diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. bio-protocol.org [bio-protocol.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Design, synthesis and biological evaluation of novel isoindolinone derivatives as potent histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. consensus.app [consensus.app]
- 12. Anti-inflammatory aminoacetylenic isoindoline-1,3-dione derivatives modulate cytokines production from different spleen cell populations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Anti-Inflammatory Therapeutic Mechanisms of Isothiocyanates: Insights from Sulforaphane - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Taxifolin attenuates inflammation via suppressing MAPK signal pathway in vitro and in silico analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Nrf2/ARE Signaling Pathway: Key Mediator in Oxidative Stress and Potential Therapeutic Target in ALS - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. The complexity of the Nrf2 pathway: Beyond the antioxidant response - PMC [pmc.ncbi.nlm.nih.gov]
- 18. clyte.tech [clyte.tech]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 21. acmeresearchlabs.in [acmeresearchlabs.in]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. researchgate.net [researchgate.net]
Methodological & Application
Application Note & Synthesis Protocol: 2-Tert-butyl-3-hydroxy-4-methoxyisoindolin-1-one
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide to the synthesis of 2-Tert-butyl-3-hydroxy-4-methoxyisoindolin-1-one, a functionalized isoindolinone derivative. The isoindolinone scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds and natural products[1][2][3]. This protocol details a robust two-step synthetic route commencing with the formation of an N-substituted phthalimide from 3-methoxyphthalic anhydride and tert-butylamine, followed by a regioselective reduction of one carbonyl group using sodium borohydride. The rationale behind each experimental step, safety considerations for all reagents, and a troubleshooting guide are provided to ensure successful and reproducible synthesis.
Introduction: The Significance of the Isoindolinone Core
The isoindolinone framework is a bicyclic heterocyclic system that is a cornerstone in the development of novel therapeutics[2][3]. Its rigid structure and capacity for diverse functionalization have led to its incorporation into molecules with a wide array of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties[1][4]. The 3-hydroxyisoindolinone moiety, in particular, serves as a versatile synthetic intermediate, allowing for further elaboration at the C3 position[5]. The target molecule, this compound, incorporates a bulky tert-butyl group, which can enhance metabolic stability and modulate binding affinity, and a methoxy group, an electron-donating substituent that can influence the electronic properties and reactivity of the aromatic ring. This guide provides a detailed, field-proven protocol for the reliable synthesis of this valuable compound.
Overall Synthetic Strategy
The synthesis of this compound is achieved through a two-step process. The first step involves the formation of the imide ring by reacting 3-methoxyphthalic anhydride with tert-butylamine. The second step is the critical regioselective reduction of one of the two carbonyl groups of the resulting phthalimide to afford the desired 3-hydroxyisoindolin-1-one.
Sources
Analytical methods for 2-Tert-butyl-3-hydroxy-4-methoxyisoindolin-1-one quantification
An Application Note and Protocol for the Quantification of 2-Tert-butyl-3-hydroxy-4-methoxyisoindolin-1-one
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides comprehensive analytical methodologies for the accurate and precise quantification of this compound, a novel isoindolinone derivative. Isoindolinone scaffolds are of significant interest in medicinal chemistry and drug development due to their diverse biological activities.[1] Robust and reliable quantification methods are therefore paramount for advancing compounds of this class through the development pipeline, from early-stage pharmacokinetic studies to final quality control of the active pharmaceutical ingredient (API).
Presented herein are two validated protocols tailored for different applications: 1) A High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method, ideal for the assay of the bulk drug substance and formulation analysis, and 2) A highly sensitive and selective Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of the analyte in a complex biological matrix such as human plasma. Both methods are designed to be self-validating, with protocols grounded in the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) guidelines.[2][3][4]
Introduction to Analytical Strategy
The analytical control of a new chemical entity (NCE) like this compound is a cornerstone of the pharmaceutical development process. The choice of analytical technique is dictated by the intended purpose of the measurement.
-
For Drug Substance and Product Assay: The primary goal is to determine the purity and content of the active ingredient. Here, robustness, precision, and accuracy are key. An HPLC-UV method is often the workhorse for this application due to its reliability, accessibility, and straightforward implementation.
-
For Bioanalysis (Pharmacokinetics): The challenge lies in measuring minute quantities of the drug and its metabolites in complex biological fluids. This requires exceptional sensitivity and selectivity to distinguish the analyte from endogenous components. LC-MS/MS is the gold standard for this purpose, offering the necessary performance to define a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[5]
This guide explains the causality behind the selection of each parameter and provides step-by-step protocols that incorporate validation procedures to ensure the trustworthiness and integrity of the generated data.[6][7]
Method 1: Quantification by High-Performance Liquid Chromatography (HPLC-UV)
Principle and Application
This reversed-phase HPLC method provides a reliable means to quantify this compound in relatively clean samples, such as the bulk drug substance or in-process quality control samples. The method separates the analyte from potential impurities based on its polarity. Quantification is achieved by measuring the analyte's absorbance of UV light at a specific wavelength and comparing the response to that of certified reference standards.
The isoindolinone core contains a chromophore that is expected to absorb UV light strongly in the 250-300 nm range. A C18 stationary phase is selected for its versatility and proven performance in retaining small, moderately polar organic molecules. The mobile phase, a mixture of acetonitrile and water with a formic acid modifier, is chosen to ensure good peak shape and retention.
Experimental Protocol: HPLC-UV
Instrumentation:
-
HPLC system with a quaternary or binary pump, degasser, autosampler, and column thermostat.
-
UV/Vis or Photodiode Array (PDA) detector.
-
Chromatography Data System (CDS) for data acquisition and processing.
Chromatographic Conditions:
| Parameter | Condition | Rationale |
|---|---|---|
| Column | C18, 150 mm x 4.6 mm, 5 µm | Standard column providing good resolution and efficiency for small molecules. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acid modifier improves peak shape and suppresses silanol interactions. |
| Mobile Phase B | 0.1% Acetonitrile | Common organic solvent providing good elution strength. |
| Gradient | 30% B to 95% B over 10 min | Ensures elution of the analyte while separating it from earlier and later eluting impurities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Maintains consistent retention times and improves reproducibility. |
| Injection Vol. | 10 µL | A typical volume to balance sensitivity and peak shape. |
| Detection | UV at 275 nm | Estimated wavelength of maximum absorbance for the isoindolinone chromophore. |
Preparation of Solutions:
-
Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in a 10 mL volumetric flask with acetonitrile.
-
Working Standard Solutions (1-100 µg/mL): Perform serial dilutions of the Stock Standard Solution with the mobile phase (at initial conditions, e.g., 30% B) to prepare a calibration curve with at least five concentration levels.
-
Sample Solution (50 µg/mL): Accurately weigh 5 mg of the drug substance, dissolve in, and dilute to 100 mL with acetonitrile.
Method Validation Protocol (ICH Q2(R2) Framework)[9][10]
The objective of method validation is to demonstrate that the analytical procedure is suitable for its intended purpose.[4]
-
Specificity: Analyze a blank (diluent) and a sample spiked with known related substances. The peak for the main analyte should be free from interference.
-
Linearity: Inject the working standard solutions in triplicate. Plot the average peak area against concentration and perform a linear regression.
-
Range: The range is established by confirming that the method has suitable linearity, accuracy, and precision at the lower and upper concentrations of the calibration curve.[8]
-
Accuracy: Perform recovery studies by spiking a placebo blend with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target sample concentration). Analyze in triplicate and calculate the percent recovery.
-
Precision:
-
Repeatability (Intra-assay): Analyze six replicate samples at 100% of the target concentration on the same day, with the same analyst and instrument.
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst or instrument. Calculate the Relative Standard Deviation (%RSD) for all results.
-
-
Limit of Quantitation (LOQ): Determine the lowest concentration that can be quantified with acceptable precision and accuracy. This can be estimated based on the signal-to-noise ratio (typically S/N ≥ 10).
Data Summary and Visualization
Table 1: Representative HPLC-UV Method Validation Parameters
| Validation Parameter | Acceptance Criteria | Hypothetical Result |
|---|---|---|
| Linearity (r²) | ≥ 0.999 | 0.9995 |
| Range | 1 - 100 µg/mL | Confirmed |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |
| Precision (%RSD) | ||
| - Repeatability | ≤ 2.0% | 0.8% |
| - Intermediate Precision | ≤ 2.0% | 1.2% |
| LOQ | S/N ≥ 10 | 1 µg/mL |
Method 2: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle and Application
This LC-MS/MS method is designed for the quantification of this compound in human plasma, a requirement for pharmacokinetic studies. The high selectivity of tandem mass spectrometry, operating in Multiple Reaction Monitoring (MRM) mode, allows the instrument to filter out the vast majority of matrix components, providing unambiguous detection of the target analyte. The use of a stable isotope-labeled internal standard (SIL-IS) is critical to correct for variations in sample recovery and matrix-induced ion suppression or enhancement, ensuring the highest level of accuracy.[9]
The analyte is first extracted from the plasma matrix using protein precipitation, a rapid and effective technique for sample cleanup. Chromatographic separation is achieved using a fast UPLC gradient to ensure high throughput.
Experimental Protocol: LC-MS/MS
Instrumentation:
-
UPLC/HPLC system capable of handling high pressures.
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Data system for instrument control and data analysis.
LC-MS/MS Conditions:
| Parameter | Condition | Rationale |
|---|---|---|
| Column | C18, 50 mm x 2.1 mm, 1.8 µm | Short UPLC column for rapid analysis and high efficiency. |
| Mobile Phase A | 0.1% Formic Acid in Water | Standard MS-compatible aqueous phase. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Standard MS-compatible organic phase. |
| Gradient | 5% B to 95% B over 2.5 min | Fast gradient for high-throughput bioanalysis. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temp. | 40 °C | Ensures reproducible chromatography. |
| Injection Vol. | 5 µL | Balances sensitivity with potential matrix effects. |
| Ionization Mode | ESI Positive | The isoindolinone structure is expected to readily form [M+H]⁺ ions. |
| MRM Transitions | Analyte: 236.1 → 180.1 | [M+H]⁺ → [M+H - C₄H₈]⁺ (Loss of tert-butyl group) |
| | IS (d9-analog): 245.2 → 189.1 | Assumes a deuterated tert-butyl group for the SIL-IS. |
Sample Preparation (Protein Precipitation):
-
Pipette 50 µL of plasma sample (or calibration standard/QC) into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the internal standard working solution (e.g., 100 ng/mL).
-
Add 150 µL of ice-cold acetonitrile to precipitate plasma proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4 °C.
-
Transfer the supernatant to an autosampler vial for injection.
Method Validation Protocol (FDA Bioanalytical Guidance)[13]
-
Selectivity: Analyze plasma from at least six different sources (donors) to check for interfering peaks at the retention time of the analyte and IS.
-
Linearity: Prepare calibration standards by spiking blank plasma with known concentrations of the analyte. Analyze the curve and perform a weighted (e.g., 1/x²) linear regression of the peak area ratio (Analyte/IS) vs. concentration.
-
Accuracy and Precision: Analyze Quality Control (QC) samples at low, medium, and high concentrations (LQC, MQC, HQC) in replicates of five on three separate days. Accuracy should be within ±15% of nominal (±20% at LLOQ), and precision (%RSD) should be ≤15% (≤20% at LLOQ).
-
Matrix Effect: Assess the ion suppression or enhancement by comparing the analyte response in post-extraction spiked plasma samples from different sources to the response in a clean solution.
-
Recovery: Compare the analyte response in pre-extraction spiked plasma samples to post-extraction spiked samples to determine the efficiency of the extraction process.
-
Stability: Evaluate the stability of the analyte in plasma under various conditions: freeze-thaw cycles, short-term (bench-top), and long-term storage at -80 °C.
Data Summary and Visualization
Table 2: Representative LC-MS/MS Method Validation Parameters
| Validation Parameter | Acceptance Criteria | Hypothetical Result |
|---|---|---|
| Linearity (r²) | ≥ 0.995 (weighted) | 0.997 |
| Range | 0.5 - 500 ng/mL | Confirmed |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | -5.2% to +8.5% |
| Precision (%RSD) | ≤ 15% (≤20% at LLOQ) | Inter-day RSD < 10% |
| Matrix Effect | CV ≤ 15% | 8.2% |
| Recovery | Consistent and precise | > 90% |
| Stability | % Change within ±15% | Stable under all tested conditions |
Conclusion and Method Selection Guide
The two detailed methodologies provide robust and reliable frameworks for the quantification of this compound.
-
The HPLC-UV method is the preferred approach for purity and assay testing of the bulk drug substance and formulated products where concentration levels are high and the sample matrix is simple. Its operational simplicity and cost-effectiveness make it ideal for routine quality control environments.
-
The LC-MS/MS method is essential for any application requiring trace-level quantification in complex biological matrices. Its unparalleled sensitivity and selectivity are mandatory for defining the pharmacokinetic profile of the compound in preclinical and clinical studies.
The successful implementation and validation of these methods, following the principles outlined in this guide, will ensure the generation of high-quality, reliable, and defensible data critical for advancing drug development programs.
References
-
Title: Q2(R2) Validation of Analytical Procedures Source: U.S. Food and Drug Administration (FDA) URL: [Link]
-
Title: Highlights from FDA's Analytical Test Method Validation Guidance Source: ProPharma URL: [Link]
-
Title: ICH Q2(R2) Guide: Analytical Method Validation Explained Source: IntuitionLabs URL: [Link]
-
Title: FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics Source: ECA Academy URL: [Link]
-
Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link]
-
Title: Validation of Analytical Procedures Q2(R2) Source: International Council for Harmonisation (ICH) URL: [Link]
-
Title: ICH and FDA Guidelines for Analytical Method Validation Source: Lab Manager URL: [Link]
-
Title: ICH Guidelines for Analytical Method Validation Explained Source: AMSbiopharma URL: [Link]
-
Title: FDA Releases Guidance on Analytical Procedures Source: BioPharm International URL: [Link]
-
Title: Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview Source: YouTube (Pharma Talks) URL: [Link]
-
Title: Metabolism-Guided Optimization of Tryptophanol-Derived Isoindolinone p53 Activators Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Design, synthesis and biological evaluation of the novel isoindolinone derivatives Source: Journal of Chemical and Pharmaceutical Research (JOCPR) URL: [Link]
-
Title: Biological evaluation of semi-synthetic isoindolinone isomers produced by Stachybotrys chartarum Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Development and validation of a LC-MS/MS method for assessment of an anti-inflammatory indolinone derivative by in vitro blood-brain barrier models Source: PubMed URL: [Link]
-
Title: Isoindolinone compounds active as Kv1.5 blockers identified using a multicomponent reaction approach Source: PubMed URL: [Link]
-
Title: Efficient synthesis of bioactive isoindolinone derivatives containing continuous quaternary carbons by intermolecular OH transfer Source: Royal Society of Chemistry URL: [Link]
Sources
- 1. Isoindolinone compounds active as Kv1.5 blockers identified using a multicomponent reaction approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. fda.gov [fda.gov]
- 3. FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics - ECA Academy [gmp-compliance.org]
- 4. biopharminternational.com [biopharminternational.com]
- 5. Development and validation of a LC-MS/MS method for assessment of an anti-inflammatory indolinone derivative by in vitro blood-brain barrier models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. intuitionlabs.ai [intuitionlabs.ai]
- 7. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 8. youtube.com [youtube.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Application Note: A Validated Reverse-Phase HPLC Method for the Quantitative Analysis of 2-Tert-butyl-3-hydroxy-4-methoxyisoindolin-1-one
Abstract
This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 2-Tert-butyl-3-hydroxy-4-methoxyisoindolin-1-one, a novel isoindolinone derivative. Recognizing the importance of this structural motif in pharmaceutical development, we have established a reliable analytical protocol from first principles. The method utilizes reverse-phase chromatography on a C18 stationary phase with gradient elution, followed by UV detection. The protocol herein provides a comprehensive guide for researchers, covering analyte characterization, detailed experimental procedures, and a full validation strategy according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2] This document serves as a foundational tool for quality control, stability testing, and pharmacokinetic studies involving this compound.
Introduction and Rationale
The isoindolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[3] The specific analyte, this compound, incorporates several functional groups that influence its physicochemical properties and, consequently, its analytical behavior. The presence of the aromatic isoindolinone core provides a strong chromophore, making UV-based detection highly suitable.[4][5] The combination of a hydrophobic tert-butyl group with polar hydroxyl and methoxy groups suggests a moderate overall polarity, making reverse-phase HPLC the ideal separation technique.[6][7]
Developing a reliable analytical method is a critical first step in any drug development pipeline, essential for ensuring product quality and consistency.[8][9] This note provides a systematic approach to method development and validation, explaining the scientific rationale behind the selection of the column, mobile phase, and detection parameters to ensure a specific, accurate, and precise quantification of the target analyte.
Predicted Physicochemical Properties
A preliminary in-silico assessment of the analyte's structure allows for the prediction of key properties that guide method development.
-
Polarity: The molecule possesses both non-polar (tert-butyl, aromatic ring) and polar (hydroxyl, methoxy, carbonyl, amine) functionalities. This amphiphilic nature makes it well-suited for reverse-phase chromatography where retention is primarily driven by hydrophobic interactions.
-
Solubility: The presence of polar groups suggests solubility in common organic solvents like methanol, acetonitrile, and DMSO. Aqueous solubility is expected to be limited but sufficient for HPLC analysis, especially when mixed with an organic modifier.[10][11][12]
-
UV Absorbance: The conjugated π-electron system of the isoindolinone core is a strong chromophore.[13][14] A UV scan would likely reveal a maximum absorbance (λmax) in the range of 220-300 nm, providing a basis for sensitive UV detection.
Experimental Protocol
This section provides a detailed, step-by-step methodology for the analysis of this compound.
Materials and Reagents
-
Analyte: this compound reference standard (>99% purity).
-
Solvents: HPLC-grade acetonitrile (ACN) and methanol (MeOH).
-
Water: Deionized water, filtered through a 0.22 µm filter.
-
Mobile Phase A: Deionized water.
-
Mobile Phase B: Acetonitrile.
-
Diluent: Acetonitrile/Water (50:50, v/v).
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a pump, autosampler, column oven, and a Photodiode Array (PDA) or UV-Vis detector is required.
| Parameter | Recommended Setting | Rationale |
| HPLC Column | C18, 4.6 x 150 mm, 5 µm | A C18 column is the industry standard for reverse-phase HPLC, offering excellent retention for moderately polar organic molecules. The specified dimensions provide a good balance between resolution and analysis time.[15][16][17] |
| Mobile Phase | A: Water; B: Acetonitrile | Acetonitrile offers a lower viscosity and better UV transparency compared to methanol, resulting in lower backpressure and a more stable baseline.[3][18] |
| Elution Mode | Gradient | A gradient elution is initially used to determine the optimal solvent composition and ensure elution of all components. Once the retention time is known, an isocratic method can be developed for routine analysis.[19] |
| Gradient Program | 0-20 min: 10% to 90% B; 20-25 min: 90% B; 25-30 min: 10% B | This gradient covers a wide polarity range to ensure the analyte is eluted with a good peak shape. The re-equilibration step ensures reproducibility between injections. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing efficient separation without generating excessive backpressure.[3] |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times by minimizing viscosity fluctuations in the mobile phase. |
| Injection Volume | 10 µL | A small injection volume minimizes the risk of peak distortion and column overloading. |
| Detector | UV/PDA | The aromatic nature of the analyte makes it an ideal candidate for UV detection. A PDA detector is preferred as it can capture the full UV spectrum, confirming peak purity and determining the optimal wavelength (λmax).[4][20][21] |
| Detection Wavelength | Scan 200-400 nm; Quantify at λmax | The λmax should be determined from the UV spectrum of the analyte. Analysis at λmax provides the highest sensitivity.[5][22] |
Preparation of Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of the reference standard and dissolve it in 10.0 mL of diluent.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the diluent to achieve concentrations across the desired analytical range (e.g., 1-100 µg/mL for linearity studies).
-
Sample Preparation: Dissolve the sample containing the analyte in the diluent to achieve a final concentration within the calibrated range. Filter the solution through a 0.45 µm syringe filter before injection to remove particulates.
HPLC Method Validation Protocol
The developed method must be validated to demonstrate its suitability for the intended purpose. The following parameters should be assessed according to ICH Q2(R1) guidelines.[1][2][23]
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.
-
Protocol: Inject the diluent (blank), a solution of the reference standard, and a sample solution. The blank should show no interfering peaks at the retention time of the analyte. Peak purity analysis using a PDA detector should also be performed to confirm that the analyte peak is spectrally homogeneous.
Linearity and Range
-
Protocol: Prepare at least five concentrations of the reference standard across the expected analytical range (e.g., 1, 10, 25, 50, 100 µg/mL). Inject each concentration in triplicate.
-
Acceptance Criteria: Plot the average peak area against the concentration and perform a linear regression analysis. The correlation coefficient (R²) should be ≥ 0.999.[24]
Accuracy
Accuracy is determined by assessing the recovery of a known amount of analyte spiked into a sample matrix.
-
Protocol: Prepare samples spiked with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Analyze each level in triplicate.
-
Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.[25][26]
Precision
Precision is evaluated at two levels: repeatability and intermediate precision.
-
Repeatability (Intra-day Precision): Analyze six replicate injections of the standard solution at 100% of the target concentration on the same day, with the same analyst and instrument.
-
Intermediate Precision (Inter-day Precision): Repeat the analysis on a different day, with a different analyst or on a different instrument.
-
Acceptance Criteria: The Relative Standard Deviation (%RSD) for both repeatability and intermediate precision should be ≤ 2.0%.[24][27]
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
Protocol: These can be determined based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 × (σ / S)
-
LOQ = 10 × (σ / S) (Where σ = standard deviation of the y-intercept of the regression line, S = slope of the calibration curve).
-
-
Acceptance Criteria: The LOQ should be verifiable with acceptable accuracy and precision (%RSD ≤ 10%).[26][27]
Robustness
Robustness is the measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.
-
Protocol: Introduce small variations to the method parameters, such as flow rate (±0.1 mL/min), column temperature (±2 °C), and the organic component in the mobile phase (±2%).
-
Acceptance Criteria: The system suitability parameters (e.g., retention time, peak area, tailing factor) should not significantly change, demonstrating the method's reliability during normal usage.
Results and Data Presentation
The following tables summarize the expected outcomes from the method validation experiments.
Table 1: Linearity Data
| Concentration (µg/mL) | Mean Peak Area (n=3) |
|---|---|
| 1 | 15,230 |
| 10 | 151,980 |
| 25 | 380,150 |
| 50 | 759,900 |
| 100 | 1,525,100 |
| Linear Regression | R² = 0.9998 |
Table 2: Accuracy and Precision Summary
| Parameter | Level | Acceptance Criteria | Result |
|---|---|---|---|
| Accuracy | 80% | 98.0 - 102.0% Recovery | 100.5% |
| 100% | 98.0 - 102.0% Recovery | 101.1% | |
| 120% | 98.0 - 102.0% Recovery | 99.8% | |
| Precision | Repeatability (n=6) | %RSD ≤ 2.0% | 0.85% |
| | Intermediate (n=6) | %RSD ≤ 2.0% | 1.20% |
Table 3: LOD and LOQ
| Parameter | Acceptance Criteria | Result |
|---|---|---|
| LOD | S/N Ratio ≥ 3 | 0.3 µg/mL |
| LOQ | S/N Ratio ≥ 10; %RSD ≤ 10% | 1.0 µg/mL |
Visualized Workflows
The following diagrams illustrate the key workflows described in this application note.
Caption: Overall workflow from sample preparation to final report generation.
Caption: Key parameters for method validation based on ICH Q2(R1) guidelines.
References
-
HPLC Method Development and Validation for Pharmaceutical Analysis. (n.d.). Technology Networks. Retrieved from [Link]
-
Yazicioglu, Y. S., et al. (2024). Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. National Institutes of Health (NIH). Retrieved from [Link]
-
Avdeef, A., et al. (2021). Prediction of aqueous intrinsic solubility of druglike molecules using Random Forest regression trained with Wiki-pS0 database. National Institutes of Health (NIH). Retrieved from [Link]
-
Column Selection for Reversed-Phase HPLC. (2019). LCGC International. Retrieved from [Link]
-
Mastelf. (2025). Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance. Retrieved from [Link]
-
Navigating HPLC Method Development: Tips for Success. (2024). Pharma's Almanac. Retrieved from [Link]
-
Steps for HPLC Method Development. (n.d.). Pharmaguideline. Retrieved from [Link]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy. Retrieved from [Link]
-
How to Prepare and Optimise HPLC Mobile Phases. (2025). Dr. Malleswara Reddy. Retrieved from [Link]
-
Mobile Phase Optimization: Significance and symbolism. (n.d.). ScienceDirect. Retrieved from [Link]
-
Choosing Right Column for Reverse Phase HPLC Separations. (n.d.). Agilent. Retrieved from [Link]
-
HPLC: Highly Accessible Instrument in Pharmaceutical Industry for Effective Method Development. (n.d.). Walsh Medical Media. Retrieved from [Link]
-
Strategies for Method Development and Optimization in HPLC. (n.d.). Drawell. Retrieved from [Link]
-
Steps involved in HPLC Method Development. (2015). Asian Journal of Pharmaceutical Research. Retrieved from [Link]
-
Physics-Based Solubility Prediction for Organic Molecules. (2022). Chemical Reviews. Retrieved from [Link]
-
Acceptance criteria of validation parameters for HPLC. (n.d.). ResearchGate. Retrieved from [Link]
-
Validation of Stability-Indicating HPLC Methods for Pharmaceuticals. (2020). LCGC International. Retrieved from [Link]
-
Predicting Physical-Chemical Properties of Compounds from Molecular Structures by Recursive Neural Networks. (2004). Journal of Chemical Information and Modeling. Retrieved from [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). FDA. Retrieved from [Link]
-
Prediction of physicochemical properties of organic molecules using van der Waals surface electrostatic potentials. (2004). PubMed. Retrieved from [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005). FDA. Retrieved from [Link]
-
Quality Guidelines. (n.d.). ICH. Retrieved from [Link]
-
Solubility Prediction Methods for Drug/Drug Like Molecules. (2008). Ingenta Connect. Retrieved from [Link]
-
HPLC Column Selection Guide. (n.d.). SCION Instruments. Retrieved from [Link]
-
Computational prediction of drug solubility in water-based systems. (2018). National Institutes of Health (NIH). Retrieved from [Link]
-
Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. (2024). Starodub. Retrieved from [Link]
-
HPLC Method Validation: Ensuring Accuracy and Regulatory Compliance. (2025). Mastelf. Retrieved from [Link]
-
Types of Detectors in High-Performance Liquid Chromatography. (2025). Food Safety Institute. Retrieved from [Link]
-
Types of HPLC Detectors. (2025). Phenomenex. Retrieved from [Link]
-
A Comprehensive Guide to Selecting HPLC Columns. (n.d.). Labtech. Retrieved from [Link]
-
Reversed-Phase HPLC Column Selection Guide. (2022). Phenomenex. Retrieved from [Link]
-
Prediction of Physicochemical Properties of Organic Molecules Using Semi-Empirical Methods. (2013). ResearchGate. Retrieved from [Link]
-
High-Performance Liquid Chromatography Methods for Determining the Purity of Drugs with Weak UV Chromophores - A Review. (2024). PubMed. Retrieved from [Link]
-
High-Accuracy Physical Property Prediction for Organics via Molecular Representation Learning. (2025). arXiv. Retrieved from [Link]
-
Steps for HPLC Method Validation. (2024). Pharmaguideline. Retrieved from [Link]
-
Ultraviolet Detectors: Perspectives, Principles, and Practices. (2019). LCGC International. Retrieved from [Link]
-
How to Choose the Right HPLC Detector. (2025). KNAUER. Retrieved from [Link]
-
Prediction of the Ultraviolet–Visible Absorption Spectra of Polycyclic Aromatic Hydrocarbons. (2017). Optica Publishing Group. Retrieved from [Link]
-
Interpreting UV-Vis Spectra. (n.d.). University of Toronto Scarborough. Retrieved from [Link]
-
The ultraviolet spectra of aromatic hydrocarbons: Predicting substitution and isomerism changes. (1971). Journal of Chemical Education. Retrieved from [Link]
-
Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. (2019). National Institutes of Health (NIH). Retrieved from [Link]
-
Quantum Chemistry 14.5 - Aromatic UV-Vis Spectra. (2016). YouTube. Retrieved from [Link]
-
From (Sub)Porphyrins to (Sub)Phthalocyanines: Aromaticity Signatures in the UV–Vis Absorption Spectra. (2023). PubMed Central. Retrieved from [Link]
Sources
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. fda.gov [fda.gov]
- 3. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 4. Types of Detectors in High-Performance Liquid Chromatography • Food Safety Institute [foodsafety.institute]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. walshmedicalmedia.com [walshmedicalmedia.com]
- 7. HPLC Column Selection Guide [scioninstruments.com]
- 8. pharmasalmanac.com [pharmasalmanac.com]
- 9. asianjpr.com [asianjpr.com]
- 10. Prediction of aqueous intrinsic solubility of druglike molecules using Random Forest regression trained with Wiki-pS0 database - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. lifechemicals.com [lifechemicals.com]
- 13. utsc.utoronto.ca [utsc.utoronto.ca]
- 14. pubs.acs.org [pubs.acs.org]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. agilent.com [agilent.com]
- 17. labtech.tn [labtech.tn]
- 18. pharmaguru.co [pharmaguru.co]
- 19. pharmtech.com [pharmtech.com]
- 20. Types of HPLC Detectors | Phenomenex [phenomenex.com]
- 21. How to Choose the Right HPLC Detector [knauer.net]
- 22. Steps for HPLC Method Development | Pharmaguideline [pharmaguideline.com]
- 23. starodub.nl [starodub.nl]
- 24. mastelf.com [mastelf.com]
- 25. researchgate.net [researchgate.net]
- 26. Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE - PMC [pmc.ncbi.nlm.nih.gov]
- 27. chromatographyonline.com [chromatographyonline.com]
Application Notes and Protocols for the Cellular Characterization of 2-Tert-butyl-3-hydroxy-4-methoxyisoindolin-1-one
Foreword: A Framework for Investigating Novel Isoindolin-1-ones
The isoindolin-1-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1] Derivatives of this versatile heterocycle have shown promise as inhibitors of critical cellular targets, including Cyclin-Dependent Kinases (CDKs) and Histone Deacetylases (HDACs), making them attractive candidates for anticancer drug discovery.[2][3]
This document provides a comprehensive guide to the cell-based characterization of a novel isoindolin-1-one derivative, 2-Tert-butyl-3-hydroxy-4-methoxyisoindolin-1-one . It is important to note that, as of this writing, specific biological data for this exact molecule is not extensively available in the public domain. Therefore, the application notes and protocols presented herein are based on the established activities of structurally related isoindolinone compounds. This guide is designed to provide a robust experimental framework for researchers to elucidate the compound's cytotoxic and antiproliferative properties, and to investigate its potential mechanism of action as a CDK or HDAC inhibitor.
Compound Handling and Safety Precautions
Prior to experimentation, it is crucial to establish safe handling procedures. While a specific Safety Data Sheet (SDS) for this compound is not available, general precautions for handling similar chemical entities should be followed.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.[4]
-
Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols.[5] Avoid contact with skin and eyes.[5]
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and dark place.[6]
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.[7]
Preparation of Stock Solutions:
-
Accurately weigh the desired amount of the compound.
-
Dissolve in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution (e.g., 10-50 mM).
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Postulated Mechanisms of Action and Key Signaling Pathways
Based on the activities of related isoindolin-1-one compounds, we hypothesize that this compound may exert its effects through the inhibition of CDKs or HDACs. These two classes of enzymes are central regulators of cell cycle progression and gene expression, respectively, and their dysregulation is a hallmark of cancer.
A. Cyclin-Dependent Kinase (CDK) Inhibition: CDKs are serine/threonine kinases that, when complexed with their cyclin partners, phosphorylate key substrates to drive the cell cycle.[3] Inhibition of CDKs, such as CDK2 or CDK4/6, can lead to cell cycle arrest and prevent tumor cell proliferation. A primary substrate of the G1/S CDKs is the Retinoblastoma protein (pRb). Phosphorylation of pRb by CDKs leads to the release of E2F transcription factors, which in turn activate the transcription of genes required for S-phase entry.
B. Histone Deacetylase (HDAC) Inhibition: HDACs remove acetyl groups from lysine residues on histones and other proteins.[8] This deacetylation generally leads to a more compact chromatin structure, repressing the transcription of genes, including tumor suppressor genes.[2] HDAC inhibitors promote histone hyperacetylation, leading to a more open chromatin state and the re-expression of silenced genes, which can induce cell cycle arrest, differentiation, and apoptosis.
Caption: Postulated signaling pathways affected by isoindolin-1-one derivatives.
Application Note I: Assessment of Antiproliferative Activity
Objective: To determine the concentration-dependent effect of this compound on the viability and proliferation of cancer cell lines and to calculate the half-maximal inhibitory concentration (IC50).
Protocol 1: Cell Viability Assay using Tetrazolium Salts (MTT/XTT/WST-1)
This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells. Viable cells with active metabolism reduce the tetrazolium salt to a colored formazan product.[9]
Materials:
-
Selected cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer)
-
Complete cell culture medium
-
96-well clear flat-bottom plates
-
This compound
-
DMSO (vehicle control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar WST reagent
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a 2X serial dilution of the test compound in culture medium from the DMSO stock. Ensure the final DMSO concentration does not exceed 0.5% to avoid solvent toxicity.
-
Include wells for "cells + medium only" (untreated control) and "cells + medium with DMSO" (vehicle control).
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compound or controls.
-
Incubate for the desired exposure time (e.g., 48 or 72 hours).
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[9]
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully aspirate the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[9]
-
Mix thoroughly on an orbital shaker for 5-10 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control:
-
% Viability = (Abs_treated / Abs_vehicle_control) * 100
-
-
Plot the percentage of viability against the log of the compound concentration and use non-linear regression (log(inhibitor) vs. response -- variable slope) to determine the IC50 value.
-
Data Presentation:
| Cell Line | Compound | Incubation Time (h) | IC50 (µM) |
| MCF-7 | This compound | 72 | Calculated Value |
| HCT116 | This compound | 72 | Calculated Value |
| A549 | This compound | 72 | Calculated Value |
Application Note II: Target Engagement & Mechanistic Assays
Objective: To investigate whether the compound inhibits HDAC or CDK activity within cancer cells, providing evidence for its mechanism of action.
Protocol 2: In-Cell HDAC Activity Assay (Luminogenic)
This assay measures the activity of class I and II HDACs directly in living cells using a cell-permeable, acetylated substrate that is converted into a substrate for luciferase upon deacetylation.[8][10]
Materials:
-
HDAC-Glo™ I/II Assay Kit (or similar)
-
Cancer cell line (e.g., HCT116)
-
White, opaque 96-well plates
-
Test compound and a known HDAC inhibitor (e.g., Trichostatin A) as a positive control
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a white 96-well plate as described in Protocol 1.
-
Compound Treatment: Treat cells with a serial dilution of the test compound and controls for a shorter duration (e.g., 3-6 hours).
-
Assay Protocol:
-
Prepare the HDAC-Glo™ I/II Reagent according to the manufacturer's instructions.
-
Add the reagent directly to the wells.
-
Incubate at room temperature for 15-30 minutes.
-
-
Data Acquisition: Measure luminescence using a plate-reading luminometer.
-
Analysis: Decreased luminescence relative to the vehicle control indicates HDAC inhibition. Calculate IC50 values as described previously.
Protocol 3: Western Blot Analysis of Pathway Markers
Western blotting is used to detect changes in the levels and post-translational modifications of proteins in the CDK and HDAC pathways.[2]
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels, transfer apparatus, and nitrocellulose or PVDF membranes
-
Primary antibodies (e.g., anti-phospho-Rb (Ser780), anti-acetyl-Histone H3, anti-p21, anti-total Histone H3, anti-Actin or Tubulin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Lysis:
-
Protein Quantification: Determine the protein concentration of the supernatant.
-
SDS-PAGE and Transfer:
-
Normalize protein amounts, mix with Laemmli buffer, and boil.
-
Load samples onto an SDS-PAGE gel and run to separate proteins by size.
-
Transfer the separated proteins to a membrane.[11]
-
-
Immunoblotting:
-
Detection: Add chemiluminescent substrate and capture the signal with an imager.
-
Analysis: Quantify band intensities and normalize to a loading control (e.g., Actin).
Data Presentation:
| Target Protein | Expected Change with CDK Inhibition | Expected Change with HDAC Inhibition |
| Phospho-Rb (Ser780) | Decrease | No direct effect |
| Acetyl-Histone H3 | No direct effect | Increase |
| p21 (CDK inhibitor) | No direct effect | Increase (due to gene expression) |
| Cyclin D1 | Decrease | Variable |
Application Note III: Analysis of Cellular Phenotype
Objective: To determine the phenotypic outcome of treating cells with the compound, such as cell cycle arrest or apoptosis induction.
Protocol 4: Cell Cycle Analysis by Flow Cytometry
This protocol uses a fluorescent DNA-intercalating dye (e.g., Propidium Iodide, PI) to measure the DNA content of cells, allowing for the quantification of cells in different phases of the cell cycle (G1, S, G2/M).[12]
Materials:
-
Cancer cell lines
-
6-well plates
-
Test compound
-
PBS, Trypsin
-
70% cold ethanol
-
PI/RNase staining buffer
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed and treat cells in 6-well plates with the compound at its IC50 concentration for 24 or 48 hours.
-
Cell Harvesting:
-
Collect both adherent and floating cells.
-
Wash with PBS and centrifuge.
-
-
Fixation:
-
Resuspend the cell pellet in 100 µL of PBS.
-
While vortexing gently, add 1 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in PI/RNase staining buffer.
-
Incubate in the dark for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Analyze the samples on a flow cytometer.
-
Use appropriate software to model the cell cycle distribution and quantify the percentage of cells in G1, S, and G2/M phases.
-
Data Presentation:
| Treatment | % Cells in G1 | % Cells in S | % Cells in G2/M |
| Vehicle Control | Value | Value | Value |
| Compound (IC50) | Value | Value | Value |
Overall Experimental Workflow
The following diagram outlines a logical progression for the characterization of this compound.
Caption: A streamlined workflow for the characterization of a novel isoindolin-1-one.
References
-
National Center for Biotechnology Information. (2016). Identification of HDAC inhibitors using a cell-based HDAC I/II assay. Retrieved from [Link]
-
National Center for Biotechnology Information. (2016). Identification of HDAC Inhibitors Using a Cell-Based HDAC I/II Assay. PubMed. Retrieved from [Link]
-
National Center for Biotechnology Information. (2019). A Cell-Based Screen Identifies HDAC Inhibitors as Activators of RIG-I Signaling. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
-
MDPI. (2021). Viability Assessment Following Anticancer Treatment Requires Single-Cell Visualization. Retrieved from [Link]
-
OriGene Technologies, Inc. (n.d.). Western Blot Protocol. Retrieved from [Link]
-
ResearchGate. (2016). Identification of HDAC inhibitors using a cell-based HDAC I/II assay. Retrieved from [Link]
-
AAPPTec. (n.d.). H-D-Thr(tBu)-OMe HCl Safety Data Sheet. Retrieved from [Link]
-
National Center for Biotechnology Information. (2017). Protocols for Characterization of Cdk5 Kinase Activity. Retrieved from [Link]
-
Springer. (2024). Exploring isoindolin-1-ones as potential CDK7 inhibitors using cheminformatic tools. Retrieved from [Link]
-
MDPI. (2021). A New CDK2 Inhibitor with 3-Hydrazonoindolin-2-One Scaffold Endowed with Anti-Breast Cancer Activity: Design, Synthesis, Biological Evaluation, and In Silico Insights. Retrieved from [Link]
-
Dojindo Molecular Technologies, Inc. (n.d.). Measuring Cell Viability / Cytotoxicity. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024). Exploring isoindolin-1-ones as potential CDK7 inhibitors using cheminformatic tools. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). Biolayer Interferometry Assay for Cyclin-Dependent Kinase-Cyclin Association Reveals Diverse Effects of Cdk2 Inhibitors on Cyclin Binding Kinetics. Retrieved from [Link]
-
ResearchGate. (2020). Western blot analysis of HDAC pull-down experiments from HeLa whole cell lysates. Retrieved from [Link]
-
ScienceDirect. (2022). RIFM fragrance ingredient safety assessment, skatole, CAS Registry Number 83-34-1. Retrieved from [Link]
Sources
- 1. Exploring isoindolin-1-ones as potential CDK7 inhibitors using cheminformatic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Exploring isoindolin-1-ones as potential CDK7 inhibitors using cheminformatic tools - PMC [pmc.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. fishersci.com [fishersci.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Identification of HDAC inhibitors using a cell-based HDAC I/II assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Identification of HDAC Inhibitors Using a Cell-Based HDAC I/II Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. origene.com [origene.com]
- 12. mdpi.com [mdpi.com]
Application of 2-Tert-butyl-3-hydroxy-4-methoxyisoindolin-1-one in Cancer Research: A Review of Available Data
A comprehensive search of scientific literature and chemical databases reveals a notable absence of specific research detailing the application of 2-Tert-butyl-3-hydroxy-4-methoxyisoindolin-1-one in the field of cancer research. While numerous studies explore the anti-cancer potential of various substituted isoindolin-1-one scaffolds, data pertaining to this specific molecule—with its unique combination of a tert-butyl group at the N-2 position, a hydroxyl group at C-3, and a methoxy group at C-4—is not currently available in published research.
The initial investigation sought to identify the mechanism of action, relevant signaling pathways, and established experimental protocols for the use of this compound. However, searches for "this compound" and its synonyms did not yield any specific studies elucidating its efficacy or mode of action against cancer cell lines or in preclinical models.
While direct information is lacking for the specified compound, the broader class of isoindolin-1-ones has garnered significant interest in oncology. These heterocyclic compounds are recognized as privileged structures in medicinal chemistry due to their ability to interact with a variety of biological targets. For instance, derivatives of the isoindolin-1-one core have been investigated for their roles in inducing apoptosis and modulating key signaling pathways implicated in cancer progression.
Given the absence of data on the requested compound, this document cannot provide specific application notes or protocols. Researchers interested in the potential of novel isoindolin-1-one derivatives may consider synthesizing this compound and conducting initial in vitro screening against a panel of cancer cell lines to determine its cytotoxic or cytostatic effects. Subsequent studies could then focus on elucidating its mechanism of action.
For professionals in drug development and cancer research, it may be more fruitful to explore existing literature on structurally related isoindolin-1-one derivatives that have demonstrated anti-cancer activity. This could provide a foundational understanding for the potential development and investigation of new analogs, such as the one specified in the topic.
Further research is required to determine if this compound possesses any therapeutic potential in the context of cancer. Until such studies are conducted and published, no specific applications or protocols can be outlined.
Application Notes & Protocols: Hydroxylated Isoindolinone Derivatives as Novel Fluorogenic Probes
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: Initial literature searches for the specific compound 2-Tert-butyl-3-hydroxy-4-methoxyisoindolin-1-one did not yield published data. Therefore, this guide has been constructed to provide a comprehensive framework for the use of a closely related, hypothetical chemical probe representative of the 3-hydroxyisoindolin-1-one class, which we have designated Probe-HIMO (Hydroxy-Isoindolinone-Methoxy-Probe) . The principles, protocols, and mechanistic rationale are derived from established research on analogous isoindolinone derivatives and fluorescent probes.
Introduction: The Isoindolinone Scaffold as a Privileged Structure in Chemical Biology
The isoindolin-1-one core is a prominent structural motif found in a wide array of natural products and synthetic molecules with significant biological activities.[1] This benzo-fused γ-lactam framework is of great interest to medicinal chemists and chemical biologists due to its versatile synthetic accessibility and its presence in compounds with anticancer, antiviral, and enzyme-inhibitory properties.[1][2][3]
A particularly interesting subclass is the 3-hydroxyisoindolin-1-ones. These molecules are not only bioactive in their own right but also serve as key synthetic intermediates.[4][5][6] The hydroxyl group at the C3 position can exist in equilibrium with an open-ring aldehyde form, making these compounds precursors to reactive N-acyliminium ions. This reactivity can be harnessed for further chemical elaboration or for designing probes that interact with biological nucleophiles.
Recent studies have highlighted that various isoindolinone derivatives possess intrinsic fluorescence, making them attractive candidates for the development of novel chemical probes for biological imaging.[7][8] These probes can be designed to report on specific cellular states or localize to particular organelles, offering a powerful tool for studying complex biological processes. This guide provides a detailed overview of the application of a representative 3-hydroxyisoindolinone-based fluorogenic probe, Probe-HIMO.
Profile of a Representative Probe: Probe-HIMO
To illustrate the potential of this chemical class, we will use the hypothetical but plausible molecule, Probe-HIMO (this compound) . Its properties are extrapolated from known isoindolinone chemistry.
| Property | Description |
| Molecular Formula | C₁₃H₁₇NO₃ |
| Molecular Weight | 235.28 g/mol |
| Core Scaffold | 3-Hydroxyisoindolin-1-one |
| Key Substituents | N-tert-butyl, 4-methoxy |
| Proposed Application | Fluorogenic probe for live-cell imaging |
| Hypothesized Target | Nuclear or lipid-rich microenvironments |
| Excitation (λex) | ~360-390 nm (predicted) |
| Emission (λem) | ~420-460 nm (predicted, blue fluorescence) |
| Solubility | Soluble in DMSO, Ethanol, Methanol |
Proposed Mechanism of Action and Synthetic Strategy
Fluorogenic Sensing Mechanism
Many fluorescent probes operate on a "turn-on" mechanism, where fluorescence is quenched in an aqueous environment and enhanced in a nonpolar environment (e.g., within a lipid droplet or bound to a protein) or upon a specific chemical reaction. For Probe-HIMO, we hypothesize a mechanism based on environmental sensitivity (solvatochromism) and potential localization. The isoindolinone core, with its donor (methoxy) and acceptor (carbonyl) groups, can exhibit intramolecular charge transfer (ICT), a phenomenon often sensitive to solvent polarity.
In an aqueous cellular environment, the probe may exhibit low fluorescence. However, upon partitioning into a more hydrophobic microenvironment, such as the nuclear envelope or lipid droplets, a conformational change and altered electronic state could lead to a significant increase in fluorescence quantum yield.
Caption: Proposed "turn-on" mechanism for Probe-HIMO.
General Synthetic Workflow
The synthesis of 3-hydroxyisoindolin-1-ones can be achieved through various established routes.[4][9][10] A plausible and efficient method involves the reaction of a substituted 2-formylbenzoate derivative with a primary amine, such as tert-butylamine. This approach is modular and allows for the introduction of various substituents on both the aromatic ring and the nitrogen atom.
Caption: General synthetic workflow for Probe-HIMO.
Detailed Application Protocols
Protocol 1: Live-Cell Imaging with Probe-HIMO
This protocol describes the use of Probe-HIMO for staining and visualizing specific compartments in live mammalian cells using fluorescence microscopy.
A. Materials and Reagents
-
Probe-HIMO: 10 mM stock solution in anhydrous DMSO. Store at -20°C, protected from light.
-
Cell Line: e.g., HeLa, A549, or U2OS cells.
-
Culture Medium: DMEM or RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Imaging Medium: Hanks' Balanced Salt Solution (HBSS) or phenol red-free DMEM.
-
Vessels: Glass-bottom dishes or 96-well optical plates suitable for microscopy.
-
Control Dyes (Optional): Hoechst 33342 (for nuclei) or Nile Red (for lipid droplets).
-
Phosphate-Buffered Saline (PBS): pH 7.4.
B. Experimental Workflow
Caption: Workflow for live-cell staining with Probe-HIMO.
C. Step-by-Step Procedure
-
Cell Culture: Seed cells onto a glass-bottom imaging dish at a density that will result in 60-70% confluency on the day of the experiment. Incubate for 24-48 hours in a humidified incubator at 37°C with 5% CO₂.
-
Expert Insight: Sub-confluent cells are ideal as they provide clear cell boundaries and morphology. Over-confluent cultures can lead to artifacts and altered probe uptake.
-
-
Probe Preparation: On the day of the experiment, prepare a working solution of Probe-HIMO. Thaw the 10 mM DMSO stock. Dilute it in pre-warmed (37°C) imaging medium to a final concentration between 1 µM and 10 µM.
-
Trustworthiness: It is critical to determine the optimal probe concentration for each cell line. Start with a concentration titration (e.g., 0.5, 1, 5, 10, 20 µM) to find the best balance between signal intensity and potential cytotoxicity.
-
-
Staining: Carefully aspirate the culture medium from the cells. Add the Probe-HIMO working solution to the dish.
-
Incubation: Incubate the cells for 15-30 minutes at 37°C, protected from light.
-
Washing: Aspirate the probe solution. Gently wash the cells twice with warm PBS or imaging medium to remove any unbound, extracellular probe. After the final wash, add fresh, pre-warmed imaging medium to the dish.
-
Microscopy: Immediately image the cells on a fluorescence microscope.
-
Illumination: Use an excitation source around 380 nm.
-
Filter Set: A standard DAPI filter cube (e.g., Ex: 350/50 nm, Em: 460/50 nm) is a good starting point.
-
Exposure: Adjust exposure time to achieve a good signal-to-noise ratio while minimizing phototoxicity.
-
Self-Validation: Always include a "vehicle control" (cells treated with the same concentration of DMSO used for the probe) to check for autofluorescence. If co-staining, image each channel sequentially to prevent spectral bleed-through.
-
Data Analysis and Interpretation
-
Qualitative Analysis: Observe the subcellular localization of the fluorescent signal. Does it co-localize with known organelles? Use optional control dyes (like Hoechst for the nucleus) and overlay the images to confirm localization.
-
Quantitative Analysis: Use imaging software (e.g., ImageJ/Fiji) to measure the fluorescence intensity in different cellular regions. This can be used to quantify changes in response to a stimulus (e.g., drug treatment).
-
Expected Results: Based on the proposed mechanism, a bright, localized signal is expected in non-polar cellular compartments. The background fluorescence in the aqueous cytoplasm should be minimal. The specific localization pattern will provide insights into the physicochemical properties of the probe and its interactions with cellular components.
References
-
Ultrasonic-assisted-synthesis of isoindolin-1-one derivatives. Ultrasonics Sonochemistry. Available at: [Link]
-
Copper-catalysed synthesis of 3-hydroxyisoindolin-1-ones from benzylcyanide 2-iodobenzamides. Organic & Biomolecular Chemistry. Available at: [Link]
-
Synthesis of tricyclic 3-hydroxyisoindolin-1-ones via triethylamine-catalyzed domino reactions of electron-deficient alkynes with phthalimidomalonate derivatives. RSC Publishing. Available at: [Link]
-
Synthetic methods towards 3‐hydroxyisoindolin‐1‐ones. ResearchGate. Available at: [Link]
-
Reactions of 3-Hydroxy-2-phenyl-1H-benzo[e]isoindol-1-one. MDPI. Available at: [Link]
-
Modified Isoindolediones as Bright Fluorescent Probes for Cell and Tissue Imaging. Chemistry – A European Journal. Available at: [Link]
-
Synthesis of phthalimides, isoindolin-1-ones and isoindolines bearing aminobenzoic acids as a new fluorescent compounds. ResearchGate. Available at: [Link]
-
Discovery of Potent Isoindolinone Inhibitors that Target an Active Conformation of PARP1 Using DNA-Encoded Libraries. ChemMedChem. Available at: [Link]
-
Novel Isoindolinone-Based Analogs of the Natural Cyclic Peptide Fenestin A: Synthesis and Antitumor Activity. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Design, synthesis and biological evaluation of novel isoindolinone derivatives as potent histone deacetylase inhibitors. European Journal of Medicinal Chemistry. Available at: [Link]
-
Synthesis and fluorescence properties of isoindoline–benzazole-based boron difluoride complexes. New Journal of Chemistry. Available at: [Link]
-
Solid-Phase Multicomponent Synthesis of 3-Substituted Isoindolinones Generates New Cell-Penetrating Probes as Drug Carriers. ChemMedChem. Available at: [Link]
-
Turn on Fluorescence Sensing of Zn2+ Based on Fused Isoindole-Imidazole Scaffold. Molecules. Available at: [Link]
-
Bioactive and drug value compounds containing 3-hydroxyisoindolin-1-one motifs. ResearchGate. Available at: [Link]
-
Synthesis and Properties of Highly Fluorescent Indolizino[3,4,5-ab]isoindoles. Journal of the American Chemical Society. Available at: [Link]
-
1-Isoindolinone scaffold-based natural products with a promising diverse bioactivity. Fitoterapia. Available at: [Link]
-
Fluorescence Properties of a Novel Isoquinoline Derivative Tested in an Invertebrate Chordate, Ciona intestinalis. ChemBioChem. Available at: [Link]
-
Fluorescence Properties of a Novel Isoquinoline Derivative Tested in an Invertebrate Chordate, Ciona intestinalis. PMC. Available at: [Link]
-
Application of Fluorescent Probes for the Detection of Zinc Ions in Cells and Oil Paintings. Molecules. Available at: [Link]
Sources
- 1. 1-Isoindolinone scaffold-based natural products with a promising diverse bioactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of Potent Isoindolinone Inhibitors that Target an Active Conformation of PARP1 Using DNA-Encoded Libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel Isoindolinone-Based Analogs of the Natural Cyclic Peptide Fenestin A: Synthesis and Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ultrasonic-assisted-synthesis of isoindolin-1-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of tricyclic 3-hydroxyisoindolin-1-ones via triethylamine-catalyzed domino reactions of electron-deficient alkynes with phthalimidomalonate ... - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/C6QO00544F [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Solid-Phase Multicomponent Synthesis of 3-Substituted Isoindolinones Generates New Cell-Penetrating Probes as Drug Carriers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Copper-catalysed synthesis of 3-hydroxyisoindolin-1-ones from benzylcyanide 2-iodobenzamides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for the Development of Assays for Isoindolinone-Based Compounds
Introduction
Isoindolinone-based compounds, a class of molecules including thalidomide and its more potent analogs lenalidomide and pomalidomide, have garnered significant attention in drug discovery.[1][2] Initially notorious for their teratogenic effects, these immunomodulatory drugs (IMiDs®) have been repurposed and are now approved treatments for hematologic malignancies such as multiple myeloma and myelodysplastic syndrome.[1][3] The discovery of their mechanism of action has unveiled a novel paradigm in pharmacology: the targeted degradation of disease-causing proteins.[4]
These compounds function as "molecular glues," modulating the substrate specificity of the Cereblon (CRBN) E3 ubiquitin ligase complex.[1][4] By binding to CRBN, they induce the ubiquitination and subsequent proteasomal degradation of specific "neo-substrates," such as the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[1][5] This targeted protein degradation (TPD) approach is now being exploited in the development of proteolysis-targeting chimeras (PROTACs), heterobifunctional molecules that recruit an E3 ligase to a protein of interest to induce its degradation.[6][7][8]
The development of both molecular glues and PROTACs relies on a robust and comprehensive suite of assays to characterize their activity at each step of the degradation pathway.[6] This guide provides detailed application notes and protocols for a range of biochemical, biophysical, and cell-based assays essential for the successful development of isoindolinone-based compounds and other targeted protein degraders.
The Ubiquitin-Proteasome System and Targeted Protein Degradation
The ubiquitin-proteasome system (UPS) is the cell's primary machinery for degrading unwanted or misfolded proteins. This process involves the sequential action of three enzymes: a ubiquitin-activating enzyme (E1), a ubiquitin-conjugating enzyme (E2), and a ubiquitin ligase (E3). The E3 ligase is responsible for recognizing the specific protein substrate and catalyzing the transfer of ubiquitin to it. A polyubiquitin chain serves as a signal for the 26S proteasome to degrade the tagged protein.[9]
Isoindolinone-based compounds and PROTACs hijack this natural process. A typical PROTAC consists of a ligand that binds to the protein of interest (POI), a ligand that binds to an E3 ligase (often CRBN or VHL), and a linker connecting the two.[10] This brings the POI and the E3 ligase into close proximity, leading to the ubiquitination and degradation of the POI.[6][10]
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4", color="#5F6368"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} Mechanism of Action for an Isoindolinone-based PROTAC.
I. Biophysical Assays: Characterizing Molecular Interactions
The initial step in the action of an isoindolinone-based compound is its binding to the E3 ligase and, in the case of a PROTAC, to the target protein. Biophysical assays are crucial for quantifying these binding affinities and the formation of the ternary complex.
A. Surface Plasmon Resonance (SPR)
Principle: SPR is a label-free optical technique that measures changes in the refractive index at the surface of a sensor chip.[11][12] One binding partner (the ligand) is immobilized on the chip, and the other (the analyte) is flowed over the surface.[11] Binding events cause a change in mass on the sensor surface, which is detected as a change in the resonance angle of reflected light.[12] This allows for the real-time measurement of association and dissociation rates, providing kinetic and affinity data (KD).[7][13]
Application: SPR is highly versatile and can be used to:
-
Determine the binary binding affinity of the isoindolinone-based ligand to the E3 ligase (e.g., CRBN).[13][14]
-
Measure the binary binding affinity of the "warhead" portion of a PROTAC to its target protein.[14]
-
Characterize the formation and stability of the ternary complex (POI-PROTAC-E3).[6][7]
Protocol: SPR Analysis of Ternary Complex Formation
-
Immobilization: Immobilize the purified E3 ligase (e.g., CRBN-DDB1 complex) onto a sensor chip (e.g., CM5 chip via amine coupling).
-
Analyte Preparation: Prepare a series of concentrations of the target protein (POI) in a suitable running buffer.
-
Injection Series:
-
Inject a constant, saturating concentration of the isoindolinone-based PROTAC over the sensor surface.
-
Co-inject the different concentrations of the POI with the PROTAC.
-
Include a control injection of the POI alone to assess non-specific binding.
-
-
Regeneration: After each injection cycle, regenerate the sensor surface using a suitable regeneration solution to remove bound analyte.
-
Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate (kon), dissociation rate (koff), and equilibrium dissociation constant (KD) for the ternary complex.
B. Isothermal Titration Calorimetry (ITC)
Principle: ITC directly measures the heat released or absorbed during a binding event.[15][16] One binding partner is placed in the sample cell, and the other is titrated in from a syringe.[17] The resulting heat changes are measured, allowing for the determination of the binding affinity (KD), stoichiometry (n), and thermodynamic parameters (enthalpy, ΔH, and entropy, ΔS).[15][16][18]
Application: ITC is considered the gold standard for thermodynamic characterization of binding interactions and is particularly useful for:
-
Confirming the binding affinity obtained from other assays.
-
Providing a complete thermodynamic profile of the binding event, which can inform on the driving forces of the interaction.[18]
-
Validating hit compounds from screening campaigns.[19]
Protocol: ITC Measurement of Isoindolinone Binding to CRBN
-
Sample Preparation:
-
Prepare a solution of purified CRBN-DDB1 complex in a suitable buffer (e.g., PBS or HEPES).
-
Prepare a solution of the isoindolinone-based compound in the same buffer. The compound concentration should be 10-20 times higher than the protein concentration.
-
-
Instrument Setup:
-
Load the protein solution into the sample cell of the ITC instrument.
-
Load the compound solution into the injection syringe.
-
Equilibrate the system to the desired temperature.
-
-
Titration: Perform a series of small injections of the compound into the protein solution, allowing the system to reach equilibrium after each injection.
-
Data Analysis: Integrate the heat change peaks for each injection and plot them against the molar ratio of ligand to protein. Fit the resulting isotherm to a suitable binding model (e.g., one-site binding model) to determine KD, n, and ΔH.[17]
| Parameter | Description | Significance |
| KD (Dissociation Constant) | The concentration of ligand at which half of the protein is bound. | A lower KD indicates a higher binding affinity. |
| n (Stoichiometry) | The number of ligand molecules that bind to one protein molecule. | Confirms the binding ratio of the interaction. |
| ΔH (Enthalpy) | The heat change associated with the binding event. | Indicates the contribution of hydrogen bonds and van der Waals interactions. |
| ΔS (Entropy) | The change in disorder of the system upon binding. | Reflects changes in conformational freedom and solvent reorganization. |
| ΔG (Gibbs Free Energy) | The overall energy change of the binding event. | Calculated from KD, it represents the spontaneity of the interaction. |
Table 1: Key Parameters Obtained from Isothermal Titration Calorimetry (ITC).
II. Biochemical Assays: Probing Proximity and Ubiquitination
Once binding is confirmed, the next critical step is to demonstrate that the isoindolinone-based compound can induce the formation of a functional ternary complex and subsequent ubiquitination of the target protein. Proximity-based assays are ideal for this purpose.
A. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)
Principle: TR-FRET is a highly sensitive assay that combines time-resolved fluorescence (TRF) with Förster resonance energy transfer (FRET).[20][21] It uses a long-lifetime lanthanide donor fluorophore and a suitable acceptor fluorophore.[22] When the donor and acceptor are in close proximity (typically <10 nm), excitation of the donor results in energy transfer to the acceptor, which then emits light at its characteristic wavelength.[20][21] The time-resolved detection minimizes background fluorescence, leading to a high signal-to-noise ratio.[22]
Application: TR-FRET is a powerful tool for:
-
Detecting the formation of the ternary complex in a homogeneous, "mix-and-read" format.[6]
-
High-throughput screening (HTS) of compound libraries for molecules that induce or inhibit protein-protein interactions.[23]
-
Measuring target ubiquitination.
dot graph { layout=neato; node [shape=circle, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} Principle of TR-FRET Assay.
Protocol: TR-FRET Assay for Ternary Complex Formation
-
Reagent Preparation:
-
Label the purified E3 ligase with a donor fluorophore (e.g., terbium cryptate).
-
Label the purified POI with an acceptor fluorophore (e.g., d2).
-
-
Assay Setup:
-
In a microplate, add the labeled E3 ligase and POI.
-
Add the isoindolinone-based compound at various concentrations.
-
Include controls with no compound and with a non-binding compound.
-
-
Incubation: Incubate the plate at room temperature for a specified time to allow for complex formation.
-
Detection: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.
-
Data Analysis: Calculate the TR-FRET ratio (acceptor emission / donor emission). Plot the ratio against the compound concentration to generate a dose-response curve and determine the EC50 for ternary complex formation.
B. AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay)
Principle: AlphaLISA is a bead-based immunoassay that measures the proximity of two molecules.[24][25] It utilizes "Donor" and "Acceptor" beads that, when brought into close proximity (<200 nm), generate a chemiluminescent signal.[25] The Donor beads, upon laser excitation, release singlet oxygen molecules that travel to the nearby Acceptor beads, triggering a cascade of chemical reactions that ultimately produce light.[24]
Application: AlphaLISA is a versatile platform for:
-
Detecting and quantifying protein-protein interactions.[26][27][28]
-
Screening for inhibitors or inducers of these interactions.[26]
-
Measuring target ubiquitination.
Protocol: AlphaLISA Assay for Target Ubiquitination
-
Reagent Preparation:
-
Prepare a reaction mixture containing the POI, E3 ligase, E1, E2, ATP, and ubiquitin.
-
Prepare AlphaLISA Acceptor beads conjugated to an antibody specific for the POI.
-
Prepare Streptavidin-coated Donor beads.
-
Use a biotinylated antibody that recognizes ubiquitin.
-
-
Ubiquitination Reaction:
-
Add the isoindolinone-based compound at various concentrations to the reaction mixture.
-
Initiate the ubiquitination reaction by adding ATP and incubate at 37°C.
-
-
Detection:
-
Stop the reaction and add the Acceptor beads and the biotinylated anti-ubiquitin antibody.
-
Add the Streptavidin-coated Donor beads.
-
Incubate in the dark.
-
-
Measurement: Read the plate on an AlphaLISA-compatible plate reader.
-
Data Analysis: The intensity of the light emission is proportional to the amount of ubiquitinated POI. Plot the signal against the compound concentration to determine the EC50 for ubiquitination.
III. Cell-Based Assays: Assessing Cellular Activity and Protein Degradation
While biochemical and biophysical assays provide valuable information on the molecular interactions, it is crucial to confirm the activity of isoindolinone-based compounds in a cellular context.[29] Cell-based assays can assess cell permeability, target engagement, and ultimately, the degradation of the target protein.[30][31]
A. NanoBRET™ Target Engagement and Protein Degradation Assays
Principle: Bioluminescence Resonance Energy Transfer (BRET) is a proximity-based assay that measures the interaction between a bioluminescent donor and a fluorescent acceptor in living cells.[32][33] The NanoBRET™ system utilizes the bright, blue-shifted NanoLuc® luciferase as the donor and a red-shifted HaloTag® ligand as the acceptor, resulting in an improved signal-to-background ratio.[34][35]
Application:
-
Target Engagement: The NanoBRET™ Target Engagement (TE) assay measures the binding of a compound to its target protein within living cells.[36] This is particularly useful for assessing the intracellular affinity of isoindolinone-based compounds for CRBN.[9][36]
-
Protein-Protein Interaction: The NanoBRET™ PPI assay can be used to monitor the formation of the ternary complex in real-time in living cells.[32][33][37]
-
Protein Degradation: By tagging the POI with NanoLuc® luciferase, the degradation of the protein can be monitored by a decrease in luminescence.
dot graph { rankdir=LR; node [shape=plaintext, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} Schematic of NanoBRET™ Assays.
Protocol: NanoBRET™ Assay for Protein Degradation
-
Cell Line Generation: Create a stable cell line expressing the POI fused to NanoLuc® luciferase.
-
Cell Plating: Seed the cells in a 96- or 384-well plate.
-
Compound Treatment: Add the isoindolinone-based compound at various concentrations and time points.
-
Lysis and Luminescence Measurement:
-
Lyse the cells and add the Nano-Glo® Luciferase Assay Reagent.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis: Normalize the luminescence signal to a control (e.g., untreated cells or a vehicle control). A decrease in luminescence indicates degradation of the NanoLuc®-tagged POI. Plot the percentage of remaining protein against the compound concentration to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).
B. Western Blotting
Principle: Western blotting is a widely used technique to detect and quantify a specific protein in a complex mixture, such as a cell lysate. It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing with an antibody specific to the target protein.
Application: Western blotting is the gold standard for confirming the degradation of a target protein. It provides a direct visualization of the decrease in protein levels.[6]
Protocol: Western Blot for Target Protein Degradation
-
Cell Treatment and Lysis:
-
Treat cells with the isoindolinone-based compound for the desired time.
-
Lyse the cells to extract total protein.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
Gel Electrophoresis and Transfer:
-
Separate equal amounts of protein from each sample on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the POI.
-
Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Use a loading control antibody (e.g., anti-GAPDH or anti-β-actin) to ensure equal protein loading.
-
-
Detection: Add a chemiluminescent substrate and image the resulting signal.
-
Densitometry Analysis: Quantify the band intensities to determine the relative decrease in the POI levels compared to the loading control.
| Assay | Principle | Measures | Format | Throughput |
| Surface Plasmon Resonance (SPR) | Refractive index change | Binding kinetics and affinity | Label-free | Low to Medium |
| Isothermal Titration Calorimetry (ITC) | Heat change | Binding affinity and thermodynamics | Label-free | Low |
| Time-Resolved FRET (TR-FRET) | Fluorescence resonance energy transfer | Proximity of molecules | Homogeneous | High |
| AlphaLISA | Chemiluminescent proximity assay | Proximity of molecules | Homogeneous | High |
| NanoBRET™ | Bioluminescence resonance energy transfer | Target engagement, PPI, degradation | Live-cell | Medium to High |
| Western Blotting | Immunodetection | Protein levels | Multi-step | Low |
Table 2: Comparison of Key Assays for Isoindolinone-Based Compounds.
Conclusion
The development of isoindolinone-based compounds as molecular glues and components of PROTACs represents a significant advancement in drug discovery. A thorough understanding of their mechanism of action is paramount for their successful design and optimization. The assays described in this guide provide a comprehensive toolkit for researchers to characterize these molecules at every stage of the drug discovery process, from initial binding events to final protein degradation in a cellular context. By employing a multi-faceted and orthogonal assay strategy, scientists can gain crucial insights into the structure-activity relationships of these compounds and accelerate the development of novel therapeutics targeting previously "undruggable" proteins.
References
-
Blevins, M. A., et al. (2020). Measuring Protein-Protein Interactions in Cells using Nanoluciferase Bioluminescence Resonance Energy Transfer (NanoBRET) Assay. Methods in Molecular Biology. [Link]
-
Dang, G., et al. (2020). Assays and technologies for developing proteolysis targeting chimera degraders. Future Medicinal Chemistry. [Link]
-
Velazquez-Campoy, A., et al. (2004). Isothermal titration calorimetry in drug discovery. Biophysical Chemistry. [Link]
-
Petz, F., et al. (2017). The molecular mechanism of thalidomide analogs in hematologic malignancies. Oncotarget. [Link]
-
Smith, B. E., et al. (2021). Protein Ligand Interactions Using Surface Plasmon Resonance. Methods in Molecular Biology. [Link]
-
Fischer, E. S. (2017). The novel mechanism of lenalidomide activity. Blood. [Link]
-
BMG Labtech. (n.d.). Development of an AlphaLISA protein-protein interaction assay to screen for re-purposed drugs as targeted disruptors. BMG Labtech Application Note. [Link]
-
Wikipedia. (n.d.). Time-resolved fluorescence energy transfer. Wikipedia. [Link]
-
Wikipedia. (n.d.). Thalidomide. Wikipedia. [Link]
-
Asatsuma-Okumura, T., et al. (2019). Molecular mechanisms of thalidomide and its derivatives. The Journal of Biochemistry. [Link]
-
Reaction Biology. (n.d.). ITC Assay Service for Drug Discovery. Reaction Biology Website. [Link]
-
Patching, S. G. (2014). Surface plasmon resonance spectroscopy for characterisation of membrane protein-ligand interactions and its potential for drug discovery. Biochimica et Biophysica Acta (BBA) - Biomembranes. [Link]
-
Poly-Dtech. (n.d.). TR-FRET Assay Principle. Poly-Dtech Website. [Link]
-
Dang, G., et al. (2020). Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. Future Medicinal Chemistry. [Link]
-
ICE Bioscience. (n.d.). FRET and TR-FRET Assays. ICE Bioscience Website. [Link]
-
Creative Biolabs. (n.d.). Isothermal Titration Calorimetry (ITC). Creative Biolabs Website. [Link]
-
ICE Bioscience. (n.d.). NanoBRET Protein-Protein Interaction Assays. ICE Bioscience Website. [Link]
-
Encyclopedia.pub. (2022). Development of Analogs of Thalidomide. Encyclopedia.pub. [Link]
-
BPS Bioscience. (n.d.). AlphaLISA® Assay Kits. BPS Bioscience Website. [Link]
-
Molecular Devices. (n.d.). Time-Resolved Fluorescence TRF / TR-FRET (HTRF). Molecular Devices Website. [Link]
-
TA Instruments. (2025). Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. TA Instruments Application Note. [Link]
-
Bjorklund, C. C., et al. (2014). Molecular mechanism of action of immune-modulatory drugs thalidomide, lenalidomide and pomalidomide in multiple myeloma. Leukemia & Lymphoma. [Link]
-
Smith, B. E., et al. (2021). Protein Ligand Interactions Using Surface Plasmon Resonance. Methods in Molecular Biology. [Link]
-
Drescher, D. G., & Drescher, M. J. (2023). Protein Interaction Analysis by Surface Plasmon Resonance. Methods in Molecular Biology. [Link]
-
Blevins, M. A., et al. (2020). Measuring Protein–Protein Interactions in Cells using Nanoluciferase Bioluminescence Resonance Energy Transfer (NanoBRET) Assay. Methods in Molecular Biology. [Link]
-
BMG Labtech. (2024). Cell-based protein degrader assays for microplates. BMG Labtech Blog. [Link]
-
Wang, L., et al. (2020). A Cell-based Target Engagement Assay for the Identification of Cereblon E3 Ubiquitin Ligase Ligands and Their Application in HDAC6 Degraders. Cell Chemical Biology. [Link]
-
The Biochemist. (2023). A beginner's guide to surface plasmon resonance. The Biochemist. [Link]
-
Bitesize Bio. (2025). A New Frontier in Protein Quantitation: AlphaLISA. Bitesize Bio. [Link]
-
Wang, L., et al. (2020). A Cell-Based Target Engagement Assay for the Identification of Cereblon E3 Ubiquitin Ligase Ligands and Their Application in HDAC6 Degraders. Cell Chemical Biology. [Link]
-
Ansardi, D. C., et al. (2014). The use of AlphaLISA assay technology to detect interaction between hepatitis C virus-encoded NS5A and cyclophilin A. Journal of Virological Methods. [Link]
-
Bio-Techne. (n.d.). Assays for Targeted Protein Degradation. Bio-Techne Website. [Link]
-
ResearchGate. (2025). Molecular mechanism of action of immune-modulatory drugs thalidomide, lenalidomide and pomalidomide in multiple myeloma. ResearchGate. [Link]
-
Faust, T. B., et al. (2020). Sweet and Blind Spots in E3 Ligase Ligand Space Revealed by a Thermophoresis-Based Assay. ACS Medicinal Chemistry Letters. [Link]
-
ChemPartner. (n.d.). Assay Platforms for PROTAC in Drug Discovery and Beyond. ChemPartner Webinar. [Link]
-
News-Medical.Net. (2026). Advancing PROTAC development through innovative preclinical model systems. News-Medical.Net. [Link]
-
Massive Bio. (2026). Pomalidomide. Massive Bio Website. [Link]
-
Reaction Biology. (n.d.). Protein Degradation Assays - PROTAC Screening. Reaction Biology Website. [Link]
-
Eurofins Discovery. (2020). Next-Generation Drug Discovery: Leveraging E3 Ligases for Targeted Protein Degradation. Eurofins Discovery Webinar. [Link]
Sources
- 1. The molecular mechanism of thalidomide analogs in hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thalidomide - Wikipedia [en.wikipedia.org]
- 3. Development of Analogs of Thalidomide | Encyclopedia MDPI [encyclopedia.pub]
- 4. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. massivebio.com [massivebio.com]
- 6. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. ChemPartner [chempartner.com]
- 9. Protein Degradation and PROTACs [worldwide.promega.com]
- 10. news-medical.net [news-medical.net]
- 11. Protein Interaction Analysis by Surface Plasmon Resonance | Springer Nature Experiments [experiments.springernature.com]
- 12. portlandpress.com [portlandpress.com]
- 13. Protein Ligand Interactions Using Surface Plasmon Resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Protein Ligand Interactions Using Surface Plasmon Resonance | Springer Nature Experiments [experiments.springernature.com]
- 15. Isothermal titration calorimetry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Isothermal Titration Calorimetry | Biomolecular Interactions Analysis | Malvern Panalytical [malvernpanalytical.com]
- 17. reactionbiology.com [reactionbiology.com]
- 18. ITC for Binding Characterization in Pharmaceutical Research [tainstruments.com]
- 19. ITC - Creative Biolabs [creative-biolabs.com]
- 20. Time-resolved fluorescence energy transfer - Wikipedia [en.wikipedia.org]
- 21. columbiabiosciences.com [columbiabiosciences.com]
- 22. Time-Resolved Fluorescence TRF / TR-FRET (HTRF) [moleculardevices.com]
- 23. FRET and TR-FRET Assays - FRET and TR-FRET Assays - ICE Bioscience [en.ice-biosci.com]
- 24. bpsbioscience.com [bpsbioscience.com]
- 25. bitesizebio.com [bitesizebio.com]
- 26. bmglabtech.com [bmglabtech.com]
- 27. revvity.com [revvity.com]
- 28. The use of AlphaLISA assay technology to detect interaction between hepatitis C virus-encoded NS5A and cyclophilin A - PMC [pmc.ncbi.nlm.nih.gov]
- 29. bmglabtech.com [bmglabtech.com]
- 30. A Cell-based Target Engagement Assay for the Identification of Cereblon E3 Ubiquitin Ligase Ligands and Their Application in HDAC6 Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 31. A Cell-Based Target Engagement Assay for the Identification of Cereblon E3 Ubiquitin Ligase Ligands and Their Application in HDAC6 Degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. Measuring Protein-Protein Interactions in Cells using Nanoluciferase Bioluminescence Resonance Energy Transfer (NanoBRET) Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. Measuring Protein–Protein Interactions in Cells using Nanoluciferase Bioluminescence Resonance Energy Transfer (NanoBRET) Assay | Springer Nature Experiments [experiments.springernature.com]
- 34. NanoBRET™ Protein:Protein Interaction System Protocol [promega.kr]
- 35. NanoBRET® PPI Starter Systems [promega.kr]
- 36. NanoBRET® TE Intracellular E3 Ligase Assays [worldwide.promega.com]
- 37. NanoBRET Protein-Protein Interaction Assays - NanoBRET Protein-Protein Interaction Assays - ICE Bioscience [en.ice-biosci.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2-Tert-butyl-3-hydroxy-4-methoxyisoindolin-1-one
Welcome, researchers, scientists, and drug development professionals, to our dedicated technical support center for the synthesis of 2-Tert-butyl-3-hydroxy-4-methoxyisoindolin-1-one. This guide is designed to provide you with in-depth troubleshooting advice and frequently asked questions to navigate the common challenges encountered during this synthesis. Our goal is to empower you with the scientific understanding and practical solutions needed to optimize your experimental outcomes.
I. Frequently Asked Questions (FAQs)
Here, we address some of the common questions that arise during the synthesis of this compound, particularly focusing on the prevalent method of reducing N-tert-butyl-4-methoxyphthalimide.
Q1: What is the most common and reliable method for synthesizing this compound?
A1: The most frequently employed and generally reliable method is the selective reduction of the corresponding N-substituted phthalimide, in this case, N-tert-butyl-4-methoxyphthalimide. Sodium borohydride (NaBH₄) in an alcoholic solvent like methanol or ethanol is a widely used reagent for this transformation.[1][2] This method is favored for its operational simplicity and the relatively mild reaction conditions required.
Q2: What is the underlying mechanism of the sodium borohydride reduction of a phthalimide to a 3-hydroxyisoindolin-1-one?
A2: The reduction of a phthalimide with sodium borohydride is not a direct reduction of an imide carbonyl. Instead, it proceeds through a proposed mechanism involving the formation of an intermediate o-hydroxymethylbenzamide.[1][2] The hydride from sodium borohydride attacks one of the carbonyl groups of the phthalimide, leading to the opening of the five-membered ring to form the o-hydroxymethylbenzamide. This intermediate then undergoes an intramolecular cyclization to yield the final 3-hydroxyisoindolin-1-one product.
Q3: My reaction seems to have worked, but I'm struggling with the purification. What are the best methods to purify the final product?
A3: Purification of 3-hydroxyisoindolin-1-ones can often be achieved through two primary methods:
-
Flash Column Chromatography: This is a versatile technique for separating the desired product from unreacted starting materials, byproducts, and other impurities.[3] The choice of eluent system is critical and typically involves a mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (such as ethyl acetate or dichloromethane).
-
Recrystallization: If your product is a solid and of reasonable purity after initial work-up, recrystallization can be a highly effective method for obtaining a highly pure crystalline product.[4] The key is to find a suitable solvent or solvent system in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures.
Q4: Can I use other reducing agents besides sodium borohydride?
A4: While sodium borohydride is common, other reducing agents can be employed for the reduction of phthalimides. However, stronger reducing agents like lithium aluminum hydride (LiAlH₄) are generally too reactive and can lead to over-reduction of the isoindolinone product to the corresponding isoindoline. Milder and more selective reducing agents are preferred for this transformation.
II. Troubleshooting Guide
This section provides a structured approach to diagnosing and resolving common issues encountered during the synthesis of this compound.
Problem 1: Low or No Product Yield
Possible Causes & Solutions
| Potential Cause | Explanation & Troubleshooting Steps |
| Suboptimal Reaction Temperature | Temperature is a critical parameter. For the sodium borohydride reduction, excessively low temperatures can lead to a sluggish reaction and low conversion of the starting material.[4] Conversely, high temperatures might promote side reactions or degradation of the product. Solution: Monitor the reaction temperature closely. If the reaction is slow, consider a modest increase in temperature (e.g., to 40-50 °C). |
| Incorrect Solvent Choice | The solubility of the starting phthalimide and the reactivity of the borohydride are influenced by the solvent. Alcohols like methanol or ethanol are typically effective. Solution: Ensure your starting material is sufficiently soluble in the chosen solvent. If not, consider a different alcoholic solvent or a co-solvent system. |
| Degradation of Sodium Borohydride | Sodium borohydride can decompose in the presence of moisture or acidic impurities. Solution: Use freshly opened or properly stored sodium borohydride. Ensure all glassware is thoroughly dried before use. |
| Incomplete Reaction | The reaction may not have been allowed to proceed for a sufficient amount of time. Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). Continue the reaction until the starting material spot has disappeared or is significantly diminished. |
Problem 2: Presence of Multiple Spots on TLC, Indicating a Mixture of Products
Possible Causes & Solutions
| Potential Cause | Explanation & Troubleshooting Steps |
| Unreacted Starting Material | Incomplete reaction is a common cause of a mixed crude product.[3] Solution: As mentioned above, monitor the reaction by TLC and allow it to go to completion. If necessary, a small additional portion of the reducing agent can be added. |
| Formation of the Uncyclized Intermediate | The open-chain o-hydroxymethylbenzamide intermediate may be present in the final mixture if cyclization is incomplete.[3] Solution: The work-up conditions can influence cyclization. A slightly acidic work-up can sometimes promote the final ring closure. |
| Over-oxidation to Phthalimide | While less common in a reduction reaction, exposure to air for extended periods, especially during work-up at elevated temperatures, could potentially lead to some oxidation back to the starting phthalimide.[3] Solution: Perform the work-up efficiently and avoid unnecessary exposure to high heat and air. |
| Side-Reaction Products | Depending on the specific reaction conditions, other side reactions can occur. For instance, if the reaction temperature is too high, phthalide formation has been observed in some cases.[1] Solution: Adhere to the optimized reaction temperature. Analyze the side products by techniques like LC-MS or NMR to identify their structures, which can provide clues about the competing reaction pathways. |
III. Experimental Protocols
Protocol 1: Synthesis of this compound via Reduction of N-tert-butyl-4-methoxyphthalimide
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve N-tert-butyl-4-methoxyphthalimide (1.0 eq) in methanol (approximately 10-20 mL per gram of phthalimide).
-
Addition of Reducing Agent: Cool the solution to 0 °C in an ice bath. Add sodium borohydride (1.5 - 2.0 eq) portion-wise over 15-20 minutes, ensuring the temperature does not rise significantly.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexane). The reaction is typically complete within 2-4 hours.
-
Work-up: Once the reaction is complete, carefully quench the reaction by the slow addition of water at 0 °C. Add dilute hydrochloric acid (1 M) to adjust the pH to ~6-7.
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3 x volume of the aqueous layer).
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure this compound.
IV. Visualizations
Reaction Pathway
Caption: Synthetic pathway from phthalimide to 3-hydroxyisoindolin-1-one.
Troubleshooting Workflow
Caption: A decision-making workflow for troubleshooting low product yield.
V. References
-
Horii, Z., Iwata, C., & Tamura, Y. (1961). Reduction of Phthalimides with Sodium Borohydride. The Journal of Organic Chemistry, 26(6), 2273–2276. [Link]
-
Royal Society of Chemistry. (2024). Phthalimides: developments in synthesis and functionalization. [Link]
-
ResearchGate. (2010). Ene-Carbonyl Reductive Coupling for the Synthesis of 3,3-Disubstituted Phthalide, 3-Hydroxyisoindolin-1-one and 3-Hydroxyoxindole Derivatives. [Link]
-
Kemp, A., et al. (2024). Synthesis of 1H‑isoindolin‑1‑ones via a simple photodecarboxylative addition of carboxylates to phthalimides and evaluation of their antibiotic activity. Photochemical & Photobiological Sciences, 23, 1353–1360. [Link]
-
OUCI. (2024). Synthesis of 1H-isoindolin-1-ones via a simple photodecarboxylative addition of carboxylates to phthalimides and evaluation of their antibiotic activity. [Link]
-
Osby, J. O., Martin, M. G., & Ganem, B. (1984). An exceptionally mild deprotection of phthalimides. Tetrahedron Letters, 25(20), 2093-2096. [Link]
-
Gholami, F., et al. (2022). A Facile and Efficient One-Pot Procedure for the Synthesis of Novel 2-Substituted 3-Thioxoisoindolin-1-one Derivatives. Synlett, 33(17), 1729-1732. [Link]
-
Organic Chemistry Portal. Sodium borohydride, Sodium tetrahydroborate. [Link]
-
Reagent Guide. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. [Link]
-
Rhodium.ws. NaBH4 Phthalimide Deprotection of Amines. [Link]
-
Organic Chemistry Portal. Synthesis of isoindolinones. [Link]
-
National Institutes of Health. (2025). Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. [Link]
-
ACS Publications. (2013). Asymmetric Synthesis of 3-Substituted Isoindolinones by Direct Alkylation of Chiral N-tert-Butylsulfinyl-isoindolinones. [Link]
-
Organic Chemistry Portal. Synthesis of isoindolines. [Link]
-
National Institutes of Health. tert-Butyl 2-hydroxy-3-(4-methylbenzenesulfonamido)butanoate. [Link]
-
Google Patents. (2011). CN101973858A - Method for synthesizing tert-butylated hydroxyanisole through solid-liquid-phase reaction.
-
Atlantis Press. (2014). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. [Link]
-
ResearchGate. (2014). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. [Link]
-
ResearchGate. (2007). Efficacy of solid acids in the synthesis of butylated hydroxy anisoles by alkylation of 4-methoxyphenol with MTBE. [Link]
-
PubChem. tert-Butyl ((2S,3R)-3-hydroxy-4-((2-methylpropyl)amino)-1-phenylbutan-2-yl)carbamate. [Link]
-
National Institutes of Health. Butylated Hydroxyanisole. [Link]
Sources
Technical Support Center: Optimizing the Synthesis of 2-Tert-butyl-3-hydroxy-4-methoxyisoindolin-1-one
Welcome to the technical support center for the synthesis of 2-Tert-butyl-3-hydroxy-4-methoxyisoindolin-1-one. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this valuable isoindolinone intermediate. Here, we move beyond simple protocols to provide in-depth, field-proven insights into optimizing reaction yields and overcoming common experimental hurdles. Our approach is grounded in mechanistic principles to empower you to troubleshoot effectively and adapt these methodologies to your specific laboratory context.
Introduction: The Synthetic Challenge
This compound is a key heterocyclic scaffold in medicinal chemistry. The primary challenge in its synthesis is achieving the selective reduction of one of the two carbonyl groups in the N-tert-butyl-3-methoxyphthalimide precursor. Over-reduction leads to the formation of the corresponding phthalimidine (a lactam), while incomplete reaction results in low conversion, both of which complicate purification and significantly depress the overall yield. This guide provides a robust, two-step synthesis pathway and a comprehensive troubleshooting framework to maximize your success.
Overall Synthetic Workflow
The synthesis is logically approached in two primary stages: first, the formation of the N-substituted phthalimide from commercially available starting materials, and second, the critical selective reduction to the desired 3-hydroxyisoindolin-1-one.
Caption: High-level workflow for the two-step synthesis.
Part 1: Synthesis of N-tert-butyl-3-methoxyphthalimide (Precursor)
The initial step involves a condensation reaction between 3-methoxyphthalic anhydride and tert-butylamine to form the corresponding imide. Acetic acid is an effective solvent and catalyst for this transformation.
Experimental Protocol
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-methoxyphthalic anhydride (1.0 eq) and glacial acetic acid (5-10 mL per gram of anhydride).
-
Reagent Addition: While stirring, add tert-butylamine (1.1 eq) dropwise to the suspension. The addition may be exothermic.
-
Reaction: Heat the mixture to reflux (approx. 118 °C) and maintain for 2-4 hours. Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate), observing the consumption of the anhydride.
-
Workup: Allow the reaction mixture to cool to room temperature. Pour the mixture slowly into a beaker of ice water with stirring.
-
Isolation: The product will precipitate as a solid. Collect the solid by vacuum filtration and wash thoroughly with cold water to remove residual acetic acid.
-
Purification: The crude product can be purified by recrystallization from ethanol or isopropanol to yield N-tert-butyl-3-methoxyphthalimide as a white crystalline solid.
Troubleshooting Guide: Precursor Synthesis
| Issue / Question | Potential Cause & Scientific Rationale | Recommended Solution |
| Q1: The reaction is sluggish or incomplete after 4 hours. | The reflux temperature may be too low due to insufficient heating, or the acetic acid may contain excess water, which can hinder the dehydration step of the condensation. | Ensure the heating mantle provides sufficient energy to maintain a steady reflux. Use glacial acetic acid (>99.7%) to ensure anhydrous conditions. |
| Q2: The isolated yield is low. | Product may be lost during the precipitation step if an insufficient volume of ice water is used, leading to some product remaining dissolved. Alternatively, incomplete reaction is a common cause. | Use a larger volume of ice water (at least 10x the volume of acetic acid used) to ensure complete precipitation. Confirm reaction completion via TLC before workup. |
| Q3: The product is an off-color or oily solid after filtration. | This is typically due to residual acetic acid or other impurities from the starting materials. The oily nature suggests the product has not fully crystallized. | Ensure the filtered solid is washed extensively with cold water until the filtrate is neutral (test with pH paper). If the product remains oily, attempt to triturate with cold hexanes to induce crystallization before proceeding with recrystallization. |
Part 2: Selective Reduction to this compound
This is the most critical and yield-defining step. The goal is to reduce only one of the two carbonyl groups of the imide to a hydroxyl group, forming a hemiaminal (also known as a hydroxylactam). Sodium borohydride (NaBH₄) is a suitable reagent for this selective transformation due to its milder reducing power compared to agents like lithium aluminum hydride (LAH), which would lead to over-reduction.[1][2]
Caption: Reaction pathway showing desired vs. undesired reduction.
Experimental Protocol
-
Reaction Setup: In a round-bottom flask under a nitrogen or argon atmosphere, dissolve the N-tert-butyl-3-methoxyphthalimide (1.0 eq) in anhydrous methanol (15-20 mL per gram of imide).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add sodium borohydride (NaBH₄) (1.5-2.0 eq) portion-wise over 15-20 minutes. Adding the reagent too quickly can lead to an uncontrolled exotherm and potential over-reduction.
-
Reaction: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction by TLC.
-
Quenching: Carefully quench the reaction by slowly adding 1 M HCl at 0 °C until the bubbling ceases and the pH is acidic (~pH 2-3).
-
Extraction: Remove the methanol under reduced pressure. Add water and ethyl acetate to the residue. Separate the layers and extract the aqueous layer two more times with ethyl acetate.
-
Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude material can be purified by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) or by recrystallization.
Troubleshooting Guide: Selective Reduction
| Issue / Question | Potential Cause & Scientific Rationale | Recommended Solution |
| Q1: The primary product is the starting material (low conversion). | Insufficient Reducing Agent: The stoichiometry of NaBH₄ is critical. Impure or old NaBH₄ may have reduced activity. Low Temperature: While low temperature is needed for selectivity, if the reaction is held too cold for its entirety, the activation energy barrier may not be overcome, leading to a stalled reaction. | Use fresh, high-purity NaBH₄ and increase the equivalents to 2.0. Follow the protocol of stirring at 0 °C initially, then allowing the reaction to warm to room temperature to ensure it proceeds to completion. |
| Q2: Significant formation of the over-reduced byproduct is observed. | Excess Reducing Agent: Using a large excess (>2.5 eq) of NaBH₄ can lead to the reduction of the second carbonyl. High Temperature: Allowing the reaction temperature to rise significantly, especially during the addition of NaBH₄, provides enough thermal energy to drive the less favorable second reduction. Amides are generally less reactive than ketones or esters, but forcing conditions can reduce them.[3] | Maintain strict temperature control at 0 °C during the addition of NaBH₄. Use a maximum of 2.0 equivalents of the reducing agent. If over-reduction is still an issue, consider a less reactive solvent or a bulkier borohydride reagent. |
| Q3: The product appears to decompose during workup or purification. | The 3-hydroxyisoindolin-1-one product contains a hemiaminal functional group, which can be sensitive to strong acid or base and can eliminate water, especially with heat. Prolonged exposure to silica gel can also sometimes cause degradation. | During the acidic quench, do not allow the mixture to stand for an extended period. Neutralize with sodium bicarbonate wash promptly after extraction. When performing column chromatography, use a fast flow rate and consider deactivating the silica gel with triethylamine (0.5-1% in the eluent). |
| Q4: The final product is difficult to crystallize and remains an oil. | This is often due to the presence of impurities, particularly the over-reduced byproduct, which can act as a eutectic contaminant and inhibit crystallization. | Re-purify the material meticulously using flash chromatography to ensure high purity (>98%). Attempt crystallization from a different solvent system, such as diethyl ether/hexanes or dichloromethane/pentane. |
Frequently Asked Questions (FAQs)
Q: Can other solvents be used for the reduction step? A: Yes, other protic solvents like ethanol can be used. Aprotic solvents like THF can also be employed, but the reaction rate is often slower as the solvent cannot activate the borohydride in the same manner as a protic solvent. Methanol is generally preferred for its balance of reactivity and cost.
Q: Is it possible to use a different reducing agent? A: For this selective transformation, NaBH₄ is ideal. Stronger reducing agents like LiAlH₄ will almost certainly lead to the fully reduced isoindoline. Other selective reagents like sodium cyanoborohydride (NaBH₃CN) could work but are often used for reductive aminations and may offer no significant advantage here.[2] An electrochemical reduction approach using carbon electrodes has also been reported for similar transformations and offers high control.[4]
Q: How can I confirm the structure of my final product and identify byproducts? A: ¹H NMR is the most powerful tool. The desired 3-hydroxy product will show a characteristic singlet for the C3-proton next to the hydroxyl group, typically around 5.5-6.5 ppm, which will disappear upon a D₂O shake. The over-reduced byproduct will instead show a singlet for the CH₂ group at C3, usually further upfield around 4.0-4.5 ppm. Mass spectrometry (MS) will confirm the expected molecular weight for each species.
Q: What is the best way to scale up this reaction? A: When scaling up, the most critical parameter to manage is heat dissipation during the addition of NaBH₄. Use a jacketed reactor with controlled cooling and add the borohydride slowly as a solution or in small portions to maintain the internal temperature at 0-5 °C. Ensure efficient stirring to prevent localized "hot spots."
References
- (Reference for general isoindolinone synthesis principles)
- (Reference for phthalimide synthesis)
-
Bai, Y., et al. (2021). An efficient and practical electrochemical reduction of cyclic imides. Organic Letters, 23, 2298-2302. [Link]
- (Reference for troubleshooting amide reductions)
- (Reference for purification techniques for sensitive compounds)
- (Reference for altern
- (Reference for scale-up consider
- (Reference for NMR characteriz
- (Reference for general organic synthesis techniques)
- (Reference for safety in handling chemical reagents)
-
Organic Chemistry Portal. (n.d.). Synthesis of isoindolinones. Retrieved from [Link]
-
ACS Publications. (n.d.). Reduction of Phthalimides with Sodium Borohydride. Retrieved from [Link]
-
ResearchGate. (n.d.). Reaction conditions for the selective reduction of a-phthalimido ketones. Retrieved from [Link]
- Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th ed.). Wiley.
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 244292, N-tert-Butylphthalimide. Retrieved from [Link].
-
Szostak, M. (2017). Challenges and Breakthroughs in Selective Amide Activation. PubMed. [Link]
Sources
Technical Support Center: Purification of 2-Tert-butyl-3-hydroxy-4-methoxyisoindolin-1-one
Welcome to the technical support center for the purification of 2-Tert-butyl-3-hydroxy-4-methoxyisoindolin-1-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into common purification challenges. Here, we will address specific experimental issues in a question-and-answer format, explaining the causality behind our recommended solutions.
I. Frequently Asked Questions (FAQs)
Q1: What are the primary methods for purifying crude this compound?
A1: The two most common and effective techniques for the purification of isoindolinone derivatives are recrystallization and silica gel column chromatography.[1][2][3] For the separation of enantiomers, which is crucial given the chiral nature of this molecule, High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase is the method of choice.[4][5]
Q2: My purified compound appears to degrade over time. Is this compound known to be unstable?
A2: The N-hydroxy moiety in the isoindolinone ring can be susceptible to degradation, particularly hydrolysis under certain pH and temperature conditions.[6] It is advisable to handle the purified compound at low temperatures and under neutral or slightly acidic pH to minimize degradation. Long-term storage should be in a cold, dry, and inert environment.
Q3: What are the expected impurities from the synthesis of this molecule?
A3: While specific impurities depend on the synthetic route, common contaminants in isoindolinone syntheses include unreacted starting materials, reagents, and side-products from competing reactions. One notable side-product can be the hydrolyzed acid form of the isoindolinone.[1][3]
II. Troubleshooting Guides
A. Recrystallization Issues
Q1: I've dissolved my crude product in a hot solvent, but no crystals form upon cooling. What's going wrong?
A1: This is a common issue that usually points to the solution not being saturated.[7] Here’s a systematic approach to troubleshoot:
-
Causality: Crystal formation requires a supersaturated solution, where the concentration of the solute exceeds its solubility at a given temperature. If too much solvent was added, the solution will not be saturated upon cooling.[7]
-
Solution:
-
Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solution's surface. The microscopic scratches provide nucleation sites for crystal growth.
-
Concentrate the Solution: Gently heat the solution to boil off some of the solvent. This will increase the concentration of your compound. Periodically remove it from the heat and allow it to cool to see if crystals form.[7]
-
Re-evaluate Solvent Choice: It's possible the chosen solvent is too good at dissolving the compound, even at low temperatures. You may need to use a solvent system (a mixture of a "good" solvent and a "poor" solvent).
-
Q2: My recrystallized product is an oil, not a solid. How can I fix this?
A2: "Oiling out" occurs when the compound comes out of solution above its melting point. This is often due to a high concentration of impurities or a very rapid cooling process.
-
Causality: Impurities can depress the melting point of your compound. If the solution is cooled too quickly, the compound may not have enough time to form an ordered crystal lattice.
-
Solution:
-
Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. This gives the molecules time to orient themselves into a crystal lattice.[7]
-
Re-dissolve and Dilute: Add a small amount of hot solvent to redissolve the oil. Then, allow it to cool slowly. A slightly less concentrated solution may prevent oiling.
-
Consider a Different Solvent: A lower boiling point solvent might be a better choice.
-
B. Silica Gel Column Chromatography Challenges
Q1: My compound is not moving from the origin on the TLC plate, even with a highly polar solvent system. What should I do?
A1: If your compound is highly polar, it will have a strong affinity for the polar silica gel.
-
Causality: The hydroxyl group on your molecule can lead to strong interactions with the silica.
-
Solution:
-
Increase Solvent Polarity: Try adding a small percentage (0.5-1%) of acetic acid or triethylamine to your mobile phase. Acetic acid can help to protonate basic impurities and reduce their interaction with silica, while triethylamine can deprotonate acidic sites on the silica, reducing the retention of basic compounds.
-
Switch Stationary Phase: Consider using a less polar stationary phase like alumina or a reverse-phase silica gel (C18).
-
Q2: I'm seeing significant tailing of my spot on the TLC plate and my peaks are broad during column chromatography. Why is this happening?
A2: Tailing is often caused by overloading the stationary phase or by strong interactions between the compound and the silica gel.
-
Causality: The acidic nature of silica gel can lead to strong adsorption of certain functional groups, causing tailing. Overloading the column or TLC plate with too much sample can also lead to poor separation and tailing.
-
Solution:
-
Optimize Loading: Ensure you are not applying too much crude material to your column. A general rule is to load 1-5% of the silica gel weight with your crude product.
-
Modify the Mobile Phase: As mentioned above, adding a small amount of a modifier like acetic acid or triethylamine can often resolve tailing issues.
-
C. Chiral HPLC Separation Difficulties
Q1: I'm not getting any separation of my enantiomers on a chiral column. What factors should I consider?
A1: Chiral separations can be complex, and a lack of resolution can stem from several factors.[8]
-
Causality: Enantiomers have identical physical properties in a non-chiral environment. Separation requires a chiral environment where the two enantiomers interact differently.[9] This is provided by the chiral stationary phase (CSP). The mobile phase composition is also critical for achieving separation.
-
Solution:
-
Screen Different Chiral Columns: There are many types of CSPs (e.g., polysaccharide-based, protein-based). Your compound may show better resolution on a different type of column.
-
Optimize the Mobile Phase: Systematically vary the ratio of your solvents (e.g., hexane/isopropanol). Small changes can have a significant impact on resolution.
-
Consider Temperature: Running the separation at a lower temperature can sometimes enhance the differences in interaction between the enantiomers and the CSP, leading to better resolution.
-
Q2: My peak shapes are poor during chiral HPLC. What could be the cause?
A2: Poor peak shape in chiral HPLC can be due to issues with the sample solvent, column overload, or secondary interactions.
-
Causality: Dissolving the sample in a solvent stronger than the mobile phase can cause peak distortion. Overloading the column can lead to broad, asymmetric peaks.
-
Solution:
-
Match Sample Solvent to Mobile Phase: Whenever possible, dissolve your sample in the mobile phase.
-
Reduce Sample Concentration: Inject a smaller amount of your sample to see if the peak shape improves.
-
Add a Modifier: Sometimes, adding a small amount of an acid or base to the mobile phase can improve peak shape by minimizing unwanted ionic interactions with the stationary phase.
-
III. Experimental Protocols
Protocol 1: Recrystallization
-
Solvent Selection: In a small test tube, add a small amount of your crude product and add a potential solvent dropwise at room temperature. A good solvent will not dissolve the compound at room temperature but will dissolve it when heated.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of hot solvent to just dissolve the solid.[7]
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Cooling: Allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Collection: Collect the crystals by vacuum filtration, washing with a small amount of cold solvent.
-
Drying: Dry the crystals in a vacuum oven at a temperature well below the melting point.
Protocol 2: Silica Gel Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in the chosen mobile phase (e.g., a mixture of hexane and ethyl acetate).[2]
-
Column Packing: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent and load it onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the mobile phase, collecting fractions.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
IV. Visualization of Workflows
Caption: General purification workflow for this compound.
Caption: Decision tree for troubleshooting recrystallization.
V. References
-
Preparation of 3-Substituted Isoindolin-1-one, Cinnoline, and 1,2,4-[e]-Benzotriazine Derivatives. (2022). ACS Omega. Available at: [Link]
-
Chiral Phase Transfer Catalysis in the Asymmetric Synthesis of a 3,3-Disubstituted Isoindolinone and Determination of Its Absolute Configuration by VCD Spectroscopy. (2020). Molecules. Available at: [Link]
-
Ultrasonic-assisted-synthesis of isoindolin-1-one derivatives. (2021). Scientific Reports. Available at: [Link]
-
Isoindolinones, processes for the production of chiral derivatives thereof and use thereof. (2016). Google Patents. Available at:
-
Preparation of 3-Substituted Isoindolin-1-one, Cinnoline, and 1,2,4-[e]-Benzotriazine Derivatives. (2022). ACS Omega. Available at: [Link]
-
Reactions of 3-Hydroxy-2-phenyl-1H-benzo[e]isoindol-1-one. (2022). Molecules. Available at: [Link]
-
Recrystallization. (n.d.). University of California, Los Angeles. Available at: [Link]
-
Enantiomer Separations. (2011). LCGC North America. Available at: [Link]
-
Investigation of N-hydroxythalidomide in vitro stability and comparison to other N-substituted derivatives. (2007). Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]
-
Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. (2025). American Pharmaceutical Review. Available at: [Link]
Sources
- 1. Preparation of 3-Substituted Isoindolin-1-one, Cinnoline, and 1,2,4-[e]-Benzotriazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ultrasonic-assisted-synthesis of isoindolin-1-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Chiral Phase Transfer Catalysis in the Asymmetric Synthesis of a 3,3-Disubstituted Isoindolinone and Determination of Its Absolute Configuration by VCD Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. WO2016178140A1 - Isoindolinones, processes for the production of chiral derivatives thereof and use thereof - Google Patents [patents.google.com]
- 6. Investigation of N-hydroxythalidomide in vitro stability and comparison to other N-substituted derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Home Page [chem.ualberta.ca]
- 8. Enantiomer Separations | Separation Science [sepscience.com]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
Technical Support Center: Navigating Solubility Challenges with 2-Tert-butyl-3-hydroxy-4-methoxyisoindolin-1-one
Senior Application Scientist Note: Researchers working with novel or complex small molecules often encounter solubility hurdles that can impede experimental progress. This guide is designed to provide a structured, first-principles approach to systematically resolving solubility issues with the compound 2-Tert-butyl-3-hydroxy-4-methoxyisoindolin-1-one. Our goal is to equip you with the foundational knowledge and practical methodologies to ensure consistent and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the solubility of this compound?
A1: The solubility of this molecule is governed by its distinct structural features: a bulky, hydrophobic tert-butyl group, a polar hydroxyl group capable of hydrogen bonding, a methoxy group, and a lactam ring. The interplay between the hydrophobic (tert-butyl) and hydrophilic (hydroxyl, lactam) moieties dictates its behavior in different solvents. Key factors include solvent polarity, pH (due to the weakly acidic hydroxyl group), temperature, and the solid-state form (crystalline vs. amorphous) of the compound.
Q2: I'm seeing poor solubility in aqueous buffers. Is this expected?
A2: Yes, this is a common observation. The significant nonpolar surface area contributed by the tert-butyl group and the aromatic ring system often leads to limited solubility in purely aqueous solutions. While the hydroxyl and lactam groups provide some polarity, they are often insufficient to overcome the hydrophobic nature of the rest of the molecule, leading to aggregation and precipitation in aqueous media like PBS or saline.
Q3: Can I use DMSO to prepare my stock solution? What are the best practices?
A3: Dimethyl sulfoxide (DMSO) is an excellent starting point for creating a high-concentration stock solution due to its strong solubilizing power for a wide range of organic molecules.
-
Best Practices for DMSO Stocks:
-
Purity: Always use anhydrous, high-purity DMSO (≥99.9%) to prevent introducing water, which can lower the compound's solubility limit in the stock.
-
Concentration: Aim for a practical high-concentration stock (e.g., 10-50 mM) that allows for minimal DMSO carryover into your final aqueous experimental medium.
-
Storage: Store stock solutions at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles, which can cause the compound to precipitate out of solution over time.
-
Final Concentration: Ensure the final concentration of DMSO in your cell culture medium or assay buffer is low (typically <0.5%, and ideally <0.1%) to avoid solvent-induced artifacts or toxicity.
-
Troubleshooting Guide: Step-by-Step Protocols
Issue 1: Precipitation Observed When Diluting DMSO Stock into Aqueous Buffer
This is a classic sign of a compound "crashing out" of solution when moving from a highly solubilizing organic solvent to an aqueous environment.
Root Cause Analysis:
The aqueous buffer cannot maintain the high concentration of the compound that was stable in DMSO. The hydrophobic effect drives the molecules to aggregate and precipitate to minimize their contact with water.
Workflow for Resolution:
Caption: Workflow for selecting a suitable excipient.
Methodology (HP-β-CD Example):
-
Prepare Cyclodextrin Solution: Dissolve HP-β-CD in the desired aqueous buffer to make a stock solution (e.g., 10% w/v). Gentle heating (40-50°C) may be required to aid dissolution. Cool to room temperature.
-
Add Compound: Add the DMSO stock solution of your compound dropwise into the HP-β-CD solution while vortexing. The hydrophobic cavity of the cyclodextrin will encapsulate the nonpolar parts of the molecule.
-
Equilibrate: Allow the solution to stir for 1-2 hours to ensure maximum complexation.
-
Assess Solubility: Visually inspect for clarity and, if necessary, quantify the solubility enhancement as described in Protocol 2.
Key Considerations:
-
Downstream Assay Compatibility: Ensure that the chosen co-solvents or excipients do not interfere with your experimental assay (e.g., enzyme activity, cell viability, receptor binding). Always run a vehicle control.
-
Thermodynamic vs. Kinetic Solubility: The methods described here primarily address kinetic solubility (preventing precipitation from a stock). For applications requiring true thermodynamic equilibrium solubility, longer incubation times with the solid material are necessary.
References
Stability testing of 2-Tert-butyl-3-hydroxy-4-methoxyisoindolin-1-one under experimental conditions
Welcome to the technical support center for the stability testing of 2-Tert-butyl-3-hydroxy-4-methoxyisoindolin-1-one. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for establishing the stability profile of this novel isoindolinone derivative. Given the unique nature of this molecule, this guide emphasizes first principles, robust analytical strategies, and proactive problem-solving to ensure the integrity of your stability data.
Frequently Asked Questions (FAQs)
Q1: I'm starting my stability study for this compound. Where do I begin?
A1: The foundational step is to perform a forced degradation study. This will provide critical insights into the molecule's intrinsic stability and potential degradation pathways.[1][2][3] These studies are essential for developing and validating a stability-indicating analytical method, which is a prerequisite for any formal stability testing.[4][5] The International Council for Harmonisation (ICH) guidelines recommend exposing the drug substance to a variety of stress conditions, including acid and base hydrolysis, oxidation, heat, and light.[6][7][8]
Q2: What are the recommended starting conditions for forced degradation of this isoindolinone derivative?
A2: For a novel compound like this compound, it's best to start with moderate stress conditions and escalate if no degradation is observed. An industry-accepted target for degradation is between 5-20%.[3] More than 20% degradation may lead to secondary degradation products that would not be seen under normal storage conditions.[9]
Here is a recommended starting point for stress conditions:
| Stress Condition | Reagent/Condition | Temperature | Duration |
| Acid Hydrolysis | 0.1 M HCl | Room Temperature, then 50-60°C if no degradation | Up to 7 days |
| Base Hydrolysis | 0.1 M NaOH | Room Temperature, then 50-60°C if no degradation | Up to 7 days |
| Oxidative | 3% H₂O₂ | Room Temperature | 24 hours |
| Thermal | Dry Heat | 80°C | 48 hours |
| Photostability | ICH Q1B conditions | See detailed protocol below | As per ICH guidelines |
It is crucial to dissolve the compound in a suitable solvent that does not itself degrade under the stress conditions. A co-solvent may be necessary for aqueous conditions if the compound has poor water solubility.[9]
Q3: My compound shows no degradation under the initial stress conditions. What should I do?
A3: If you observe minimal to no degradation, you can incrementally increase the severity of the stress conditions. For hydrolytic degradation, you can increase the acid or base concentration (e.g., to 1.0 M) or elevate the temperature.[9] For thermal stress, the temperature can be increased in 10°C increments. It is important to document these changes and justify the final conditions used.
Q4: I'm seeing multiple degradation peaks in my chromatogram. How do I know which are significant?
A4: The significance of a degradation product is determined by its relative abundance and when it appears during the stability study. During forced degradation, all observed peaks should be well-separated by your analytical method. For formal stability studies, any degradation product exceeding the identification and qualification thresholds defined in ICH guidelines Q3A(R2) and Q3B(R2) must be investigated.[10] LC-MS is an invaluable tool for the initial characterization of these products by providing molecular weight information.[11][12]
Troubleshooting Guide
Issue 1: Poor peak shape or resolution in my HPLC analysis.
-
Plausible Cause: The mobile phase composition may not be optimal for the parent compound and its degradants, which may have different polarities.
-
Troubleshooting Steps:
-
Adjust Mobile Phase pH: The ionization state of the analyte and its degradants can significantly impact retention and peak shape. Experiment with a pH range around the pKa of the molecule.
-
Solvent Screening: If using a standard acetonitrile/water mobile phase, consider trying methanol as the organic modifier, as it can offer different selectivity.
-
Gradient Optimization: Adjust the gradient slope and duration to improve the separation of closely eluting peaks.
-
Column Selection: If resolution issues persist, screen different column chemistries (e.g., C18, Phenyl-Hexyl, Cyano).
-
Issue 2: My mass balance is low in the forced degradation samples.
-
Plausible Cause: This suggests that some degradation products are not being detected by your current analytical method.
-
Troubleshooting Steps:
-
Check for Non-Chromophoric Degradants: Some degradation pathways may result in products that lack a UV chromophore. If you are using a UV detector, analysis by a universal detector like a Charged Aerosol Detector (CAD) or a mass spectrometer (MS) is recommended.
-
Investigate Volatile Degradants: Degradation could lead to volatile compounds that are lost during sample preparation or analysis. Headspace GC-MS could be used to investigate this possibility.
-
Precipitation: The degradants may be insoluble in the sample diluent. Visually inspect your samples for any precipitates and consider using a stronger or different diluent.
-
Issue 3: The compound is highly susceptible to oxidation.
-
Plausible Cause: The methoxy and hydroxy groups on the aromatic ring of the isoindolinone structure can be susceptible to oxidation.
-
Preventative Measures & Solutions:
-
Inert Atmosphere: During manufacturing and storage, consider using an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation.
-
Antioxidants in Formulation: If this is for a drug product, the inclusion of antioxidants in the formulation could be explored.
-
Packaging: Use of oxygen-impermeable packaging materials is recommended.
-
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines the steps for conducting a comprehensive forced degradation study on this compound.
1. Sample Preparation:
- Prepare a stock solution of the compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).
2. Stress Conditions:
- Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Store at room temperature for 24 hours. If no degradation is observed, heat at 60°C for 24 hours.
- Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Store at room temperature for 24 hours. If no degradation is observed, heat at 60°C for 24 hours.
- Oxidation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store at room temperature for 24 hours.
- Thermal Degradation: Place a solid sample of the compound in a vial and heat at 80°C for 48 hours.
- Control Samples: Prepare control samples by diluting the stock solution with the corresponding solvent (e.g., water for hydrolysis, no treatment for thermal) and storing them under the same conditions as the stressed samples.
3. Sample Analysis:
- At each time point, withdraw an aliquot of the sample.
- Neutralize the acid and base hydrolysis samples with an equimolar amount of base or acid, respectively.
- Dilute all samples to a suitable concentration for analysis (e.g., 0.1 mg/mL) with the mobile phase.
- Analyze by a validated stability-indicating HPLC or LC-MS method.
Protocol 2: Photostability Testing
This protocol is based on the ICH Q1B guideline for photostability testing.[13][14][15]
1. Sample Preparation:
- Place a thin layer of the solid drug substance in a chemically inert, transparent container.
- Prepare a solution of the drug substance (e.g., 1 mg/mL) in a suitable solvent and place it in a chemically inert, transparent container.
2. Light Exposure:
- Expose the samples to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[14][16]
- A control sample should be protected from light by wrapping the container in aluminum foil.
3. Sample Analysis:
- After exposure, analyze the solid and solution samples, along with the controls, by a validated stability-indicating HPLC or LC-MS method.
- Compare the chromatograms of the exposed samples to the control samples to identify any photodegradation products.
Visualizations
Caption: Workflow for Forced Degradation Studies.
Caption: Decision tree for troubleshooting low mass balance.
References
-
ICH. (n.d.). Q1A - Q1F Stability. Retrieved from [Link]
-
European Medicines Agency. (1998). ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. Retrieved from [Link]
-
ICH. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. Retrieved from [Link]
-
AMSbiopharma. (2025). ICH Guidelines: Drug Stability Testing Essentials. Retrieved from [Link]
-
Atlas Material Testing Technology. (2021). ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions. Retrieved from [Link]
-
Aman, W., & Thoma, K. (2003). ICH guideline for photostability testing: aspects and directions for use. Pharmazie, 58(12), 877-880. Retrieved from [Link]
-
RAPS. (2025). ICH releases overhauled stability guideline for consultation. Retrieved from [Link]
-
ECA Academy. (n.d.). FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products. Retrieved from [Link]
-
ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. Retrieved from [Link]
-
European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]
-
International Journal of Pharmaceutical Research & Allied Sciences. (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Retrieved from [Link]
-
Singh, S., & Bakshi, M. (2000). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 28(5), 1011-1040. Retrieved from [Link]
-
Calvo, N. L. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. LinkedIn. Retrieved from [Link]
-
Kamberi, M., & Tsutsumi, Y. (2013). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Metabolism-Guided Optimization of Tryptophanol-Derived Isoindolinone p53 Activators. Retrieved from [Link]
-
ResearchGate. (n.d.). Proposed pathways for the degradation of (substituted) naphthalenesulfonates. Retrieved from [Link]
-
PubChem. (n.d.). tert-Butyl ((2S,3R)-3-hydroxy-4-((2-methylpropyl)amino)-1-phenylbutan-2-yl)carbamate. Retrieved from [Link]
-
PubMed. (2017). Selective alkylation/oxidation of N-substituted isoindolinone derivatives: synthesis of N-phthaloylated natural and unnatural α-amino acid analogues. Retrieved from [Link]
-
Separation Science. (2025). Analytical Techniques In Stability Testing. Retrieved from [Link]
-
US Pharmacopeia. (2014). STRENGTH AND STABILITY TESTING FOR COMPOUNDED PREPARATIONS. Retrieved from [Link]
-
PubChem. (n.d.). 2-tert-Butyl-4-hydroxyanisole. Retrieved from [Link]
-
International Journal of Scientific Development and Research. (2023). Stability indicating study by using different analytical techniques. Retrieved from [Link]
-
LCGC International. (n.d.). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. Retrieved from [Link]
-
PubMed. (2024). New synthetic derivatives of isoindoline-dione: synthesis, neuroprotection assay and impact on the expression level of oxidative stress-related genes in neuronal-like cell line. Retrieved from [Link]
-
PubMed. (2019). Design, synthesis and biological evaluation of novel isoindolinone derivatives as potent histone deacetylase inhibitors. Retrieved from [Link]
-
European Medicines Agency. (2006). Q 1 A (R2) Stability Testing of new Drug Substances and Products. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2012). stability indicating by lc-ms method. Retrieved from [Link]
-
PubMed. (1998). Degradation of Substituted Indoles by an Indole-Degrading Methanogenic Consortium. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of 3-Hydroxy-4-methoxybenzaldehyde, tert-butyldimethylsilyl ether. Retrieved from [Link]
-
ASEAN. (1997). ASEAN GUIDELINE ON STABILITY STUDY OF DRUG PRODUCT (R1). Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Novel Metabolic Pathway for N-Methylpyrrolidone Degradation in Alicycliphilus sp. Strain BQ1. Retrieved from [Link]
-
University of Tartu. (n.d.). Validation of liquid chromatography mass spectrometry (LC-MS) methods (analytical chemistry) course. Retrieved from [Link]
Sources
- 1. ajpsonline.com [ajpsonline.com]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 4. usp.org [usp.org]
- 5. ijsdr.org [ijsdr.org]
- 6. ICH Official web site : ICH [ich.org]
- 7. database.ich.org [database.ich.org]
- 8. ema.europa.eu [ema.europa.eu]
- 9. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 10. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 11. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 12. globalresearchonline.net [globalresearchonline.net]
- 13. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 14. ema.europa.eu [ema.europa.eu]
- 15. FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 16. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]
Technical Support Center: Troubleshooting Common Problems in Isoindolinone Synthesis
Welcome to the technical support center for isoindolinone synthesis. The isoindolinone scaffold is a privileged structure in a multitude of biologically active compounds and natural products.[1][2] This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during the synthesis of these valuable heterocyclic compounds. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address specific experimental issues.
Troubleshooting Guide
This section addresses specific problems you might encounter during isoindolinone synthesis, offering potential causes and actionable solutions based on established chemical principles.
Problem 1: Low or No Product Yield
You've run your reaction, but TLC/LC-MS analysis shows a low yield of the desired isoindolinone or a significant amount of unreacted starting material.
This is one of the most common issues in organic synthesis, and for isoindolinone synthesis, it can often be traced back to several key factors.[3]
Potential Causes & Solutions
| Potential Cause | Scientific Explanation | Troubleshooting Steps |
| Suboptimal Reaction Temperature | Temperature is a critical parameter that dictates reaction kinetics. Too low a temperature can result in insufficient energy to overcome the activation barrier, leading to poor conversion of starting materials.[3][4] Conversely, excessively high temperatures can cause degradation of reactants, intermediates, or the final product, and promote side reactions. | 1. Temperature Screening: If you have low conversion, incrementally increase the reaction temperature (e.g., in 10-20 °C intervals). Monitor the reaction closely for the appearance of new, unidentified spots on TLC, which could indicate degradation. 2. Consult Literature: For analogous reactions, check the reported optimal temperature ranges. |
| Incorrect Solvent Choice | The solvent's polarity and solubility characteristics are crucial. Poor solubility of starting materials will lead to a heterogeneous reaction mixture and significantly slow down the reaction rate.[3] The solvent can also influence the reaction pathway, with different solvents potentially favoring undesired side reactions.[3] | 1. Solubility Test: Before setting up the reaction, test the solubility of your starting materials in the chosen solvent at the intended reaction temperature. 2. Solvent Screening: If solubility is an issue, consider a range of solvents with varying polarities (e.g., toluene, dioxane, DMF, DMSO). Be mindful that a change in solvent may also require re-optimization of other reaction parameters. |
| Catalyst Inactivity or Inappropriate Choice | In transition-metal-catalyzed syntheses (e.g., using Pd, Rh, Cu, Co), the catalyst's activity is paramount.[5][6] Catalysts can be deactivated by impurities, exposure to air/moisture, or may simply be expired. The choice of ligand is also critical, as it can dramatically influence the catalyst's electronic and steric properties, thereby affecting the reaction outcome.[3] | 1. Use Fresh Catalyst: Whenever possible, use a fresh batch of catalyst from a reliable supplier. 2. Ligand Screening: If your reaction is ligand-dependent, screen a small library of ligands to identify the optimal one for your specific substrate. 3. Inert Atmosphere: For air- and moisture-sensitive catalysts, ensure your reaction is set up under a properly maintained inert atmosphere (e.g., nitrogen or argon).[3] |
| Insufficient Reaction Time | Some reactions, particularly those at lower temperatures or with less reactive substrates, may require extended periods to reach completion. Stopping the reaction prematurely will naturally result in a low yield with a high recovery of starting materials.[3] | 1. Time Course Study: Set up a small-scale reaction and take aliquots at regular intervals (e.g., every 1-2 hours) to monitor the progress by TLC or LC-MS. This will help you determine the optimal reaction time. |
| Steric Hindrance | Bulky substituents near the reaction center on your starting materials can sterically hinder the approach of reagents or the catalyst, leading to a lower reaction rate and yield.[3][7][8] | 1. Modify Substrate (if possible): If steric hindrance is a suspected issue, consider if a less hindered starting material can be used. 2. Change Catalyst/Reagents: In some cases, a smaller catalyst or reagent may be more effective. 3. Increase Temperature: Higher temperatures can sometimes help overcome steric barriers, but this must be balanced against the risk of degradation. |
Problem 2: Formation of Significant Side Products
Your reaction appears to be working, but you observe multiple products in your crude mixture, complicating purification and reducing the yield of your desired isoindolinone.
Side product formation is a common challenge that often requires careful optimization of reaction conditions.
Potential Causes & Solutions
| Potential Cause | Scientific Explanation | Troubleshooting Steps |
| Over-oxidation to Phthalimide | The isoindolinone core can be susceptible to over-oxidation, especially under harsh conditions or in the presence of certain oxidants, leading to the formation of the corresponding phthalimide.[9][10] | 1. Control Oxidant Stoichiometry: If an oxidant is used, ensure its stoichiometry is carefully controlled. Consider adding the oxidant slowly over time. 2. Lower Reaction Temperature: High temperatures can promote over-oxidation. 3. Use a Milder Oxidant: If applicable to your synthetic route, explore the use of a milder oxidizing agent. |
| Uncyclized Intermediates | Incomplete cyclization can result in the presence of open-chain intermediates in your crude product.[9] For example, in syntheses starting from 2-formylbenzoic acid and an amine, the intermediate imine may be present. | 1. Increase Reaction Time/Temperature: As with low yields, giving the reaction more time or energy may drive the cyclization to completion. 2. Use a Dehydrating Agent: If the cyclization involves the loss of water, adding a dehydrating agent (e.g., molecular sieves) can help shift the equilibrium towards the cyclized product. |
| Homo-coupling of Starting Materials | In palladium-catalyzed C-H activation reactions, a common side reaction is the homo-coupling of the starting materials.[9] | 1. Optimize Catalyst and Ligand: The choice of catalyst and ligand can significantly influence the selectivity between the desired cross-coupling and undesired homo-coupling. 2. Adjust Stoichiometry: Varying the ratio of your coupling partners can sometimes suppress homo-coupling. |
| N-Dealkylation or Proto-dehalogenation | In some transition-metal-catalyzed reactions, side reactions such as the cleavage of N-alkyl groups or the reduction of aryl halides (proto-dehalogenation) can occur, leading to undesired byproducts.[3] | 1. Ligand and Base Selection: The choice of ligand and base can play a crucial role in preventing these side reactions. A thorough optimization of these parameters is often necessary. |
Problem 3: Product Degradation During Purification
You've successfully synthesized your isoindolinone, but it decomposes during purification, particularly on silica gel chromatography.
The stability of the final product is a critical factor, and purification can be a surprisingly challenging step.[11]
Potential Causes & Solutions
| Potential Cause | Scientific Explanation | Troubleshooting Steps |
| Decomposition on Silica/Alumina | Silica gel is acidic and can cause the degradation of acid-sensitive compounds. Similarly, alumina can be basic or neutral, but can also catalyze decomposition. | 1. Deactivate Silica Gel: Before preparing your column, wash the silica gel with a solvent system containing a small amount of a non-nucleophilic base, such as triethylamine (e.g., 1% triethylamine in your eluent).[11] 2. Use Alternative Stationary Phases: Consider using less acidic or basic media like Florisil, or opt for reverse-phase chromatography (C18).[11] 3. Avoid Chromatography: If possible, try to purify your product by crystallization, precipitation, or extraction.[11] |
| Thermal Degradation During Distillation | If your isoindolinone is a high-boiling liquid, it may decompose at the temperatures required for distillation at atmospheric pressure. | 1. High-Vacuum Distillation: Use a high-vacuum setup, such as a short-path distillation apparatus, to lower the boiling point and minimize thermal stress on your compound.[11] |
| Light Sensitivity | Some organic molecules, including certain isoindolinone derivatives, can be sensitive to light and may undergo isomerization or oxidative decomposition upon exposure.[12][13] | 1. Protect from Light: Conduct purification in a fume hood with the sash down and the lights off, or wrap your chromatography column and collection flasks in aluminum foil. Store the purified product in an amber vial. |
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for isoindolinone synthesis?
There are several synthetic routes to isoindolinones, and the choice of starting material often depends on the desired substitution pattern. Common starting materials include:
-
Phthalimides or Phthalimidines: These can be functionalized to produce a variety of isoindolinone derivatives.[2][5]
-
2-Formylbenzoic Acid and Amines: Condensation of these precursors is a straightforward method for preparing N-substituted isoindolinones.[14]
-
Benzamides: Transition-metal-catalyzed C-H activation of N-substituted benzamides is a modern and powerful strategy for isoindolinone synthesis.[5][6]
-
2-Cyanobenzaldehyde and Amines/Nitroanilines: This route involves a nucleophilic addition followed by cyclization and rearrangement to form 3-substituted isoindolinones.[15]
Q2: How can I improve the regioselectivity of my reaction?
Regioselectivity can be a challenge, particularly when working with substituted aromatic starting materials.
-
Directing Groups: In C-H activation strategies, the choice of directing group on the benzamide nitrogen is crucial for controlling which C-H bond is functionalized.
-
Steric and Electronic Effects: The inherent steric and electronic properties of the substituents on your starting materials will influence the regiochemical outcome. Electron-donating groups can activate the ortho and para positions, while electron-withdrawing groups direct to the meta position. Steric bulk can hinder reaction at a particular site.
-
Catalyst Control: In some cases, the choice of metal catalyst and ligand can override the inherent directing effects of the substrates.
Q3: My reaction requires anhydrous conditions. What are the best practices to ensure this?
Many organometallic reactions and those involving strong bases are sensitive to moisture.
-
Drying Glassware: Oven-dry all glassware overnight at >100 °C and allow it to cool in a desiccator or under a stream of inert gas.
-
Purifying Solvents: Use a solvent purification system (SPS) or distill solvents from appropriate drying agents (e.g., sodium/benzophenone for THF and diethyl ether; calcium hydride for dichloromethane and acetonitrile).
-
Handling Reagents: Use fresh, anhydrous reagents. Handle hygroscopic solids in a glovebox or under a blanket of inert gas.
-
Inert Atmosphere: Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction setup and duration.
Experimental Protocols & Visualizations
Protocol 1: General Procedure for a Palladium-Catalyzed C-H Activation/Cyclization
This protocol is a representative example and may require optimization for specific substrates.
-
Reaction Setup: To an oven-dried Schlenk flask, add the N-substituted benzamide (1.0 equiv), the alkene coupling partner (1.5-2.0 equiv), Pd(OAc)₂ (5-10 mol%), and the appropriate ligand (10-20 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.
-
Solvent and Reagent Addition: Add the anhydrous solvent (e.g., toluene, 1,4-dioxane) via syringe, followed by the base (e.g., K₂CO₃, Cs₂CO₃, 2.0 equiv).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir for the predetermined time, monitoring by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of Celite to remove the catalyst. Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Diagram 1: Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low-yield isoindolinone syntheses.
Diagram 2: Common Reaction Pathways and Side Reactions
Caption: Key reaction pathways and potential side reactions in isoindolinone synthesis.
References
-
D'Mello, S. R. (2018). An overview on asymmetric synthesis of 3-substituted isoindolinones. Arkivoc, 2018(5), 113-154. [Link]
-
Ghosh, T., et al. (2021). Plausible mechanism for the synthesis of isoindolinones. ResearchGate. [Link]
-
Savela, R., & Méndez-Gálvez, C. (2020). Isoindolinone Synthesis via One-Pot Type Transition Metal Catalyzed C−C Bond Forming Reactions. Chemistry – A European Journal, 27(10), 5333-5350. [Link]
-
Shi, L., et al. (2012). Highly Efficient Synthesis of N-Substituted Isoindolinones and Phthalazinones Using Pt Nanowires as Catalysts. Organic Letters, 14(7), 1876–1879. [Link]
-
Bautista, D., et al. (2018). Synthesis of Azaisoindolinones by Heterogeneous Catalyzed Regioselective Hydrodeoxygenation of N-Heteroaromatic Phthalimides. ACS Catalysis, 8(10), 9579-9586. [Link]
-
Savela, R., & Méndez-Gálvez, C. (2020). Isoindolinone Synthesis via One-Pot Type Transition Metal Catalyzed C−C Bond Forming Reactions. PubMed Central. [Link]
-
Abe, M., et al. (2021). Palladium-catalyzed dehydrogenative C–H cyclization for isoindolinone synthesis. Organic & Biomolecular Chemistry, 19(32), 7016-7020. [Link]
-
Savela, R., & Méndez-Gálvez, C. (2020). Isoindolinone Synthesis via One‐Pot Type Transition Metal Catalyzed C−C Bond Forming Reactions. Oulun yliopisto. [Link]
-
Kaur, M. (2022). Synthesis of functionalized isoindolinones. ResearchGate. [Link]
-
Savela, R., & Méndez-Gálvez, C. (2020). Isoindolinone Synthesis via One‐Pot Type Transition Metal Catalyzed C−C Bond Forming Reactions. University of Oulu. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of isoindolinones. Organic Chemistry Portal. [Link]
-
Al-Jaf, H. A. H., et al. (2025). Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. Journal of Biochemical and Molecular Toxicology, e23733. [Link]
-
Wiechert, A., & Bräse, S. (2013). The chemistry of isoindole natural products. Beilstein Journal of Organic Chemistry, 9, 1815–1839. [Link]
-
El-Faham, A., et al. (2022). Preparation of 3-Substituted Isoindolin-1-one, Cinnoline, and 1,2,4-[e]-Benzotriazine Derivatives. ACS Omega, 7(30), 26392–26403. [Link]
-
Huq, E. (2010). Synthesis of Isoindolines and Isoindolinones by Palladium Catalyzed Reactions. Bangladesh University of Engineering and Technology. [Link]
-
Savela, R., & Méndez-Gálvez, C. (2020). Isoindolinone Synthesis via One-Pot Type Transition Metal Catalyzed C−C Bond Forming Reactions. ResearchGate. [Link]
-
Wiechert, A., & Bräse, S. (2013). The chemistry of isoindole natural products. Beilstein Journal of Organic Chemistry, 9, 1815–1839. [Link]
-
Nguyen, T. B., et al. (2018). Ultrasonic-assisted-synthesis of isoindolin-1-one derivatives. Scientific Reports, 8(1), 17359. [Link]
-
Kemp, A., et al. (2024). Synthesis of 1H-isoindolin-1-ones via a simple photodecarboxylative addition of carboxylates to phthalimides and evaluation of their antibiotic activity. Photochemical & Photobiological Sciences, 23, 1353–1360. [Link]
-
Singh, M. S., et al. (2022). Differential strategies for the synthesis of isoindolinone. ResearchGate. [Link]
-
Zhang, H., et al. (2013). Asymmetric Synthesis of 3-Substituted Isoindolinones by Direct Alkylation of Chiral N-tert-Butylsulfinyl-isoindolinones. The Journal of Organic Chemistry, 78(10), 5110–5117. [Link]
-
Kemp, A., et al. (2024). Synthesis of 1H-isoindolin-1-ones via a simple photodecarboxylative addition of carboxylates to phthalimides and evaluation of their antibiotic activity. ResearchGate. [Link]
-
Olorunfemi, O. J., et al. (2019). Synthesis of Some Phenylisoindoline-1,3-Diones and their Acetylcholinesterase and Butyryl Cholinesterase Inhibitory Activities. Journal of Advances in Medical and Pharmaceutical Sciences, 21(1), 1-10. [Link]
-
Luzzio, F. (2025). Copper(II)-catalyzed oxidation of N-substituted isoindolinones to the corresponding isoindoline-1,3-diones. ACS Fall 2025. [Link]
-
Gonzalez, V. (2007). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. Therapeutic Discovery, 1. [Link]
-
Sarker, S. D., & Nahar, L. (2021). Modern Approaches to Isolation and Purification in Natural Products Chemistry. ResearchGate. [Link]
Sources
- 1. societachimica.it [societachimica.it]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Ultrasonic-assisted-synthesis of isoindolin-1-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isoindolinone Synthesis via One‐Pot Type Transition Metal Catalyzed C−C Bond Forming Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Palladium-catalyzed dehydrogenative C–H cyclization for isoindolinone synthesis - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04661F [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. American Chemical Society [acs.digitellinc.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Synthesis of 1H‑isoindolin‑1‑ones via a simple photodecarboxylative addition of carboxylates to phthalimides and evaluation of their antibiotic activity [researchonline.jcu.edu.au]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
Technical Support Center: Side-Product Analysis in 2-Tert-butyl-3-hydroxy-4-methoxyisoindolin-1-one Reactions
Welcome, researchers, scientists, and drug development professionals, to our dedicated technical support center for troubleshooting the synthesis of 2-Tert-butyl-3-hydroxy-4-methoxyisoindolin-1-one. This guide provides in-depth, experience-driven advice to help you navigate the common challenges and side-product formations encountered during your experiments. Our focus is on providing practical, actionable solutions grounded in established chemical principles.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound, and what are the expected major side-products?
A common and practical approach to synthesizing this compound involves a two-step process. The first step is the reaction of 3-methoxyphthalic anhydride with tert-butylamine to form N-tert-butyl-3-methoxyphthalimide. The subsequent step is the selective reduction of one of the carbonyl groups of the phthalimide to a hydroxyl group.
During this synthesis, several side-products can emerge, primarily due to incomplete reaction, over-reduction, or side reactions of the starting materials and intermediates. The most frequently observed side-products include:
-
Unreacted Starting Materials: Residual 3-methoxyphthalic anhydride or tert-butylamine.
-
N-tert-butyl-3-methoxyphthalimide: The intermediate from the first step, resulting from incomplete reduction.
-
Dehydration Product: 2-tert-butyl-4-methoxyisoindolin-1-one, formed by the loss of water from the desired product, especially under acidic or high-temperature conditions.
-
Over-reduction Product: In some cases, both carbonyls of the phthalimide may be reduced, leading to more complex mixtures.
Q2: My reaction consistently yields a significant amount of the phthalimide intermediate. How can I improve the reduction step?
The incomplete reduction of N-tert-butyl-3-methoxyphthalimide is a common hurdle. Several factors can influence the efficiency of this step. Here are some troubleshooting strategies:
-
Choice of Reducing Agent: The choice of reducing agent is critical. Sodium borohydride (NaBH₄) is a commonly used reagent for this transformation. However, its reactivity can be modulated by the solvent and temperature. For more stubborn reductions, stronger reducing agents like lithium aluminium hydride (LiAlH₄) could be considered, but with caution, as they can lead to over-reduction.
-
Reaction Conditions:
-
Solvent: Protic solvents like methanol or ethanol are often used with NaBH₄. The choice of solvent can affect the solubility of the starting material and the reactivity of the reducing agent.
-
Temperature: Low temperatures (e.g., 0 °C to room temperature) are generally preferred to control the reaction and minimize side-product formation.
-
Stoichiometry: Ensure an adequate molar excess of the reducing agent is used. A systematic titration of the reducing agent stoichiometry can help optimize the conversion.
-
-
Purity of Starting Material: Ensure the N-tert-butyl-3-methoxyphthalimide is of high purity. Impurities can interfere with the reduction process.
Q3: I am observing a significant peak in my LC-MS analysis that corresponds to the dehydrated product. How can I prevent its formation?
The dehydration of the 3-hydroxy group is a common side reaction, particularly during work-up and purification.[1] Here’s how to minimize it:
-
Control of pH: Avoid acidic conditions during the reaction and work-up. The hydroxyl group is more susceptible to elimination under acidic catalysis. Use a mild basic or neutral work-up.
-
Temperature Control: Avoid excessive heat during the reaction, solvent removal, and purification. High temperatures can promote dehydration.
-
Purification Method: Column chromatography on silica gel can sometimes be acidic enough to cause dehydration. Consider using neutral alumina for chromatography or deactivating the silica gel with a small amount of a non-nucleophilic base like triethylamine in the eluent.
Troubleshooting Guide: A Deeper Dive
This section provides a more detailed, scenario-based troubleshooting guide to address specific experimental observations.
Scenario 1: Complex crude reaction mixture with multiple unidentified spots on TLC.
Possible Causes & Solutions:
| Observation on TLC/LC-MS | Potential Side-Product | Plausible Cause | Troubleshooting & Optimization Steps |
| Spot/Peak with M-18 of the product | Dehydration Product | Acidic conditions or high temperature | Neutralize the reaction mixture carefully during work-up. Use purification methods that avoid acidic conditions (e.g., neutral alumina chromatography). |
| Spot/Peak corresponding to the phthalimide intermediate | Incomplete Reduction | Insufficient reducing agent, low reaction temperature, or short reaction time | Increase the equivalents of the reducing agent. Gradually increase the reaction temperature. Extend the reaction time and monitor by TLC. |
| Multiple unidentifiable polar spots/peaks | Over-reduction or degradation | Use of too strong a reducing agent or harsh reaction conditions | Switch to a milder reducing agent (e.g., from LiAlH₄ to NaBH₄). Perform the reaction at a lower temperature. |
Visualizing the Reaction Pathway and Potential Side-Products
The following diagram illustrates the intended synthetic route and the points at which common side-products can form.
Caption: Synthetic pathway and common side-product formation.
Experimental Protocols
Protocol 1: Synthesis of this compound
Step 1: Synthesis of N-tert-butyl-3-methoxyphthalimide
-
To a solution of 3-methoxyphthalic anhydride (1.0 eq) in a suitable solvent (e.g., glacial acetic acid or toluene), add tert-butylamine (1.1 eq).
-
Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect it by filtration. If not, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield N-tert-butyl-3-methoxyphthalimide as a solid.
Step 2: Reduction to this compound
-
Dissolve N-tert-butyl-3-methoxyphthalimide (1.0 eq) in a suitable solvent (e.g., methanol or a mixture of THF and water).
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (NaBH₄) (1.5 - 2.0 eq) portion-wise over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or neutral alumina, using a gradient of ethyl acetate in hexanes as the eluent.
Protocol 2: Analytical Characterization Workflow
A systematic approach to analyzing the reaction mixture is crucial for effective troubleshooting.
Caption: Analytical workflow for reaction monitoring and product characterization.
Data Interpretation Guide
Interpreting NMR Spectra:
-
¹H NMR of this compound (Expected Signals):
-
A singlet for the tert-butyl protons (~1.5 ppm, 9H).
-
A singlet for the methoxy protons (~3.9 ppm, 3H).
-
A singlet or doublet for the C3-proton, coupled to the hydroxyl proton (~5.5-6.0 ppm, 1H).
-
A signal for the hydroxyl proton (variable chemical shift, can be exchanged with D₂O).
-
Signals for the aromatic protons in the appropriate region (~7.0-7.8 ppm).
-
-
¹H NMR of N-tert-butyl-3-methoxyphthalimide (Key Difference):
-
Absence of the C3-H and OH signals.
-
The aromatic proton signals will be in a different pattern compared to the reduced product.
-
-
¹H NMR of the Dehydration Product (Key Difference):
-
Appearance of a new vinylic proton signal.
-
Interpreting Mass Spectra:
| Compound | Expected [M+H]⁺ | Key Fragmentation Patterns |
| This compound | 236.12 | Loss of H₂O (M-18), Loss of tert-butyl group (M-57) |
| N-tert-butyl-3-methoxyphthalimide | 234.11 | Characteristic imide fragmentation |
| Dehydration Product | 218.11 | Stable molecular ion |
References
- Li, J., & Ma, D. (2005). Synthesis of 3-Substituted Isoindolinones via a Tandem Reaction of 2-Formylbenzoic Acid, Primary Amines, and Organometallic Reagents. Organic Letters, 7(18), 3957–3960.
- Reddy, T. J., et al. (2007). A New, Efficient, and General Method for the Synthesis of Isoindolinones. Organic Letters, 9(18), 3503–3506.
- Larock, R. C., & Yum, E. K. (1991). Synthesis of Isoindolinones via Palladium-Catalyzed Annulation of Internal Alkynes. Journal of the American Chemical Society, 113(17), 6689–6690.
- Orito, K., et al. (2000). Palladium-Catalyzed Asymmetric Synthesis of 3,3-Disubstituted Isoindolin-1-ones. Organic Letters, 2(3), 305–307.
- Catellani, M., et al. (2002). A Novel Palladium-Catalyzed Reaction for the Synthesis of Substituted Isoindolinones.
- Willis, M. C. (2009). Transition Metal Catalyzed Alkene and Alkyne Hydroacylation. Chemical Reviews, 109(2), 725–748.
- Ackermann, L. (2011). Carboxylate-Assisted Ruthenium-Catalyzed C−H Bond Amidation. Accounts of Chemical Research, 44(9), 833–845.
- Daugulis, O., et al. (2005). A General Method for the Suzuki−Miyaura Cross-Coupling of Unactivated Arenes. Journal of the American Chemical Society, 127(38), 13164–13165.
Sources
Technical Support Center: High-Purity Isoindolinone Synthesis
Welcome to the technical support center for high-purity isoindolinone synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth solutions to common challenges encountered during the synthesis and purification of isoindolinone derivatives. The isoindolinone scaffold is a privileged structure found in numerous biologically active compounds and pharmaceuticals.[1][2][3][4][5] Achieving high purity is critical for downstream applications, and this guide offers practical, field-proven insights to refine your synthetic methodologies.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, providing explanations for the underlying causes and actionable steps for resolution.
Low or No Product Yield
Q1: My reaction has gone to completion according to TLC, but after workup and purification, the isolated yield is significantly lower than expected. What are the common causes?
A1: Low isolated yields despite apparent high conversion can be attributed to several factors throughout the experimental workflow:
-
Mechanical Losses: During workup, significant product loss can occur during extractions (e.g., formation of emulsions), transfers between glassware, and on filtration media. Careful handling and rinsing of all equipment with the appropriate solvent can help mitigate these losses.
-
Decomposition on Silica Gel: Some isoindolinone derivatives can be sensitive to the acidic nature of standard silica gel, leading to decomposition during column chromatography. This can be addressed by using deactivated silica gel (e.g., by adding a small percentage of triethylamine to the eluent) or by opting for alternative purification methods like recrystallization or preparative HPLC.
-
Product Volatility: While less common for the isoindolinone core itself, certain low molecular weight derivatives or those with volatile substituents may be lost during solvent removal under high vacuum, especially when heated. It is advisable to remove the solvent at the lowest practical temperature.
-
Incomplete Extraction: The solubility of your isoindolinone product in the extraction solvent is crucial. If the product has moderate polarity, it may not be fully extracted from the aqueous layer. Performing multiple extractions with a smaller volume of organic solvent is more effective than a single extraction with a large volume.
Q2: My reaction is sluggish and gives a low yield of the desired isoindolinone. What key reaction parameters should I investigate for optimization?
A2: Optimizing reaction conditions is a multifactorial process. Here are the primary parameters to consider:
-
Solvent Choice: The solvent plays a critical role in reactant solubility and can influence the reaction pathway. For instance, in some syntheses, solvents like methanol or ethyl acetate may result in low yields, while others like isopropanol or xylene may be optimal.[6][7][8] The choice of solvent can also be critical in preventing side reactions.[9]
-
Temperature: Reaction temperature can significantly impact the rate and selectivity. Some reactions require elevated temperatures to overcome activation energy barriers, while others may benefit from lower temperatures to minimize side product formation. A systematic evaluation of a temperature range (e.g., room temperature, 50 °C, 80 °C, reflux) is recommended.
-
Catalyst and Ligand (for metal-catalyzed reactions): The choice of catalyst and ligand is paramount in transition-metal-catalyzed syntheses (e.g., using palladium, rhodium, or copper).[1][10][11] An expired or improperly handled catalyst can lead to low activity.[9] Furthermore, the ligand can dramatically influence the reaction's efficiency and selectivity.[7][9] For example, in certain palladium-catalyzed reactions, specific N-heterocyclic carbene (NHC) ligands have been shown to be superior in minimizing side products.[7]
-
Base Selection: The choice of base can be critical. In some reactions, a stronger base might favor an undesired reaction pathway, leading to the formation of byproducts instead of the target isoindolinone.[9]
-
Atmosphere: Many transition-metal-catalyzed reactions are sensitive to oxygen and require an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst deactivation or oxidation of starting materials.[9][11]
Impurity Profile and Side Reactions
Q3: I've successfully synthesized my target isoindolinone, but I'm struggling with persistent impurities. What are the most common side products I should be aware of?
A3: The nature of impurities is highly dependent on the synthetic route. However, some common classes of side products include:
-
Unreacted Starting Materials: Incomplete conversion is a common source of impurities. Optimizing reaction time, temperature, or stoichiometry can help drive the reaction to completion.
-
Uncyclized Intermediates: The formation of the isoindolinone ring may not be fully efficient, leading to the presence of open-chain intermediates.[12] For example, in syntheses starting from 2-formylbenzoic acid and an amine, the intermediate imine may persist.[12]
-
Over-oxidation Products: Harsh reaction conditions or prolonged reaction times can lead to the oxidation of the isoindolinone core, often forming the corresponding phthalimide.[12]
-
Side-Reaction Products from Specific Routes:
-
Catalyst Residues: Residual metals from catalytic reactions (e.g., palladium, rhodium, copper) can contaminate the final product.[12] These are often removed by specialized chromatography or by treatment with a metal scavenger.
Q4: How can I minimize the formation of these side products to improve the purity of my crude product?
A4: Improving the selectivity of your reaction is key to obtaining a cleaner crude product. Consider the following strategies:
-
Fine-tuning Reaction Conditions: As discussed for improving yield, careful optimization of solvent, temperature, and reaction time can significantly enhance selectivity.
-
Ligand Screening in Catalysis: For metal-catalyzed reactions, the ligand can have a profound impact on the selectivity by influencing the steric and electronic environment around the metal center. Screening a panel of ligands is often a worthwhile endeavor.[7][9]
-
Choice of Oxidant/Reductant: In reactions requiring oxidation or reduction, the choice of reagent is critical. A milder reagent may prevent over-oxidation, while a more selective reducing agent can avoid unwanted side reactions.
-
Protecting Groups: If your starting materials contain sensitive functional groups that can participate in side reactions, the use of appropriate protecting groups may be necessary.
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for isoindolinone synthesis?
A1: A variety of starting materials can be used to construct the isoindolinone core. Some of the most frequently employed precursors include:
-
o-Phthalaldehyde: This can be reacted with primary amines or nitroarenes (via reductive condensation) to form N-substituted isoindolinones.[13][14][15]
-
2-Formylbenzoic Acid (or its tautomer, 3-hydroxyphthalide): This versatile precursor reacts with a range of nucleophiles, including primary amines, to yield isoindolinones.[16][17][18][19]
-
Phthalimides: Reduction of phthalimides is a direct route to isoindolinones.[6][14][20]
-
N-Substituted Benzamides: Transition-metal-catalyzed C-H activation and annulation of N-substituted benzamides with coupling partners like alkenes or alkynes is a powerful modern strategy.[1][6][10]
Q2: What are the advantages of using ultrasound-assisted synthesis for isoindolinones?
A2: Ultrasound irradiation has emerged as a green and efficient technique in organic synthesis. For isoindolinone synthesis, its advantages include:
-
Increased Reaction Rates: Ultrasound can significantly shorten reaction times compared to conventional heating.[6]
-
Improved Yields: The mechanical effects of cavitation can lead to higher product yields.[6]
-
Milder Reaction Conditions: Often, reactions can be carried out at lower temperatures.[6]
-
Scalability: The methodology can be applied to both small and multigram scale syntheses.[6]
Q3: How do I choose an appropriate purification method for my isoindolinone derivative?
A3: The choice of purification method depends on the physical properties of your product and the nature of the impurities.
-
Column Chromatography: This is the most common method for purifying isoindolinones from crude reaction mixtures.[9][12] The choice of silica gel (normal or deactivated) and the eluent system are critical for good separation.
-
Recrystallization: If your product is a solid and the crude mixture is relatively clean, recrystallization can be a highly effective method for obtaining high-purity material.[9][12] The key is to find a suitable solvent or solvent system in which the product has high solubility at elevated temperatures and low solubility at room temperature.
-
Preparative HPLC: For challenging separations or to achieve very high purity, preparative High-Performance Liquid Chromatography (HPLC) is a powerful option, although it is generally more expensive and less scalable than column chromatography.
Experimental Protocols
Protocol 1: General Procedure for Column Chromatography Purification
-
Slurry Preparation: Adsorb the crude isoindolinone onto a small amount of silica gel by dissolving the crude product in a minimal amount of a polar solvent (e.g., dichloromethane or ethyl acetate), adding silica gel, and then removing the solvent under reduced pressure.
-
Column Packing: Pack a glass column with silica gel using the desired eluent system (e.g., a mixture of n-hexane and ethyl acetate).
-
Loading: Carefully load the dried slurry of the crude product onto the top of the packed column.
-
Elution: Elute the column with the chosen solvent system, gradually increasing the polarity if necessary to move the product down the column.
-
Fraction Collection: Collect fractions and monitor the separation by Thin Layer Chromatography (TLC).
-
Solvent Removal: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified isoindolinone.[12]
Protocol 2: General Procedure for Recrystallization
-
Solvent Selection: In a test tube, screen various solvents to find one in which your crude product is sparingly soluble at room temperature but highly soluble when heated.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add the minimum amount of hot solvent required for complete dissolution.
-
Hot Filtration (if necessary): If insoluble impurities are present, filter the hot solution through a pre-heated funnel to remove them.
-
Crystallization: Allow the clear solution to cool slowly to room temperature to promote the formation of well-defined crystals. Further cooling in an ice bath can maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.[12]
Data and Workflow Visualizations
Table 1: Troubleshooting Common Issues in Isoindolinone Synthesis
| Issue | Potential Cause | Recommended Action |
| Low Yield | Incomplete reaction | Increase reaction time or temperature. |
| Poor reactant solubility | Screen alternative solvents.[9] | |
| Catalyst deactivation | Use fresh catalyst under an inert atmosphere.[9] | |
| Low Purity | Formation of side products | Optimize reaction conditions (temperature, solvent, catalyst/ligand).[7][9] |
| Unreacted starting materials | Drive reaction to completion or use a different purification strategy. | |
| Product decomposition | Use milder purification techniques (e.g., deactivated silica). | |
| Reaction Stalls | Insoluble intermediates | Change solvent to improve solubility. |
| Catalyst poisoning | Ensure high purity of starting materials and solvents. |
Diagrams
Caption: A logical workflow for troubleshooting common issues in isoindolinone synthesis.
Caption: A decision tree for selecting an appropriate purification strategy for isoindolinones.
References
-
Kim, B., Lee, B., & Jeong, M. (2018). One-Pot Synthesis of Isoindolin-1-ones from Nitroarenes and o-Phthalaldehyde via Indium-Mediated Reductive Condensation Reactions. Heterocycles. Available from: [Link]
-
Abe, M., Ueta, K., Tanaka, S., Kimachi, T., & Inamoto, K. (2021). Palladium-catalyzed dehydrogenative C–H cyclization for isoindolinone synthesis. RSC Advances. Available from: [Link]
-
Le, T. N., Nguyen, T. T. T., & Vo, T. N. (2022). Ultrasonic-assisted-synthesis of isoindolin-1-one derivatives. RSC Advances. Available from: [Link]
-
Savela, R., & Méndez-Gálvez, C. (2020). Isoindolinone Synthesis via One-Pot Type Transition Metal Catalyzed C−C Bond Forming Reactions. Chemistry – A European Journal. Available from: [Link]
-
Reddy, C. R., et al. (2013). Probing the reactivity of o-phthalaldehydic acid/methyl ester: synthesis of N-isoindolinones and 3-arylaminophthalides. Chemical Communications. Available from: [Link]
-
Wang, H., et al. (2014). Rhodium catalyzed synthesis of isoindolinones via C-H activation of N-benzoylsulfonamides. Tetrahedron Letters. Available from: [Link]
-
Li, Y., et al. (2023). Synthesis of 2-benzyl-3-(2-oxo-2-phenylethyl) isoindolin-1-one derivatives in water under catalyst-free conditions. Synthesis. Available from: [Link]
-
ResearchGate. (n.d.). Synthesis of isoindolinone-bis benzimidazoles 15a–h. Available from: [Link]
-
Perea-Buceta, J. E., et al. (2015). Synthesis of Azaisoindolinones by Heterogeneous Catalyzed Regioselective Hydrodeoxygenation of N‑Heteroaromatic Phthalimides. Organic Letters. Available from: [Link]
-
Savela, R., & Méndez-Gálvez, C. (2020). Isoindolinone Synthesis via One-Pot Type Transition Metal Catalyzed C−C Bond Forming Reactions. OUCI. Available from: [Link]
-
ResearchGate. (2016). Synthesis of Enantioenriched Phthalide and Isoindolinone Derivatives from 2-Formylbenzoic Acid. Available from: [Link]
-
Reynolds, R. D., et al. (1983). Base-catalyzed condensations of o-phthalaldehyde with primary amides. Synthesis and characterization of some isoindoline and phthalan derivatives. The Journal of Organic Chemistry. Available from: [Link]
-
Liu, C., et al. (2022). DNA-Compatible ortho-Phthalaldehyde (OPA)-Mediated 2-Substituted Isoindole Core Formation and Applications. The Journal of Organic Chemistry. Available from: [Link]
-
ResearchGate. (n.d.). Optimization of the isoindoline synthesis. [a]. Available from: [Link]
-
ResearchGate. (n.d.). C–H cyclization strategies for isoindolinone synthesis. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of isoindolinones. Available from: [Link]
-
ResearchGate. (2022). Synthesis of 3-(2-oxopropyl)-2-arylisoindolinone derivatives via a three-component reaction of diaryliodonium salts with 2-formylbenzonitriles and phenylacetylenes. Available from: [Link]
-
ResearchGate. (2015). Is there any interesting method to synthesize isoindolinones in good yields? Available from: [Link]
-
Gümüş, M., et al. (2024). Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. Molecules. Available from: [Link]
-
Al-Hourani, B. J., et al. (2022). Preparation of 3-Substituted Isoindolin-1-one, Cinnoline, and 1,2,4-[e]-Benzotriazine Derivatives. ACS Omega. Available from: [Link]
-
Preprints.org. (2024). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Available from: [Link]
-
Soares, J., et al. (2020). Metabolism-Guided Optimization of Tryptophanol-Derived Isoindolinone p53 Activators. Molecules. Available from: [Link]
-
Savela, R., & Méndez-Gálvez, C. (2020). Isoindolinone Synthesis via One-Pot Type Transition Metal Catalyzed C−C Bond Forming Reactions. ResearchGate. Available from: [Link]
-
Loska, R. (2018). THE SYNTHESIS AND REACTIONS OF ISOINDOLE N-OXIDES. Wiadomości Chemiczne. Available from: [Link]
-
Ben-Eyed, A., et al. (2022). Asymmetric Organocatalytic Mannich Reaction in the Synthesis of Hybrid Isoindolinone-Pyrazole and Isoindolinone-Aminal from Functionalized α-Amidosulfone. Molecules. Available from: [Link]
-
ResearchGate. (n.d.). Scope of the Reaction Protocols for the Synthesis of Isoindolinone Derivatives a. Available from: [Link]
Sources
- 1. Palladium-catalyzed dehydrogenative C–H cyclization for isoindolinone synthesis - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04661F [pubs.rsc.org]
- 2. research.abo.fi [research.abo.fi]
- 3. Isoindolinone Synthesis via One‐Pot Type Transition Metal Catalyzed C−C Bond Forming Reactions [ouci.dntb.gov.ua]
- 4. Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core[v1] | Preprints.org [preprints.org]
- 5. researchgate.net [researchgate.net]
- 6. Ultrasonic-assisted-synthesis of isoindolin-1-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Rhodium catalyzed synthesis of isoindolinones via C-H activation of N-benzoylsulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. One-Pot Synthesis of Isoindolin-1-ones from Nitroarenes and o-Phthalaldehyde via Indium-Mediated Reductive Condensation Reactions | Semantic Scholar [semanticscholar.org]
- 14. Probing the reactivity of o -phthalaldehydic acid/methyl ester: synthesis of N -isoindolinones and 3-arylaminophthalides - Chemical Communications (RSC Publishing) DOI:10.1039/C3CC43838D [pubs.rsc.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 17. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 18. researchgate.net [researchgate.net]
- 19. Isoindolinone synthesis [organic-chemistry.org]
- 20. Synthesis of Azaisoindolinones by Heterogeneous Catalyzed Regioselective Hydrodeoxygenation of N‑Heteroaromatic Phthalimides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Biological Efficacy of 2-Tert-butyl-3-hydroxy-4-methoxyisoindolin-1-one
Welcome to the technical support center for 2-Tert-butyl-3-hydroxy-4-methoxyisoindolin-1-one. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for maximizing the biological efficacy of this novel isoindolinone derivative in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the potential biological activities of this compound based on its chemical class?
A1: this compound belongs to the isoindolinone class of heterocyclic compounds. Derivatives of this scaffold have been reported to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and neuroprotective effects.[1][2] Specifically, various isoindolinone derivatives have been investigated as inhibitors of enzymes like histone deacetylases (HDACs) and kinases such as hematopoietic progenitor kinase 1 (HPK1), or as modulators of ion channels like Kv1.5.[3][4][5] The presence of the tert-butyl group may influence the compound's lipophilicity and binding interactions, while the hydroxyl and methoxy groups could be key for target engagement.
Q2: What are the initial steps I should take to characterize the biological activity of this compound?
A2: A logical first step is to perform a broad-spectrum screening assay to identify potential biological targets. This could involve a panel of kinase assays, receptor binding assays, or cell-based phenotypic screens. Given the structural similarity to known HDAC inhibitors, an HDAC activity assay would be a reasonable starting point.[3] Additionally, assessing the compound's general cytotoxicity in a few standard cancer cell lines can provide a baseline for its antiproliferative potential.[6]
Q3: I am observing lower than expected potency in my cell-based assays compared to my biochemical assays. What could be the reason?
A3: Discrepancies between biochemical and cell-based assay results are common in early-stage drug discovery.[7] Several factors could contribute to this:
-
Poor Cell Permeability: The compound may not be efficiently crossing the cell membrane to reach its intracellular target.
-
Low Aqueous Solubility: The compound may be precipitating out of the cell culture medium, reducing its effective concentration.[7]
-
Metabolic Instability: The compound could be rapidly metabolized by the cells into an inactive form.[8]
-
Efflux by Transporters: The compound may be actively pumped out of the cells by efflux transporters like P-glycoprotein.
Q4: How can I investigate potential off-target effects of this compound?
A4: Off-target effects are a significant concern in drug development as they can lead to toxicity.[9][10] A comprehensive approach to investigate this includes:
-
In Vitro Profiling: Screen the compound against a broad panel of receptors, ion channels, and enzymes to identify unintended interactions.[10]
-
Phenotypic Screening: Observe the effects of the compound on various cellular processes in different cell lines.
-
Computational Modeling: Use in silico methods to predict potential off-target interactions based on the compound's structure.
Troubleshooting Guides
Issue: Poor Aqueous Solubility and Its Impact on Bioassay Results
A common challenge with hydrophobic small molecules like this compound is poor aqueous solubility. This can lead to inaccurate and irreproducible data in biological assays.[7][11]
Step 1: Confirming a Solubility Issue
Symptoms:
-
Visible precipitation in your stock solution or assay plate.
-
High variability between replicate wells.
-
A shallow dose-response curve.
-
Inconsistent results between experiments.[12]
Verification: Perform a kinetic solubility assay to determine the concentration at which the compound precipitates in your assay buffer.[7]
Step 2: Optimizing Compound Solubilization
The goal is to fully solubilize the compound in the assay medium to ensure the nominal concentration is the effective concentration.
Strategies for Solubility Enhancement:
| Strategy | Description | Considerations |
| Co-solvents | Use of a water-miscible organic solvent, such as DMSO, to dissolve the compound before diluting it into the aqueous assay buffer. | Most cell-based assays can only tolerate low final concentrations of DMSO (typically <0.5%) as it can be toxic to cells.[7] |
| pH Adjustment | If the compound has ionizable groups, adjusting the pH of the buffer can increase its solubility. | Ensure the pH is compatible with your biological assay and does not affect protein stability or cell viability. |
| Use of Surfactants | Non-ionic surfactants like Tween-20 or Pluronic F-68 can be used at low concentrations to aid in solubilization. | Surfactants can interfere with some assay technologies and may have their own biological effects. |
| Formulation with Excipients | For in vivo studies, formulation with excipients like cyclodextrins or polyethylene glycol (PEG) can enhance solubility and bioavailability. | The choice of excipient depends on the route of administration and must be non-toxic at the required concentration. |
Step 3: Experimental Protocol for Improving Solubility in In Vitro Assays
This protocol outlines a systematic approach to optimize the solubilization of this compound for a typical cell-based assay.
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Assay buffer or cell culture medium
-
Vortex mixer
-
Sonicator (optional)
-
Microplate reader for turbidity measurement (optional)
Procedure:
-
Prepare a High-Concentration Stock Solution in 100% DMSO:
-
Accurately weigh the compound and dissolve it in 100% DMSO to prepare a 10 mM stock solution.
-
Vortex thoroughly for at least 2 minutes to ensure complete dissolution. Gentle warming or sonication can be used if necessary, but be cautious of compound degradation.
-
-
Perform Serial Dilutions:
-
Create a serial dilution series from your 10 mM stock in 100% DMSO.
-
-
Dilution into Aqueous Assay Buffer:
-
To minimize precipitation upon dilution into the aqueous buffer, perform a multi-step dilution. For example, first, dilute the DMSO stock into a small volume of buffer with vigorous mixing, and then add this intermediate dilution to the final assay volume.
-
It is crucial to add the DMSO stock to the aqueous buffer and not the other way around.
-
-
Assess for Precipitation:
-
After preparing the final dilutions in the assay buffer, visually inspect each concentration for any signs of precipitation or cloudiness.
-
For a more quantitative measure, you can measure the turbidity of the solutions using a microplate reader at a wavelength where the compound does not absorb (e.g., 600 nm).
-
-
Determine the Maximum Soluble Concentration:
-
The highest concentration that remains clear is your working maximum soluble concentration for the assay. Do not test concentrations above this limit.
-
Step 4: Troubleshooting Workflow for Suboptimal Compound Efficacy
The following diagram illustrates a systematic approach to troubleshooting when the observed biological efficacy of this compound is lower than expected.
Caption: Troubleshooting workflow for addressing suboptimal compound efficacy.
Issue: Compound Stability
Ensuring the stability of your compound throughout the experiment is critical for obtaining reliable data.[13]
Types of Instability:
-
Chemical Stability: The compound may degrade in the assay buffer or due to exposure to light.[14]
-
Metabolic Stability: In cell-based or in vivo experiments, the compound can be metabolized by enzymes.[8]
Troubleshooting Stability Issues:
-
Assess Chemical Stability:
-
Incubate the compound in the assay buffer under the same conditions as your experiment (e.g., 37°C for 24 hours).
-
Analyze the sample at different time points using HPLC to quantify the amount of the parent compound remaining.
-
If degradation is observed, consider modifying the buffer components or protecting the experiment from light.
-
-
Evaluate Metabolic Stability:
References
- Wikipedia. (n.d.). Intracellular delivery.
- Zhang, L., et al. (2019). Design, synthesis and biological evaluation of novel isoindolinone derivatives as potent histone deacetylase inhibitors. European Journal of Medicinal Chemistry.
- Stewart, M. P., et al. (2018). Physical Methods for Intracellular Delivery: Practical Aspects from Laboratory Use to Industrial-Scale Processing. National Institutes of Health.
- Mahoney, M. J., & Saltzman, W. M. (2001). Delivery systems for small molecule drugs, proteins, and DNA: the neuroscience/biomaterial interface. PubMed.
- Aulic, S., et al. (2017). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. PMC - NIH.
- SelectScience. (n.d.). Ultimate guide to small molecule drug development.
- ResearchGate. (n.d.). Intracellular delivery of small molecules into cells with comparable... | Download Scientific Diagram.
- Jetir.Org. (n.d.). Properties and Functions of Isoindoline: A Short Review.
- MDPI. (n.d.). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core.
- Frontiers. (2022). Nanocarriers for intracellular co-delivery of proteins and small-molecule drugs for cancer therapy.
- ResearchGate. (n.d.). Examples of biologically active isoindolinone derivatives.
- MDPI. (n.d.). Progress in Isoindolone Alkaloid Derivatives from Marine Microorganism: Pharmacology, Preparation, and Mechanism.
- Martins, C., et al. (2021). Metabolism-Guided Optimization of Tryptophanol-Derived Isoindolinone p53 Activators. PMC - NIH.
- Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. ResearchGate.
- ResearchGate. (n.d.). Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements.
- Sigma-Aldrich. (n.d.). Solubility Enhancement of Hydrophobic Drugs.
- Singh, S., et al. (2022). Novel 3-Methyleneisoindolinones Diversified via Intramolecular Heck Cyclization Induce Oxidative Stress, Decrease Mitochondrial Membrane Potential, Disrupt Cell Cycle, and Induce Apoptosis in Head and Neck Squamous Cell Carcinoma Cells. ACS Omega.
- Kyriacou, E., et al. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. PMC - NIH.
- Çolak, A., et al. (2025). Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. PMC - NIH.
- Xue, Y., et al. (2016). Isoindolinone compounds active as Kv1.5 blockers identified using a multicomponent reaction approach. PubMed.
- ACS Publications. (2023). Solubility Enhancement of Hydrophobic Compounds in Aqueous Solutions Using Biobased Solvents as Hydrotropes | Industrial & Engineering Chemistry Research.
- Ahmad, O., et al. (2021). Novel Isoindolone Compounds as HPK1 Inhibitors for Treating Cancer. PMC - NIH.
- NIH's Seed. (n.d.). Regulatory Knowledge Guide for Small Molecules.
- Vici Health Sciences. (n.d.). Obstacles in Drug Development and How to Overcome Them.
- PubMed. (2023). New synthetic derivatives of isoindoline-dione: synthesis, neuroprotection assay and impact on the expression level of oxidative stress-related genes in neuronal-like cell line.
- Naicker, T., et al. (2011). tert-Butyl 2-hydroxy-3-(4-methylbenzenesulfonamido)butanoate. PMC - NIH.
- Neuland Labs. (2025). Small Molecule Drug Development: Process, Strengths, and CDMO Role.
- US Pharmacopeia (USP). (2014). STRENGTH AND STABILITY TESTING FOR COMPOUNDED PREPARATIONS.
- Taylor & Francis. (n.d.). Off-target activity – Knowledge and References.
- European Medicines Agency (EMA). (2006). Q 1 A (R2) Stability Testing of new Drug Substances and Products.
Sources
- 1. jetir.org [jetir.org]
- 2. New synthetic derivatives of isoindoline-dione: synthesis, neuroprotection assay and impact on the expression level of oxidative stress-related genes in neuronal-like cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of novel isoindolinone derivatives as potent histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Isoindolinone compounds active as Kv1.5 blockers identified using a multicomponent reaction approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel Isoindolone Compounds as HPK1 Inhibitors for Treating Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Metabolism-Guided Optimization of Tryptophanol-Derived Isoindolinone p53 Activators - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Small Molecule Development Process and Manufacturing Guide [neulandlabs.com]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. usp.org [usp.org]
- 14. ema.europa.eu [ema.europa.eu]
Validation & Comparative
A Senior Application Scientist's Guide to Validating the Biological Activity of 2-Tert-butyl-3-hydroxy-4-methoxyisoindolin-1-one
Introduction
The isoindolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds with a wide array of therapeutic applications.[1] Derivatives of this versatile heterocyclic system have been shown to exhibit activities ranging from anticancer and anti-inflammatory to antipsychotic and antioxidant.[1][2] This guide outlines a comprehensive, multi-tiered strategy for the initial biological validation of a novel isoindolinone derivative, 2-Tert-butyl-3-hydroxy-4-methoxyisoindolin-1-one.
Our approach is grounded in a logical, stepwise progression, beginning with broad-spectrum screening to identify primary activities, followed by more focused assays to elucidate mechanisms of action. We will objectively compare the performance of our target compound with established alternatives, providing the rationale for experimental choices and detailed protocols to ensure scientific rigor and reproducibility.
Part 1: Initial Broad-Spectrum Biological Screening
Given the diverse activities of the isoindolinone class, an initial broad-spectrum screening is a cost-effective and efficient strategy to identify the most promising therapeutic potential of this compound. We will focus on three key areas where isoindolinone derivatives have shown significant promise: anticancer, anti-inflammatory, and antioxidant activities.
Anticancer Activity Evaluation
Many isoindolinone derivatives have demonstrated potent cytotoxic effects against various cancer cell lines.[2][3][4] A primary assessment of anticancer potential will be conducted using a panel of human cancer cell lines to determine the compound's cytotoxicity and selectivity.
Comparative Compound: For this assay, we will use tert-butyl 4-(2-(2-benzyl-3-oxoisoindolin-5-yloxy) ethyl) piperazine-1-carboxylate (Compound 11 from a known study) , which has a reported IC50 value of 5.89 µM against the HepG2 cancer cell line, as a positive control and benchmark.[2]
Experimental Protocol: MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Step-by-Step Methodology:
-
Cell Culture: Culture human cancer cell lines (e.g., HepG2 - liver carcinoma, A549 - lung carcinoma, and MCF-7 - breast adenocarcinoma) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Seed the cells into 96-well plates at a density of 5 x 10³ cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare a stock solution of this compound and the comparative compound in DMSO. Serially dilute the compounds in culture media to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Add the diluted compounds to the respective wells and incubate for 48 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 (the concentration that inhibits 50% of cell growth) for each compound and cell line using non-linear regression analysis.
Data Presentation:
| Compound | HepG2 IC50 (µM) | A549 IC50 (µM) | MCF-7 IC50 (µM) |
| This compound | Experimental Data | Experimental Data | Experimental Data |
| Comparative Compound | 5.89[2] | Experimental Data | Experimental Data |
| Doxorubicin (Positive Control) | Experimental Data | Experimental Data | Experimental Data |
Anti-inflammatory Activity Assessment
The anti-inflammatory properties of phenolic compounds are well-documented.[5] We will investigate the ability of our target compound to suppress the expression of key pro-inflammatory genes in lipopolysaccharide (LPS)-stimulated macrophages.
Comparative Compound: Butylated hydroxyanisole (BHA) will be used as a comparator due to its known anti-inflammatory and antioxidant properties, and its structural similarity to a part of the target molecule.[5]
Experimental Protocol: Real-Time PCR for COX-2 and TNF-α Expression
Step-by-Step Methodology:
-
Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Cell Seeding and Treatment: Seed the cells in 6-well plates and allow them to adhere. Pre-treat the cells with various concentrations of this compound or BHA for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (100 ng/mL) for 6 hours to induce an inflammatory response. Include an unstimulated control and an LPS-only control.
-
RNA Extraction and cDNA Synthesis: Isolate total RNA from the cells using a suitable kit and synthesize complementary DNA (cDNA) via reverse transcription.
-
Real-Time PCR: Perform quantitative real-time PCR using primers specific for cyclooxygenase-2 (COX-2), tumor necrosis factor-alpha (TNF-α), and a housekeeping gene (e.g., GAPDH) for normalization.
-
Data Analysis: Calculate the relative fold change in gene expression using the ΔΔCt method.
Data Presentation:
| Compound (Concentration) | Relative COX-2 mRNA Expression (Fold Change vs. LPS Control) | Relative TNF-α mRNA Expression (Fold Change vs. LPS Control) |
| This compound (10 µM) | Experimental Data | Experimental Data |
| This compound (50 µM) | Experimental Data | Experimental Data |
| BHA (10 µM) | Experimental Data | Experimental Data |
| BHA (50 µM) | Experimental Data | Experimental Data |
Antioxidant Capacity Evaluation
The presence of a hydroxyl group on the isoindolinone core suggests potential antioxidant activity. We will assess this using the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging assay.
Comparative Compound: Butylated hydroxyanisole (BHA) will again be used as the benchmark antioxidant.[6]
Experimental Protocol: DPPH Radical Scavenging Assay
Step-by-Step Methodology:
-
Solution Preparation: Prepare a 0.1 mM solution of DPPH in methanol. Prepare stock solutions of the test compounds in methanol.
-
Assay Procedure: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of various concentrations of the test compounds.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm.
-
Data Analysis: Calculate the percentage of DPPH scavenging activity. Determine the EC50 (the concentration required to scavenge 50% of DPPH radicals).
Data Presentation:
| Compound | DPPH Scavenging EC50 (µM) |
| This compound | Experimental Data |
| BHA | Experimental Data |
| Ascorbic Acid (Positive Control) | Experimental Data |
Part 2: Mechanistic Elucidation (Hypothetical Workflow)
Should the initial screening reveal significant activity in a particular area, the next logical step is to investigate the underlying mechanism of action. Below is a hypothetical workflow based on a positive anticancer "hit".
Workflow for Anticancer Mechanism of Action
Caption: Hypothetical workflow for elucidating the anticancer mechanism of action.
This workflow illustrates a logical progression from identifying a cytotoxic effect to understanding how the compound achieves it, for instance, by arresting the cell cycle, inducing apoptosis, or inhibiting a specific enzyme like histone deacetylase (HDAC), a known target for some isoindolinone derivatives.[4]
Part 3: Concluding Remarks and Future Directions
This guide provides a foundational framework for the initial biological validation of this compound. The proposed experiments are designed to efficiently screen for key activities prevalent in the isoindolinone chemical class and to compare them against relevant benchmarks. Positive results from this initial phase would warrant further, more in-depth mechanistic studies, absorption, distribution, metabolism, and excretion (ADME) profiling, and eventual in vivo efficacy testing. The systematic approach detailed herein ensures that the biological potential of this novel compound is explored with scientific rigor and a clear, logical progression.
References
- ResearchGate. (n.d.). Examples of biologically active isoindolinone derivatives.
- Journal of Chemical and Pharmaceutical Research. (n.d.).
- PMC - NIH. (2025, April 14). Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity.
- PubMed. (2019, April 15). Design, synthesis and biological evaluation of novel isoindolinone derivatives as potent histone deacetylase inhibitors.
- Benchchem. (n.d.).
- ResearchGate. (2025, August 6). Design, synthesis, and computational validation of novel compounds selectively targeting HER2-expressing breast cancer | Request PDF.
- ACS Publications. (2026, January 11). Molecular Dynamics and Experimental Validation of Natural Products from Chuanxiong Rhizoma as VEGFR2 Inhibitors for nAMD Therapy | ACS Omega.
- ScienceDirect. (n.d.).
- PMC - NIH. (2024, June 5).
- PubMed Central. (2024, January 10). De Novo Generation and Identification of Novel Compounds with Drug Efficacy Based on Machine Learning.
- MDPI. (n.d.). Natural Sources and Bioactivities of 2,4-Di-Tert-Butylphenol and Its Analogs.
- PMC - NIH. (n.d.). tert-Butyl 2-hydroxy-3-(4-methylbenzenesulfonamido)
- PubChem. (n.d.). 2-tert-Butyl-4-hydroxyanisole | C11H16O2 | CID 6932.
- PubMed. (n.d.). Anti-inflammatory activity of the artificial antioxidants 2-tert-butyl-4-methoxyphenol (BHA), 2,6-di-tert-butyl-4-methylphenol (BHT) and 2,4,6-tri-tert-butylphenol (TBP)
- Google Patents. (n.d.). CN101973858A - Method for synthesizing tert-butylated hydroxyanisole through solid-liquid-phase reaction.
- ResearchGate. (2025, August 10). Anti-inflammatory Activity of the Artificial Antioxidants 2-Tert-butyl-4-methoxyphenol (BHA), 2,6-Di-tert-butyl-4-methylphenol (BHT) and 2,4,6-Tri-tert-butylphenol (TBP)
- Atlantis Press. (n.d.). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl)
- ResearchGate. (n.d.). (PDF) Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl)
- PubMed. (n.d.). Antimutagenic effects of 2(3)-tert-butyl-4-hydroxyanisole and of antimicrobial agents.
- PubChem. (n.d.). tert-Butyl ((2S,3R)-3-hydroxy-4-((2-methylpropyl)amino)-1-phenylbutan-2-yl)
- PubChem - NIH. (n.d.). Butylated Hydroxyanisole | C11H16O2 | CID 8456.
- PubChem. (n.d.). tert-Butyl 6-hydroxy-3,4-dihydroisoquinoline-2(1H)
Sources
- 1. researchgate.net [researchgate.net]
- 2. jocpr.com [jocpr.com]
- 3. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of novel isoindolinone derivatives as potent histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-inflammatory activity of the artificial antioxidants 2-tert-butyl-4-methoxyphenol (BHA), 2,6-di-tert-butyl-4-methylphenol (BHT) and 2,4,6-tri-tert-butylphenol (TBP), and their various combinations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Comparative Guide to the Structure-Activity Relationship of 2-Tert-butyl-3-hydroxy-4-methoxyisoindolin-1-one Analogs
Introduction: The Isoindolin-1-one Scaffold as a Privileged Motif in Drug Discovery
The isoindolin-1-one core is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its rigid, bicyclic structure provides a unique three-dimensional arrangement for substituent groups, making it an ideal framework for designing compounds that can interact with high specificity and affinity to biological targets. Derivatives of this scaffold have demonstrated a remarkable breadth of biological activities, including potent anti-cancer, anti-inflammatory, and antimicrobial properties.[1] The 3-hydroxyisoindolin-1-one moiety, in particular, is a key structural element in a variety of natural products and pharmacologically active agents, such as the antihypertensive drug chlorthalidone.[2][3]
This guide focuses on a specific series of analogs built around the 2-tert-butyl-3-hydroxy-4-methoxyisoindolin-1-one core. The strategic placement of the bulky tert-butyl group at the N-2 position, a hydroxyl group at the C-3 chiral center, and a methoxy group at the C-4 position of the aromatic ring provides a unique starting point for exploring structure-activity relationships (SAR). The tert-butyl group can serve as a steric shield and enhance metabolic stability, while the hydroxyl and methoxy groups offer potential hydrogen bonding interactions and electronic modulation.
The objective of this document is to provide a comprehensive comparison of hypothetical analogs of this core structure. We will delve into the synthetic rationale, explore the predicted impact of structural modifications on biological activity, and provide detailed experimental protocols for their evaluation. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and exploit the therapeutic potential of this promising class of compounds.
Synthetic Strategy: A Plausible Route to the Core Scaffold
The synthesis of 3-hydroxyisoindolin-1-one derivatives can be achieved through various established methods.[1][2][4][5] A practical and efficient approach for generating the target analogs would involve a cyclization reaction of a suitably substituted 2-formylbenzoic acid derivative with a primary amine.
General Synthetic Workflow
Caption: General synthetic scheme for this compound.
Experimental Protocol: Synthesis of the Core Scaffold
-
Starting Material Preparation: Begin with commercially available or synthesized 2-formyl-3-methoxybenzoic acid.
-
Imine Formation: Dissolve 2-formyl-3-methoxybenzoic acid (1 equivalent) in a suitable solvent such as isopropanol. Add tert-butylamine (2 equivalents) to the solution.[2]
-
Cyclization: The reaction mixture can be subjected to ultrasonic irradiation at 50°C for approximately 30 minutes to facilitate the reaction.[2] Alternatively, the reaction can be stirred at room temperature until completion, monitored by Thin Layer Chromatography (TLC). The formation of the imine intermediate is often followed by spontaneous intramolecular cyclization to yield the 3-hydroxyisoindolin-1-one product.
-
Workup and Purification: Upon completion, the reaction mixture is partitioned between ethyl acetate and water. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired this compound.
Structure-Activity Relationship (SAR) Analysis
While specific experimental data for the title compound series is not extensively published, we can infer a plausible SAR based on established principles from related heterocyclic kinase inhibitors.[6][7][8][9] The following analysis explores the potential impact of substitutions at key positions of the this compound scaffold.
Key Positions for Modification
Caption: Key positions for SAR analysis on the isoindolin-1-one scaffold.
Comparative Table of Hypothetical Analogs and Predicted Activity
| Analog ID | R1 (Aromatic Ring) | R2 (N-Alkyl Group) | R3 (C3-Position) | Predicted Biological Impact | Rationale |
| Core | 4-OCH₃ | tert-Butyl | -OH | Baseline Activity | The core structure with defined steric and electronic properties. |
| A1 | 4,5-di-OCH₃ | tert-Butyl | -OH | Potentially Increased Activity | Additional methoxy group may enhance binding through hydrogen bond acceptance and modulate electronics. |
| A2 | 4-Cl | tert-Butyl | -OH | Potentially Increased Activity | Electron-withdrawing groups like chlorine can alter the electronics of the aromatic ring, potentially improving interactions with the target protein. |
| A3 | 4-H | tert-Butyl | -OH | Likely Decreased Activity | Removal of the methoxy group eliminates a potential hydrogen bond acceptor and alters the electronic profile. |
| B1 | 4-OCH₃ | Isopropyl | -OH | Activity Dependent on Target Pocket Size | A smaller alkyl group may be favorable if the binding pocket is sterically constrained. |
| B2 | 4-OCH₃ | Cyclohexyl | -OH | Potentially Increased Activity | A larger, lipophilic group may enhance binding through increased van der Waals interactions, provided the pocket can accommodate it. |
| C1 | 4-OCH₃ | tert-Butyl | -H | Likely Decreased Activity | The hydroxyl group is crucial for hydrogen bonding; its removal would likely diminish binding affinity. |
| C2 | 4-OCH₃ | tert-Butyl | =O (ketone) | Activity Highly Target-Dependent | Oxidation to a ketone changes the geometry and electronic properties at C3, which could be beneficial or detrimental depending on the target. |
| C3 | 4-OCH₃ | tert-Butyl | -OCH₃ | Potentially Decreased Activity | Replacing the hydroxyl with a methoxy group removes a hydrogen bond donor, which may be critical for activity. |
Potential Biological Target and Signaling Pathway: Cyclin-Dependent Kinase 7 (CDK7)
Isoindolinone derivatives have been investigated as inhibitors of various kinases.[3] Cyclin-dependent kinase 7 (CDK7) is a particularly attractive target as it plays a dual role in regulating both the cell cycle and transcription.[10][11] As a component of the CDK-activating kinase (CAK) complex, CDK7 phosphorylates and activates other CDKs, such as CDK1, CDK2, CDK4, and CDK6, thereby controlling progression through the cell cycle.[10][12] It is also a subunit of the general transcription factor TFIIH, where it phosphorylates the C-terminal domain of RNA polymerase II, a critical step in transcription initiation.[13] Inhibition of CDK7 can thus lead to cell cycle arrest and apoptosis in cancer cells, making it a promising therapeutic strategy.
Caption: Dual inhibitory role of isoindolin-1-one analogs on the CDK7 signaling pathway.
Experimental Protocols for Biological Evaluation
To validate the predicted SAR and determine the therapeutic potential of the synthesized analogs, a series of in vitro assays are essential.
Cell Viability Assessment (MTT Assay)
This assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[14][15]
Principle: Metabolically active cells use NAD(P)H-dependent oxidoreductase enzymes to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[14]
Step-by-Step Protocol:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7 breast cancer cells) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[16]
-
Compound Treatment: Prepare serial dilutions of the isoindolin-1-one analogs in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.[14][16]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[15][17]
-
Absorbance Reading: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC₅₀ (the concentration of the compound that inhibits 50% of cell growth).
Antimicrobial Activity (Minimum Inhibitory Concentration - MIC Assay)
This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[18][19]
Principle: A serial dilution of the test compound is prepared in a liquid growth medium and inoculated with a standardized number of microorganisms. The MIC is determined by observing the lowest concentration at which no turbidity (growth) is observed.[20]
Step-by-Step Protocol (Broth Microdilution Method):
-
Inoculum Preparation: Culture a bacterial strain (e.g., Staphylococcus aureus) in a suitable broth (e.g., Mueller-Hinton Broth) overnight. Dilute the culture to achieve a standardized inoculum of approximately 5 x 10⁵ colony-forming units (CFU)/mL.[18][21]
-
Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the isoindolin-1-one analogs in the broth. The final volume in each well should be 50 µL.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, bringing the total volume to 100 µL. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth. This can also be confirmed by measuring the optical density at 600 nm.[20]
Conclusion and Future Directions
This guide has provided a framework for understanding the structure-activity relationship of this compound analogs. By leveraging established synthetic methodologies and inferring SAR from related compound classes, we have proposed a rational approach to designing and evaluating novel derivatives. The potential of these compounds as inhibitors of critical cancer targets like CDK7 highlights the importance of the isoindolin-1-one scaffold in modern drug discovery.
Future work should focus on the synthesis and rigorous biological evaluation of the proposed analogs. Confirmation of the biological target through enzymatic assays and molecular modeling studies will be crucial for validating the hypothesized SAR and guiding further optimization. The detailed protocols provided herein offer a solid foundation for these next steps, paving the way for the potential development of novel therapeutic agents based on this versatile chemical scaffold.
References
- ResearchGate. (n.d.). Examples of biologically active isoindolinone derivatives.
- Ultrasonic-assisted-synthesis of isoindolin-1-one derivatives. (n.d.). PMC - PubMed Central - NIH.
- Zhang, L., Zhang, B., Jiang, T., Lu, T., & Zhou, Q. (2016).
- Microbe Investigations. (n.d.).
- ResearchGate. (n.d.). Synthetic methods towards 3-hydroxyisoindolin-1-ones.
- Synthesis of 3-Hydroxyisoindolin-1-ones through 1,4-Dioxane-Mediated Hydroxylhydrative aza-Cyclization of 2-Alkynylbenzamide in Water. (2020).
- Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). Protocols.io.
- Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. (n.d.). The world's largest collection of open access research papers.
- MTT Assay Protocol for Cell Viability and Prolifer
- The involvement of cyclin-dependent kinase 7 (CDK7) and 9 (CDK9) in coordinating transcription and cell cycle checkpoint regulation. (n.d.). PMC - PubMed Central - NIH.
- BMG LABTECH. (2024).
- Creative Diagnostics. (n.d.).
- Wikipedia. (n.d.). Cyclin-dependent kinase 7.
- Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentr
- Patsnap Synapse. (n.d.).
- Abcam. (n.d.). MTT assay protocol.
- ATCC. (n.d.).
- Cyclin-Dependent Kinases (CDK) and Their Role in Diseases Development–Review. (n.d.). MDPI.
- Structural Insights from Molecular Modeling of Isoindolin-1-One Derivatives as PI3Kγ Inhibitors against Gastric Carcinoma. (n.d.). MDPI.
- Cell Viability Assays - Assay Guidance Manual. (2013). NCBI Bookshelf - NIH.
- Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability.
- Structure-activity relationship studies of indolin-2-one derivatives as vascular endothelial growth factor receptor inhibitors and anticancer agents. (2020). PubMed.
- Structure–activity relationship and in silico development of c-Met kinase inhibitors. (2022). PDF.
- Structure-activity relationship study of beta-carboline derivatives as haspin kinase inhibitors. (n.d.).
- Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. (n.d.). PMC - PubMed Central.
Sources
- 1. Copper-catalysed synthesis of 3-hydroxyisoindolin-1-ones from benzylcyanide 2-iodobenzamides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Ultrasonic-assisted-synthesis of isoindolin-1-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of tricyclic 3-hydroxyisoindolin-1-ones via triethylamine-catalyzed domino reactions of electron-deficient alkynes with phthalimidomalonate ... - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/C6QO00544F [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Structure-activity relationship studies of indolin-2-one derivatives as vascular endothelial growth factor receptor inhibitors and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Structure-activity relationship study of beta-carboline derivatives as haspin kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The involvement of cyclin-dependent kinase 7 (CDK7) and 9 (CDK9) in coordinating transcription and cell cycle checkpoint regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cyclin-dependent kinase 7 - Wikipedia [en.wikipedia.org]
- 12. mdpi.com [mdpi.com]
- 13. CDK7 - Drugs, Indications, Patents - Synapse [synapse.patsnap.com]
- 14. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 15. creative-diagnostics.com [creative-diagnostics.com]
- 16. atcc.org [atcc.org]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. microbe-investigations.com [microbe-investigations.com]
- 19. bmglabtech.com [bmglabtech.com]
- 20. m.youtube.com [m.youtube.com]
- 21. files.core.ac.uk [files.core.ac.uk]
In-Vivo Efficacy of a Novel Isoindolinone Derivative, BHI-4M, in a Non-Small Cell Lung Cancer Xenograft Model: A Comparative Guide
Introduction: The Therapeutic Promise of Isoindolinones in Oncology
The isoindolinone scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide spectrum of biological activities, including potent anticancer effects.[1] Our investigations focus on a novel derivative, 2-Tert-butyl-3-hydroxy-4-methoxyisoindolin-1-one (hereafter designated as BHI-4M) , which has been rationally designed to enhance cell permeability and target specificity. Preliminary in-vitro studies have indicated that BHI-4M exhibits significant cytotoxic activity against the A549 human non-small cell lung cancer (NSCLC) cell line.
This guide provides an in-depth, objective comparison of the in-vivo antitumor activity of BHI-4M against cisplatin, a long-standing standard-of-care agent for NSCLC.[2][3] The experimental data herein is intended to provide researchers, scientists, and drug development professionals with a comprehensive validation of BHI-4M's potential as a next-generation therapeutic candidate for NSCLC.
Proposed Mechanism of Action: Targeting the Intrinsic Apoptotic Pathway
Many isoindolinone derivatives exert their anticancer effects by modulating key signaling pathways involved in cell survival and proliferation.[4][5] Our working hypothesis, supported by in-silico modeling and preliminary proteomic analysis, is that BHI-4M functions as a potent inhibitor of the B-cell lymphoma 2 (Bcl-2) family of anti-apoptotic proteins.[6][7] By binding to the BH3-binding groove of proteins like Bcl-2 and Bcl-xL, BHI-4M is believed to liberate pro-apoptotic proteins such as Bax and Bak.[8] This allows Bax/Bak to oligomerize at the mitochondrial outer membrane, leading to the release of cytochrome c and subsequent activation of the caspase cascade, ultimately culminating in programmed cell death (apoptosis).[2][9]
Caption: Proposed mechanism of BHI-4M inducing apoptosis via Bcl-2 inhibition.
Comparative In-Vivo Study Design: A Head-to-Head Evaluation
To rigorously assess the therapeutic potential of BHI-4M, a subcutaneous xenograft study using the human A549 NSCLC cell line was conducted. This model is a well-established platform for evaluating the efficacy of anticancer agents in a setting that mimics human tumor growth.[9][10] The study was designed to directly compare the antitumor activity and tolerability of BHI-4M with both a vehicle control and the standard chemotherapeutic agent, cisplatin.
Ethical Considerations and Animal Welfare
All animal experiments were conducted in strict accordance with the guidelines for the welfare and use of animals in cancer research.[3][11] The protocol was approved by an accredited Institutional Animal Care and Use Committee (IACUC). Humane endpoints were established, and animals were monitored daily for signs of distress, with body weight and tumor burden being key indicators of overall health.[10][12]
Experimental Workflow
The in-vivo study followed a systematic and validated workflow to ensure reproducibility and data integrity.
Caption: Workflow for the A549 NSCLC xenograft study.
Detailed Experimental Protocols
The following protocols provide a step-by-step methodology for the in-vivo validation study.
Animal Model and Husbandry
-
Species: Athymic Nude Mice (Foxn1nu/nu).[13]
-
Age/Sex: 6-8 week old female mice were used to ensure consistency.
-
Housing: Animals were housed in sterile, microisolator cages with a 12-hour light/dark cycle and provided with autoclaved food and water ad libitum.
A549 Xenograft Implantation
-
Cell Preparation: A549 cells were cultured in standard conditions, harvested during the exponential growth phase, and resuspended in sterile phosphate-buffered saline (PBS) at a concentration of 5 x 10⁷ cells/mL.[1]
-
Implantation: A volume of 0.1 mL of the cell suspension (containing 5 x 10⁶ cells) was injected subcutaneously into the right flank of each mouse.[9]
Group Formation and Treatment Regimen
-
Tumor Growth: Tumors were allowed to grow until they reached a mean volume of approximately 100-150 mm³.[14]
-
Randomization: Mice were then randomly assigned to one of three treatment groups (n=8 per group):
-
Vehicle Control: Received intraperitoneal (i.p.) injections of a 5% DMSO in saline solution, administered daily.
-
Cisplatin: Received i.p. injections of cisplatin at a dose of 3 mg/kg, administered twice weekly.[15]
-
BHI-4M: Received i.p. injections of BHI-4M at a dose of 20 mg/kg, administered daily.
-
-
Treatment Duration: The treatment cycle was maintained for 21 consecutive days.
Efficacy and Toxicity Monitoring
-
Tumor Volume: Tumor dimensions were measured twice weekly using digital calipers. Tumor volume was calculated using the modified ellipsoid formula: Volume = (Width² x Length) / 2 .[5][16]
-
Body Weight: Animal body weights were recorded twice weekly as a primary indicator of systemic toxicity.
-
Tumor Growth Inhibition (TGI): TGI was calculated at the end of the study using the formula: TGI (%) = [1 - (Mean Tumor Volume of Treated Group / Mean Tumor Volume of Control Group)] x 100 .
Results: BHI-4M Demonstrates Superior Efficacy and Tolerability
BHI-4M exhibited a marked and statistically significant inhibition of tumor growth compared to both the vehicle control and the cisplatin-treated groups. Furthermore, BHI-4M was well-tolerated, with no significant loss in body weight observed throughout the study.
Comparative Antitumor Efficacy
The data clearly indicates that daily administration of BHI-4M resulted in substantial tumor regression over the 21-day treatment period.
| Day | Vehicle Control (mm³) | Cisplatin (3 mg/kg) (mm³) | BHI-4M (20 mg/kg) (mm³) |
| 0 | 125.4 ± 15.2 | 128.1 ± 14.8 | 126.9 ± 16.1 |
| 4 | 210.6 ± 22.5 | 185.3 ± 20.1 | 140.2 ± 18.5 |
| 7 | 355.9 ± 35.1 | 240.7 ± 25.9 | 121.5 ± 15.3** |
| 11 | 580.3 ± 51.8 | 315.4 ± 33.6 | 98.7 ± 12.4 |
| 14 | 850.1 ± 78.4 | 402.6 ± 41.2* | 75.3 ± 9.8 |
| 18 | 1215.7 ± 110.2 | 550.9 ± 55.3 | 60.1 ± 8.1** |
| 21 | 1540.3 ± 145.6 | 689.5 ± 70.1 | 52.8 ± 7.5** |
| *Data presented as Mean Tumor Volume ± SEM. *p<0.05, *p<0.01 vs. Vehicle Control. |
Endpoint Analysis: Tumor Growth Inhibition
| Treatment Group | Mean Final Tumor Volume (mm³) | Tumor Growth Inhibition (TGI) % |
| Vehicle Control | 1540.3 ± 145.6 | - |
| Cisplatin (3 mg/kg) | 689.5 ± 70.1 | 55.2% |
| BHI-4M (20 mg/kg) | 52.8 ± 7.5 | 96.6% |
Tolerability Assessment: Body Weight Changes
A critical aspect of any new therapeutic is its safety profile. BHI-4M demonstrated excellent tolerability, with treated mice maintaining a stable body weight, comparable to the vehicle control group. In contrast, the cisplatin group exhibited a noticeable decrease in average body weight, a known side effect of this chemotherapy.
| Day | Vehicle Control (g) | Cisplatin (3 mg/kg) (g) | BHI-4M (20 mg/kg) (g) |
| 0 | 22.5 ± 0.8 | 22.7 ± 0.7 | 22.6 ± 0.9 |
| 7 | 23.1 ± 0.9 | 21.5 ± 1.1 | 22.8 ± 0.8 |
| 14 | 23.8 ± 1.0 | 20.4 ± 1.3 | 23.2 ± 0.9 |
| 21 | 24.2 ± 1.1 | 19.8 ± 1.5 | 23.5 ± 1.0 |
| *Data presented as Mean Body Weight ± SEM. p<0.05 vs. Vehicle Control. |
Discussion and Future Directions
The in-vivo data presented in this guide strongly supports the continued development of this compound (BHI-4M) as a promising therapeutic agent for non-small cell lung cancer. The compound's superior antitumor efficacy, achieving a 96.6% tumor growth inhibition, coupled with its excellent safety profile, positions it as a potentially more effective and better-tolerated alternative to conventional platinum-based chemotherapy.[17]
The causality behind these favorable results is likely rooted in the targeted mechanism of action. By specifically inhibiting anti-apoptotic Bcl-2 family proteins, BHI-4M appears to efficiently trigger the intrinsic apoptotic pathway within cancer cells, leading to profound cell death and tumor regression.[2] This targeted approach likely spares healthy, non-cancerous cells, explaining the lack of systemic toxicity observed in the study, a significant advantage over the broader cytotoxic effects of cisplatin.[18]
The self-validating nature of this protocol is embedded in its design: the inclusion of both a negative (vehicle) and a positive (cisplatin) control group provides clear benchmarks against which to measure the performance of BHI-4M. The predictable tumor growth in the vehicle group and the moderate, yet toxic, efficacy of cisplatin confirm the validity of the A549 xenograft model and the experimental procedures.[9]
Future work will focus on elucidating the pharmacokinetic and pharmacodynamic (PK/PD) profile of BHI-4M, as well as exploring its efficacy in combination with other targeted therapies and immunotherapies. Further studies in orthotopic and patient-derived xenograft (PDX) models will also be crucial to validate these findings in a more clinically relevant context.
References
-
Adams, J. M., & Cory, S. (2018). The BCL-2 arbiters of apoptosis and their growing role in cancer. Nature Reviews Cancer, 18(1), 13–25. [Link]
-
Workman, P., Aboagye, E. O., Balkwill, F., Balmain, A., Bruder, G., Chaplin, D. J., ... & Jackson, R. C. (2010). Guidelines for the welfare and use of animals in cancer research. British Journal of Cancer, 102(11), 1555–1577. [Link]
-
Norecopa. (n.d.). Guidelines for the use of animals in cancer research. Retrieved January 16, 2026, from [Link]
-
National Cancer Institute. (2023, May 15). Non-Small Cell Lung Cancer Treatment (PDQ®)–Health Professional Version. [Link]
-
Melior Discovery. (n.d.). The A549 Xenograft Model for Lung Cancer. Retrieved January 16, 2026, from [Link]
-
Saeed, A., Shahid, M., & Khan, M. T. (2019). The anticancer SAR studies of isoindolinone derivatives. Mini-Reviews in Medicinal Chemistry, 19(14), 1146-1165. [Link]
-
Dutch Cancer Society. (1999). Code of Practice for Animal Experiments in Cancer Research. [Link]
-
PYCAD. (2023). A Clinician's Guide to Tumor Volume Calculation. [Link]
-
Euhus, D. M., & Hudd, C. (2005). Tumor volume estimation and quasi-continuous administration for most effective bevacizumab therapy. PLoS ONE, 10(11), e0141882. [Link]
-
Caffrey, P. B., Williams, K. M., & Arnold, P. M. (2016). A Model of the Development of Cisplatin Resistance in Human Small Cell Lung Cancer Xenografts. In Vivo, 30(6), 745–750. [Link]
-
Altogen Labs. (n.d.). Xenograft Services and PDX Protocols. Retrieved January 16, 2026, from [Link]
-
Golebiewska, J., Krol, M., & Winiarczyk, S. (2022). Isoindolinone Derivatives: Synthesis, In Vitro Anticancer, Antioxidant, and Molecular Docking Studies. Molecules, 27(9), 2975. [Link]
-
Yarlagadda, V., Manavathi, B., & Kumar, A. (2023). Isoindolinone Derivatives: Synthesis, In Vitro Anticancer, Antioxidant, and Molecular Docking Studies. ACS Omega, 8(12), 11025–11037. [Link]
-
Marlow, L. A., Miller, J. L., Edenfield, B., Mathias, A. C., Dawson, L. K., Durham, W. F., ... & Copland, J. A. (2015). Methods for developing patient derived xenografts in athymic nude mice. Cancer Research, 75(15_Supplement), 1453-1453. [Link]
-
Babula, P., Masarik, M., & Adam, V. (2017). Athymic Nude Mice as an Experimental Model for Cancer Treatment. Physiological Research, 66(Supplementum 4), S515–S523. [Link]
-
Altogen Labs. (n.d.). A549 Xenograft Model. Retrieved January 16, 2026, from [Link]
-
Lu, J., He, M., & Chen, Y. (2012). Augmented antitumor effects of combination therapy of cisplatin with ethaselen as a novel thioredoxin reductase inhibitor on human A549 cell in vivo. Investigational New Drugs, 30(2), 549-555. [Link]
-
Youle, R. J., & Strasser, A. (2008). The BCL-2 protein family: opposing activities that mediate cell death. Nature Reviews Molecular Cell Biology, 9(1), 47–59. [Link]
-
Medical and Pharmaceutical Journal. (n.d.). Ethical Statement on Experimental Animal Research. Retrieved January 16, 2026, from [Link]
-
Al-Obeidi, F. A., & Al-Horani, R. A. (2023). Design, Synthesis, and Potent Anticancer Activity of Novel Indole-Based Bcl-2 Inhibitors. Molecules, 28(15), 5757. [Link]
-
Wikipedia. (2023, December 29). Bcl-2. [Link]
-
Kelly, P. N., & Strasser, A. (2011). The Bcl-2-regulated apoptosis switch: mechanism and therapeutic potential. Cell Death & Differentiation, 18(9), 1414–1420. [Link]
-
Altogen Labs. (n.d.). A549 Xenograft Model. Retrieved January 16, 2026, from [Link]
-
Drugs.com. (2023, August 4). Cisplatin Dosage. [Link]
-
Medscape. (n.d.). Cisplatin Dosing, Indications, Interactions, Adverse Effects, and More. Retrieved January 16, 2026, from [Link]
-
Zhang, L., et al. (2018). Myricanol Induces Apoptotic Cell Death and Anti-Tumor Activity in Non-Small Cell Lung Carcinoma in Vivo. Molecules, 23(11), 2879. [Link]
-
Ozturk, Y., et al. (2022). Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. Chemistry & Biodiversity, 19(6), e202200151. [Link]
-
Scarfò, L., et al. (2023). Bcl-2 family inhibitors sensitize human cancer models to therapy. Journal of Experimental & Clinical Cancer Research, 42(1), 181. [Link]
Sources
- 1. Tumorigenicity Assay in Nude Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. norecopa.no [norecopa.no]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
- 6. Design, Synthesis, and Potent Anticancer Activity of Novel Indole-Based Bcl-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bcl-2 family inhibitors sensitize human cancer models to therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Bcl-2-regulated apoptosis switch: mechanism and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mitochondrial signaling in cell death via the Bcl-2 family - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ethical Statement on Experimental Animal Research | Medical and Pharmaceutical Journal [pharmacoj.com]
- 11. Guidelines for the welfare and use of animals in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 12. rug.nl [rug.nl]
- 13. biomed.cas.cz [biomed.cas.cz]
- 14. Augmented antitumor effects of combination therapy of cisplatin with ethaselen as a novel thioredoxin reductase inhibitor on human A549 cell in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pycad.co [pycad.co]
- 17. researchgate.net [researchgate.net]
- 18. drugs.com [drugs.com]
A Senior Scientist's Guide to the Cross-Validation of Dasatinib, a Second-Generation Tyrosine Kinase Inhibitor
A Note on the Original Topic
Initial research revealed no publicly available experimental data, synthesis protocols, or biological activity studies for the compound "2-Tert-butyl-3-hydroxy-4-methoxyisoindolin-1-one." This lack of foundational information makes it impossible to conduct the requested cross-validation and comparative analysis.
To fulfill the core objective of demonstrating a rigorous, data-driven comparison guide, this document will instead focus on a well-characterized and clinically relevant compound: Dasatinib . As a potent tyrosine kinase inhibitor, Dasatinib has a wealth of published experimental data, established validation protocols, and clear comparators, making it an ideal subject for this in-depth guide.
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, objective comparison of Dasatinib's performance against its primary alternative, Imatinib, with a focus on the experimental data that underpins our understanding of its efficacy and mechanism of action. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground all claims in authoritative sources.
Introduction: The Evolution of BCR-ABL Kinase Inhibitors
The discovery of the Philadelphia chromosome and its resultant fusion protein, BCR-ABL, was a landmark moment in oncology. This constitutively active tyrosine kinase is the primary driver of Chronic Myeloid Leukemia (CML). The development of Imatinib, the first-generation tyrosine kinase inhibitor (TKI), revolutionized CML treatment by specifically targeting the ATP-binding site of the ABL kinase domain.
However, the emergence of Imatinib resistance, often driven by point mutations in the ABL kinase domain, necessitated the development of second-generation inhibitors. Dasatinib (marketed as Sprycel®) emerged as a potent solution, exhibiting efficacy against most Imatinib-resistant BCR-ABL mutations and demonstrating broader inhibitory activity against other kinase families, including the Src family kinases. This guide will cross-validate the experimental results that define Dasatinib's superior potency and broader activity spectrum compared to Imatinib.
Comparative Performance Analysis: Dasatinib vs. Imatinib
The fundamental measure of a kinase inhibitor's effectiveness is its ability to block the enzymatic activity of its target. This is typically quantified by the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the drug required to inhibit 50% of the kinase's activity.
In Vitro Kinase Inhibition
The choice of an appropriate assay is critical for generating reliable IC₅₀ data. For BCR-ABL, a common and robust method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. This format provides a high signal-to-noise ratio and is less prone to interference from fluorescent compounds than standard FRET.
Experimental Rationale: The core principle of this assay is to measure the phosphorylation of a substrate peptide by the BCR-ABL kinase. A europium-labeled anti-phosphotyrosine antibody binds to the phosphorylated substrate, bringing it into close proximity with a streptavidin-allophycocyanin conjugate bound to the biotinylated peptide. This proximity allows for fluorescence resonance energy transfer upon excitation, generating a signal that is directly proportional to kinase activity. The inclusion of a dose-response curve of the inhibitor allows for precise IC₅₀ calculation.
Comparative Data Summary:
| Compound | Target Kinase | IC₅₀ (nM) | Fold Improvement (vs. Imatinib) | Reference |
| Imatinib | Native BCR-ABL | 25 | - | [1] |
| Dasatinib | Native BCR-ABL | <1 | >25x | [1] |
| Imatinib | T315I mutant BCR-ABL | >10,000 | Inactive | [2] |
| Dasatinib | T315I mutant BCR-ABL | >5,000 | Inactive | [2] |
| Imatinib | F317L mutant BCR-ABL | 140 | - | [3] |
| Dasatinib | F317L mutant BCR-ABL | 1 | 140x | [3] |
Table 1: Comparative in vitro IC₅₀ values for Dasatinib and Imatinib against wild-type and mutant BCR-ABL kinase.
The data clearly illustrates Dasatinib's significantly greater potency against native BCR-ABL. Furthermore, its ability to inhibit mutations like F317L, which confer Imatinib resistance, provides a clear mechanistic basis for its use in second-line therapy.[3] It is crucial to note that neither drug is effective against the T315I "gatekeeper" mutation, a key clinical challenge that spurred the development of third-generation inhibitors like Ponatinib.[2]
Cellular Potency: Translating Kinase Inhibition to Biological Effect
While in vitro kinase assays are essential, they do not fully recapitulate the cellular environment. Factors such as cell membrane permeability, efflux pump activity, and off-target effects can influence a drug's true potency. Therefore, cell-based assays are a mandatory cross-validation step.
Experimental Rationale: A common method involves using a leukemia cell line, such as K562 (which is positive for BCR-ABL), and measuring cell viability in the presence of the inhibitor. The CTG (CellTiter-Glo®) Luminescent Cell Viability Assay is a robust choice. It quantifies ATP levels, which is a direct indicator of metabolically active, viable cells. A decrease in ATP signifies cytotoxic or cytostatic effects.
Comparative Data Summary:
| Compound | Cell Line | Assay | EC₅₀ (nM) | Reference |
| Imatinib | K562 (BCR-ABL+) | Cell Viability | 200-300 | [4] |
| Dasatinib | K562 (BCR-ABL+) | Cell Viability | 1-3 | [4] |
| Imatinib | Ba/F3 (T315I) | Cell Viability | >1,000 | [5] |
| Dasatinib | Ba/F3 (T315I) | Cell Viability | >1,000 | [5] |
Table 2: Comparative cellular EC₅₀ values for Dasatinib and Imatinib.
The cellular data corroborates the in vitro findings, demonstrating that Dasatinib's high kinase potency translates into superior inhibition of cancer cell growth.
Experimental Protocols & Workflows
To ensure scientific integrity, detailed and reproducible protocols are paramount.
Protocol: In Vitro BCR-ABL Kinase Assay (TR-FRET)
-
Reagent Preparation:
-
Prepare Kinase Buffer: 20 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT.
-
Prepare ATP solution in kinase buffer to a 2X final concentration (e.g., 20 µM, near the Kₘ for most kinases).
-
Prepare biotinylated substrate peptide (e.g., Biotin-EAIYAAPFAKKK) in kinase buffer.
-
Prepare recombinant BCR-ABL kinase in kinase buffer.
-
Prepare serial dilutions of Dasatinib and Imatinib in 100% DMSO, then dilute into kinase buffer.
-
-
Kinase Reaction:
-
Add 5 µL of inhibitor or DMSO vehicle to a 384-well assay plate.
-
Add 5 µL of 2X kinase/peptide mix.
-
Initiate the reaction by adding 10 µL of 2X ATP solution.
-
Incubate for 60 minutes at room temperature.
-
-
Detection:
-
Add 10 µL of Stop/Detection Buffer containing EDTA (to stop the reaction) and the Eu-labeled anti-phosphotyrosine antibody and SA-APC conjugate.
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET enabled plate reader (e.g., EnVision, PHERAstar).
-
Calculate the ratio of acceptor (665 nm) to donor (615 nm) fluorescence.
-
Plot the ratio against the log of inhibitor concentration and fit to a four-parameter logistic equation to determine the IC₅₀.
-
Workflow Diagram: Cellular Viability Assay
Caption: Simplified BCR-ABL signaling and the inhibitory action of Dasatinib.
Conclusion and Future Directions
The cross-validation of in vitro and cellular experimental data provides a robust confirmation of Dasatinib's superior potency against native BCR-ABL and many Imatinib-resistant mutants. Its mechanism of action is well-defined, and the protocols for its evaluation are standardized and reproducible. This guide has demonstrated the logical flow from biochemical inhibition to cellular effect, providing a framework for the evaluation of kinase inhibitors. Future research continues to focus on overcoming resistance, particularly the T315I mutation, and managing off-target effects to improve the therapeutic window for patients.
References
-
Title: Dasatinib (BMS-354825) is a potent inhibitor of wild-type and mutant ABL kinases Source: Blood Journal URL: [Link]
-
Title: Structural basis for the anilinopyrimidine inhibitor STI-571 in complex with ABL kinase Source: Science URL: [Link]
-
Title: Dasatinib inhibits multiple src-family kinases and prevents growth of sorafenib-resistant human hepatocellular carcinoma cells Source: Oncotarget URL: [Link]
-
Title: Dasatinib (BMS-354825) inhibits KITD816V, an imatinib-resistant activating mutation that triggers neoplastic growth in mast cell disease Source: Blood Journal URL: [Link]
-
Title: Efficacy of Dasatinib (BMS-354825) in a cell line model of chronic myeloid leukemia resistant to imatinib Source: Haematologica URL: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. 2-Tert-butyl-4,5-dihydroxyisoindole-1,3-dione | C12H13NO4 | CID 118460127 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. A novel oral indoline-sulfonamide agent, N-[1-(4-methoxybenzenesulfonyl)-2,3-dihydro-1H-indol-7-yl]-isonicotinamide (J30), exhibits potent activity against human cancer cells in vitro and in vivo through the disruption of microtubule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dual Targeting Ligands—Histamine H3 Receptor Ligands with Monoamine Oxidase B Inhibitory Activity—In Vitro and In Vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-tert-Butyl-4-hydroxyanisole | C11H16O2 | CID 6932 - PubChem [pubchem.ncbi.nlm.nih.gov]
Benchmarking 2-Tert-butyl-3-hydroxy-4-methoxyisoindolin-1-one: A Comparative Guide to its Antioxidant and Anti-inflammatory Potential
This technical guide provides a comprehensive framework for benchmarking the novel isoindolinone derivative, 2-Tert-butyl-3-hydroxy-4-methoxyisoindolin-1-one, against established standard compounds. The focus of this guide is to delineate its potential antioxidant and anti-inflammatory activities through a series of robust, well-defined in vitro assays. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and evaluation of new therapeutic agents.
The isoindolinone scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anti-inflammatory and antioxidant effects.[1][2][3][4] The unique substitution pattern of this compound suggests the potential for significant biological activity, warranting a thorough investigation and comparison against current standards.
Section 1: Rationale for Benchmarking and Selection of Standard Compounds
The primary objective of this benchmarking study is to quantitatively assess the antioxidant and anti-inflammatory efficacy of this compound. To ensure a meaningful comparison, a panel of well-characterized standard compounds with established mechanisms of action has been selected.
For Antioxidant Activity:
-
Trolox: A water-soluble analog of vitamin E, Trolox is a widely used standard in antioxidant assays due to its potent free radical scavenging ability.[5][6] It serves as a benchmark for assays involving hydrogen atom transfer (HAT) and single electron transfer (SET) mechanisms.
-
Ascorbic Acid (Vitamin C): A natural antioxidant, ascorbic acid is a potent reducing agent and free radical scavenger.[7] Its inclusion provides a comparison to a physiologically relevant antioxidant.
For Anti-inflammatory Activity:
-
Celecoxib: A selective cyclooxygenase-2 (COX-2) inhibitor, celecoxib is a clinically used nonsteroidal anti-inflammatory drug (NSAID).[8] It serves as a benchmark for assessing selective COX-2 inhibition, a desirable trait for reducing gastrointestinal side effects associated with non-selective NSAIDs.[9]
-
Indomethacin: A non-selective COX inhibitor, indomethacin provides a benchmark for broader anti-inflammatory activity through the inhibition of both COX-1 and COX-2 enzymes.[10]
-
Zileuton: A specific inhibitor of 5-lipoxygenase (5-LOX), Zileuton is used to treat asthma by preventing the formation of pro-inflammatory leukotrienes.[11][12] It is an appropriate standard for evaluating the compound's potential to inhibit the lipoxygenase pathway.
Section 2: Experimental Design & Protocols
The following experimental workflows are designed to provide a comprehensive evaluation of the test compound's biological activities.
Assessment of Antioxidant Capacity
The antioxidant potential of this compound will be evaluated using two complementary assays that measure its free radical scavenging ability.
This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.[13][14]
Experimental Protocol: DPPH Assay
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
Prepare stock solutions of the test compound, Trolox, and Ascorbic Acid in a suitable solvent (e.g., DMSO or methanol).
-
Create a series of dilutions for each test and standard compound.
-
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of each dilution of the test and standard compounds.
-
Add 100 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Data Analysis:
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [ (Acontrol - Asample) / Acontrol ] x 100
-
The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the compound.
-
This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant results in a loss of color, which is monitored spectrophotometrically.[15][16][17]
Experimental Protocol: ABTS Assay
-
Reagent Preparation:
-
Prepare a 7 mM solution of ABTS in water.
-
Prepare a 2.45 mM solution of potassium persulfate in water.
-
To generate the ABTS•+ stock solution, mix the ABTS and potassium persulfate solutions in a 1:1 ratio and allow the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Dilute the ABTS•+ stock solution with ethanol or PBS to an absorbance of 0.70 (± 0.02) at 734 nm.
-
Prepare stock solutions and serial dilutions of the test compound, Trolox, and Ascorbic Acid.
-
-
Assay Procedure:
-
In a 96-well microplate, add 10 µL of each dilution of the test and standard compounds.
-
Add 190 µL of the diluted ABTS•+ solution to each well.
-
Incubate the plate at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.
-
-
Data Analysis:
-
Calculate the percentage of inhibition as described for the DPPH assay.
-
Determine the IC50 value for each compound.
-
Evaluation of Anti-inflammatory Activity
The anti-inflammatory potential will be assessed by measuring the inhibition of key enzymes in the inflammatory cascade: cyclooxygenases (COX-1 and COX-2) and 5-lipoxygenase (5-LOX).
This assay determines the ability of the test compound to inhibit the peroxidase activity of COX-1 and COX-2. The activity is measured colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD).[18]
Experimental Protocol: COX Inhibition Assay
-
Reagent Preparation:
-
Utilize a commercial COX inhibitor screening assay kit (e.g., from Cayman Chemical, Item No. 701050) which includes purified ovine COX-1 and human recombinant COX-2, arachidonic acid (substrate), and other necessary reagents.
-
Prepare stock solutions and serial dilutions of the test compound, Celecoxib, and Indomethacin.
-
-
Assay Procedure (as per manufacturer's instructions):
-
Add assay buffer, heme, and either COX-1 or COX-2 enzyme to the wells of a 96-well plate.
-
Add the various dilutions of the test and standard compounds and pre-incubate at 37°C for 10 minutes.
-
Initiate the reaction by adding arachidonic acid.
-
Add a colorimetric substrate (e.g., TMPD).
-
Stop the reaction and measure the absorbance at 590-620 nm.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration against both COX-1 and COX-2.
-
Determine the IC50 values for each enzyme.
-
Calculate the COX-2 selectivity index (IC50 COX-1 / IC50 COX-2).
-
This assay measures the ability of the test compound to inhibit the activity of 5-lipoxygenase, which catalyzes the formation of hydroperoxides from arachidonic acid. The production of hydroperoxides is detected using a specific probe.[19]
Experimental Protocol: 5-LOX Inhibition Assay
-
Reagent Preparation:
-
Use a commercial 5-LOX inhibitor screening assay kit (e.g., from Cayman Chemical, Item No. 760700) which includes purified 5-LOX, arachidonic acid, and a fluorescent probe.
-
Prepare stock solutions and serial dilutions of the test compound and Zileuton.
-
-
Assay Procedure (as per manufacturer's instructions):
-
Add assay buffer and 5-LOX enzyme to the wells of a 96-well plate.
-
Add the various dilutions of the test and standard compounds and incubate.
-
Initiate the reaction by adding arachidonic acid.
-
Add the fluorescent probe which reacts with the hydroperoxide product.
-
Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration.
-
Determine the IC50 value.
-
Section 3: Data Presentation and Interpretation (Hypothetical Data)
The following tables summarize hypothetical data for this compound in comparison to the standard compounds.
Table 1: Antioxidant Activity (IC50 in µM)
| Compound | DPPH Scavenging IC50 (µM) | ABTS Scavenging IC50 (µM) |
| This compound | 15.2 ± 1.8 | 8.5 ± 0.9 |
| Trolox | 10.5 ± 1.1 | 5.1 ± 0.6 |
| Ascorbic Acid | 18.9 ± 2.3 | 9.8 ± 1.2 |
Table 2: Anti-inflammatory Activity (IC50 in µM)
| Compound | COX-1 Inhibition IC50 (µM) | COX-2 Inhibition IC50 (µM) | COX-2 Selectivity Index | 5-LOX Inhibition IC50 (µM) |
| This compound | 25.6 ± 3.1 | 5.2 ± 0.7 | 4.9 | 12.8 ± 1.5 |
| Celecoxib | >100 | 0.8 ± 0.1 | >125 | >100 |
| Indomethacin | 1.2 ± 0.2 | 1.5 ± 0.3 | 0.8 | >100 |
| Zileuton | >100 | >100 | - | 1.1 ± 0.2 |
Section 4: Mechanistic Insights and Signaling Pathways
The observed antioxidant and anti-inflammatory activities of isoindolinone derivatives may be attributed to their ability to modulate key cellular signaling pathways.
Nrf2-Antioxidant Response Element (ARE) Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the cellular antioxidant response.[20][21][22] Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), initiating the transcription of a battery of cytoprotective genes.[23][24] The antioxidant activity of this compound may be partially mediated through the activation of this pathway.
Caption: Nrf2-ARE Signaling Pathway for Antioxidant Response.
NF-κB Signaling Pathway
The transcription factor Nuclear Factor-kappa B (NF-κB) is a pivotal mediator of inflammatory responses.[25][26][27] It regulates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and enzymes like COX-2.[28] The anti-inflammatory effects of this compound could be due to its ability to inhibit the NF-κB signaling pathway.
Caption: NF-κB Signaling Pathway in Inflammation.
Section 5: Conclusion and Future Directions
The proposed benchmarking study provides a robust framework for the initial characterization of the antioxidant and anti-inflammatory properties of this compound. The hypothetical data suggest that this compound may possess potent antioxidant activity and a favorable anti-inflammatory profile with moderate COX-2 selectivity.
Further investigations should focus on:
-
Confirming these in vitro findings in cell-based assays and in vivo models of oxidative stress and inflammation.
-
Elucidating the precise molecular mechanisms of action, including the modulation of the Nrf2 and NF-κB pathways.
-
Conducting structure-activity relationship (SAR) studies to optimize the potency and selectivity of this isoindolinone scaffold.
This comprehensive approach will be crucial in determining the therapeutic potential of this compound and guiding its further development as a novel antioxidant and anti-inflammatory agent.
References
-
The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxidative Stress. National Institutes of Health. [Link]
-
Examples of biologically active isoindolinone derivatives. ResearchGate. [Link]
-
ABTS decolorization assay – in vitro antioxidant capacity. Protocols.io. [Link]
-
NF-κB: At the Borders of Autoimmunity and Inflammation. Frontiers in Immunology. [Link]
-
Modulating Inflammation through the Negative Regulation of NF-κB Signaling. National Institutes of Health. [Link]
-
NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review. National Institutes of Health. [Link]
-
NF-κB signaling in inflammation. MD Anderson Cancer Center. [Link]
-
Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. National Institutes of Health. [Link]
-
Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. ResearchGate. [Link]
-
Experimental protocol of ABTS assay to assess the antioxidant activity of EOs. ResearchGate. [Link]
-
NF-κB signaling in inflammation. National Institutes of Health. [Link]
-
How Does the Nrf2 Signaling Pathway Regulate the Body's Antioxidant Response? Sustainability Directory. [Link]
-
Procedure for assay of 15-lipoxygenase inhibition. ResearchGate. [Link]
-
Design, synthesis and biological evaluation of novel isoindolinone derivatives as potent histone deacetylase inhibitors. National Institutes of Health. [Link]
-
DPPH Assay: Principle, Applications, and Complete Guide. Amerigo Scientific. [Link]
-
An ELISA method to measure inhibition of the COX enzymes. National Institutes of Health. [Link]
-
Special Issue : Molecular Targets of Oxidative Stress: Focus on the Nrf2 Signaling Pathway in Health and Disease. MDPI. [Link]
-
Nrf2 signaling pathway: Significance and symbolism. konsens. [Link]
-
Abts assay protocol pdf. GM Binder. [Link]
-
Nrf2 signaling pathway: current status and potential therapeutic targetable role in human cancers. Frontiers in Pharmacology. [Link]
-
ABTS Antioxidant Assay Kit. Zen-Bio. [Link]
-
DPPH Antioxidant Assay Kit. Zen-Bio. [Link]
-
In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. Bio-protocol. [Link]
-
DPPH Assay Procedure Guide. Scribd. [Link]
-
DPPH radical scavenging activity. Marine Biology. [Link]
-
COX Inhibitors. National Institutes of Health. [Link]
-
Efficient synthesis of bioactive isoindolinone derivatives containing continuous quaternary carbons by intermolecular OH transfer. RSC Publishing. [Link]
-
Lipoxygenase Inhibitory Assay of Averrhoa carambola L. Leaves Extract. International Journal of ChemTech Research. [Link]
-
Evaluation of In Vivo Biological Activity Profiles of Isoindole-1,3-dione Derivatives: Cytotoxicity, Toxicology, and Histopathology Studies. ACS Omega. [Link]
-
Standardized antioxidant assays: Significance and symbolism. konsens. [Link]
-
Lipoxygenase Inhibitory Activities of Some Plant Extracts and Chemical Compounds. DergiPark. [Link]
-
Inhibition of lipoxygenases and cyclooxygenases by linoleyl hydroxamic acid: comparative in vitro studies. National Institutes of Health. [Link]
-
Cyclooxygenase-2 inhibitor. Wikipedia. [Link]
-
COX-2 inhibitors. Australian Prescriber. [Link]
-
List of COX-2 Inhibitors + Uses, Types & Side Effects. Drugs.com. [Link]
-
Standardized Methods for the Determination of Antioxidant Capacity and Phenolics in Foods and Dietary Supplements. ACS Publications. [Link]
-
Antioxidant activity expressed with different standard compounds. ResearchGate. [Link]
-
Cyclooxygenase-2 selective inhibitors. National Institutes of Health. [Link]
-
Analytical Methods Used in Determining Antioxidant Activity: A Review. National Institutes of Health. [Link]
-
Classifications of general LOX inhibitors. ResearchGate. [Link]
-
Spectrophotometric Methods for Measurement of Antioxidant Activity in Food and Pharmaceuticals. MDPI. [Link]
-
Arachidonate 5-lipoxygenase inhibitor. Wikipedia. [Link]
-
Inhibitors of Human 5-Lipoxygenase Potently Interfere With Prostaglandin Transport. National Institutes of Health. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis and biological evaluation of novel isoindolinone derivatives as potent histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Efficient synthesis of bioactive isoindolinone derivatives containing continuous quaternary carbons by intermolecular OH transfer - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Spectrophotometric Methods for Measurement of Antioxidant Activity in Food and Pharmaceuticals | MDPI [mdpi.com]
- 8. drugs.com [drugs.com]
- 9. Cyclooxygenase-2 selective inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Arachidonate 5-lipoxygenase inhibitor - Wikipedia [en.wikipedia.org]
- 12. Inhibitors of Human 5-Lipoxygenase Potently Interfere With Prostaglandin Transport - PMC [pmc.ncbi.nlm.nih.gov]
- 13. DPPH Assay: Principle, Applications, and Complete Guide - Amerigo Scientific [amerigoscientific.com]
- 14. marinebiology.pt [marinebiology.pt]
- 15. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 16. researchgate.net [researchgate.net]
- 17. Abts assay protocol pdf | GM Binder [gmbinder.com]
- 18. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 19. cdn.caymanchem.com [cdn.caymanchem.com]
- 20. The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 21. How Does the Nrf2 Signaling Pathway Regulate the Body's Antioxidant Response? → Learn [pollution.sustainability-directory.com]
- 22. mdpi.com [mdpi.com]
- 23. Nrf2 signaling pathway: Significance and symbolism [wisdomlib.org]
- 24. Frontiers | Nrf2 signaling pathway: current status and potential therapeutic targetable role in human cancers [frontiersin.org]
- 25. Frontiers | NF-κB: At the Borders of Autoimmunity and Inflammation [frontiersin.org]
- 26. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 27. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Isoindolinone-Based Inhibitors: From Immunomodulation to Targeted Inhibition
Introduction: The Versatile Isoindolinone Scaffold
The isoindolinone core, a bicyclic structure featuring a fused benzene and pyrrolidinone ring, has emerged as a privileged scaffold in modern medicinal chemistry. Its unique three-dimensional shape and synthetic tractability have allowed for the development of a diverse array of potent and selective inhibitors targeting various proteins implicated in human diseases, most notably in oncology. This guide provides a detailed head-to-head comparison of prominent isoindolinone-based inhibitors, focusing on their mechanisms of action, comparative efficacy, and the experimental methodologies used to characterize them. We will delve into the well-established class of immunomodulatory drugs (IMiDs) and Cereblon E3 ligase modulators (CELMoDs) that target the protein degradation machinery, as well as emerging isoindolinone inhibitors of other critical cancer targets such as Poly (ADP-ribose) polymerase 1 (PARP1) and the MDM2-p53 protein-protein interaction.
Part 1: Cereblon-Modulating Isoindolinone Derivatives: IMiDs and CELMoDs
The discovery that thalidomide and its isoindolinone-containing analogs, lenalidomide and pomalidomide, exert their therapeutic effects by hijacking the Cereblon (CRBN) E3 ubiquitin ligase complex represents a paradigm shift in drug development.[1][2] These molecules act as "molecular glues," inducing the degradation of specific target proteins, known as neosubstrates, that are not normally recognized by the CRBN complex. The most critical of these neosubstrates in the context of multiple myeloma are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[1][2] The subsequent development of more potent CELMoDs, such as iberdomide, has further refined this therapeutic strategy.[3][4]
Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
The binding of an IMiD or CELMoD to a specific pocket in CRBN alters the conformation of the substrate receptor, creating a new binding surface that recruits Ikaros and Aiolos.[4] This leads to their polyubiquitination and subsequent degradation by the 26S proteasome.[5] The degradation of these master transcription factors results in the downregulation of key survival pathways in multiple myeloma cells, including the c-Myc and IRF4 signaling axes, ultimately leading to cell cycle arrest and apoptosis.[6]
Figure 1: Mechanism of action of isoindolinone-based IMiDs and CELMoDs.
Head-to-Head Performance Comparison
The evolution from early IMiDs like lenalidomide to the more potent CELMoD iberdomide is characterized by enhanced binding affinity to Cereblon and consequently, more efficient degradation of Ikaros and Aiolos.[4] This translates to superior anti-proliferative and pro-apoptotic activity, particularly in drug-resistant settings.[7]
| Inhibitor | Target | Cereblon Binding Affinity (IC50) | Ikaros/Aiolos Degradation | Anti-proliferative Activity (IC50) | Reference(s) |
| Lenalidomide | Cereblon Modulator | ~1.5 µM | Induces degradation | Cell line dependent | [8] |
| Pomalidomide | Cereblon Modulator | ~1.2 µM | More potent than lenalidomide | More potent than lenalidomide | [7][8] |
| Iberdomide | Cereblon Modulator | ~60 nM (>20-fold higher than pomalidomide) | Faster and deeper than pomalidomide | More potent than pomalidomide, even in resistant cells | [4][7][8] |
Note: Direct comparative IC50 values for anti-proliferative activity across a uniform panel of cell lines are not consistently available in the literature. The table reflects the general consensus of relative potencies.
Part 2: Isoindolinone Inhibitors of Other Oncogenic Targets
The versatility of the isoindolinone scaffold extends beyond Cereblon modulation. Researchers have successfully developed potent inhibitors targeting other key cancer-related proteins.
PARP1 Inhibition
Poly (ADP-ribose) polymerase 1 (PARP1) is a crucial enzyme in the repair of single-strand DNA breaks. Inhibitors of PARP1 have shown significant clinical benefit in cancers with deficiencies in homologous recombination repair, such as those with BRCA mutations. Several isoindolinone-based PARP1 inhibitors have been developed, demonstrating potent enzymatic inhibition.[9]
| Compound | PARP1 IC50 (µM) | Reference(s) |
| 5350 | 0.005 | [9] |
| 5336 | 0.055 | [9] |
| 5335 | 0.078 | [9] |
| 2563 | 0.109 | [9] |
MDM2-p53 Interaction Inhibition
The p53 tumor suppressor is a critical regulator of cell cycle arrest and apoptosis. Its activity is negatively regulated by the murine double minute 2 (MDM2) oncoprotein, which binds to p53 and targets it for degradation.[10] Small molecule inhibitors that disrupt the MDM2-p53 interaction can stabilize and activate p53, leading to tumor cell death. The isoindolinone scaffold has proven effective in generating potent inhibitors of this protein-protein interaction.[11][12]
| Compound | MDM2-p53 Interaction IC50 (µM) | Reference(s) |
| NU8231 | 5.3 ± 0.9 | [11][13] |
| (+)-R-enantiomer of 74 | 0.17 ± 0.02 | [14] |
| Nutlin-3a (non-isoindolinone) | 0.09 | [10][15] |
Part 3: Experimental Protocols for Inhibitor Characterization
The following section outlines detailed, step-by-step methodologies for key experiments used to compare the performance of isoindolinone-based inhibitors.
Quantitative Western Blot for Ikaros and Aiolos Degradation
This protocol is designed to quantify the extent and kinetics of Ikaros and Aiolos degradation following treatment with IMiDs or CELMoDs.
Figure 2: Workflow for quantitative western blot analysis.
Methodology:
-
Cell Culture and Treatment: Culture multiple myeloma (e.g., MM.1S) cells to a density of 0.5 x 10^6 cells/mL. Treat cells with a dose-response of the isoindolinone inhibitor (e.g., 0.01 to 10 µM) for a fixed time (e.g., 24 hours) or with a fixed concentration for various time points (e.g., 0, 1, 3, 6, 24 hours).
-
Cell Lysis and Protein Quantification: Harvest cells by centrifugation and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.
-
SDS-PAGE and Protein Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and separate by electrophoresis. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against Ikaros, Aiolos, and a loading control (e.g., β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis: Add a chemiluminescent substrate and acquire images using a digital imaging system. Quantify band intensities using image analysis software and normalize to the loading control. Calculate DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.
Cell Viability Assay (CellTiter-Glo®)
This assay measures the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.
Figure 3: Workflow for CellTiter-Glo® cell viability assay.
Methodology:
-
Cell Seeding: Seed multiple myeloma cells in a 96-well white-walled plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Compound Treatment: Prepare serial dilutions of the isoindolinone inhibitors and add them to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 72-96 hours at 37°C in a humidified incubator.
-
Assay Procedure:
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis: Measure the luminescence using a plate reader. Plot the luminescence signal against the logarithm of the inhibitor concentration and determine the IC50 value using a non-linear regression curve fit.
Conclusion
The isoindolinone scaffold has proven to be a remarkably versatile platform for the development of targeted therapies. The well-established IMiDs and the next-generation CELMoDs have revolutionized the treatment of multiple myeloma by co-opting the cell's own protein degradation machinery. Head-to-head comparisons clearly demonstrate the superior potency of newer agents like iberdomide in degrading Ikaros and Aiolos. Furthermore, the successful application of the isoindolinone core in developing potent inhibitors of PARP1 and the MDM2-p53 interaction highlights the broad therapeutic potential of this chemical class. The experimental protocols detailed herein provide a robust framework for the continued evaluation and comparison of novel isoindolinone-based inhibitors, paving the way for the next generation of targeted cancer therapies.
References
-
Novel Isoindolinone-Containing PARP Inhibitors: Synthesis and Therapeutic Applications in CNS Cancer Treatment. ACS Medicinal Chemistry Letters. [Link][9]
-
Cereblon modulator iberdomide induces degradation of the transcription factors Ikaros and Aiolos: immunomodulation in healthy volunteers and relevance to systemic lupus erythematosus. Annals of the Rheumatic Diseases. [Link][3]
-
Iberdomide (CC-220) is a potent cereblon E3 ligase modulator with antitumor and immunostimulatory activities in lenalidomide- and pomalidomide-resistant multiple myeloma cells with dysregulated CRBN. Leukemia. [Link][7]
-
Lenalidomide Causes Selective Degradation of IKZF1 and IKZF3 in Multiple Myeloma Cells. Science. [Link][1]
-
Pharmacodynamic changes in tumor and immune cells drive iberdomide's clinical mechanisms of activity in relapsed and refractory multiple myeloma. Nature Communications. [Link][4]
-
Role of Aiolos and Ikaros in the Antitumor and Immunomodulatory Activity of IMiDs in Multiple Myeloma: Better to Lose Than to Find Them. Cancers. [Link][2]
-
Rate of CRL4(CRBN) Substrate Ikaros and Aiolos Degradation Underlies Differential Activity of Lenalidomide and Pomalidomide in Multiple Myeloma Cells by Regulation of c-Myc and IRF4. Blood Cancer Journal. [Link][6]
-
Targeting Ikaros and Aiolos: reviewing novel protein degraders for the treatment of multiple myeloma, with a focus on iberdomide and mezigdomide. Expert Review of Hematology. [Link][16]
-
Proteasome inhibitors block Ikaros degradation by lenalidomide in multiple myeloma. Oncotarget. [Link][17]
-
Isoindolinone-based inhibitors of the MDM2-p53 protein-protein interaction. Bioorganic & Medicinal Chemistry Letters. [Link][13]
-
Immunomodulatory agents lenalidomide and pomalidomide co-stimulate T cells by inducing degradation of T cell repressors Ikaros and Aiolos via modulation of the E3 ubiquitin ligase complex CRL4CRBN. British Journal of Haematology. [Link][5]
-
Rate of CRL4(CRBN) substrate Ikaros and Aiolos degradation underlies differential activity of lenalidomide and pomalidomide in multiple myeloma cells by regulation of c-Myc and IRF4. ResearchGate. [Link][18]
-
Targeting degradation of IKZF1 and IKZF3 through modulation of the E3 ligase substrates in the context of cellular therapies for multiple myeloma. Journal of Hematology & Oncology. [Link][19]
-
Lenalidomide and pomalidomide induce the degradation of Aiolos and Ikaros in T cells in a time-dependent manner and concentration-dependent manner via proteosomal degradation. ResearchGate. [Link][20]
-
A Cell-based Target Engagement Assay for the Identification of Cereblon E3 Ubiquitin Ligase Ligands and Their Application in HDAC6 Degraders. bioRxiv. [Link][8]
-
Isoindolinone-based inhibitors of the MDM2-p53 protein-protein interaction. PubMed. [Link][11]
-
Small-Molecule Inhibitors of the MDM2-p53 Protein−Protein Interaction Based on an Isoindolinone Scaffold. ResearchGate. [Link][12]
-
The Therapeutic Potential of Spirooxindoles in Cancer: A Focus on p53–MDM2 Modulation. Molecules. [Link][21]
-
Small Molecule Inhibitors of MDM2-p53 and MDMX-p53 Interactions as New Cancer Therapeutics. BioDiscovery. [Link][10]
-
Isoindolinone Inhibitors of the Murine Double Minute 2 (MDM2)-p53 Protein-Protein Interaction: Structure-Activity Studies Leading to Improved Potency. ResearchGate. [Link][14]
-
IMW: Iberdomide Demonstrates Ability to Overcome Resistance to Common Myeloma Therapies. HealthTree Foundation for Multiple Myeloma. [Link][22]
-
Discovery of Potent Isoindolinone Inhibitors that Target an Active Conformation of PARP1 Using DNA-Encoded Libraries. PubMed. [Link][23]
-
Targeting the MDM2–p53 Protein–Protein Interaction for New Cancer Therapy: Progress and Challenges. Journal of Medicinal Chemistry. [Link][24]
-
A FRET-Based Assay for the Identification and Characterization of Cereblon Ligands. Journal of Medicinal Chemistry. [Link][25]
-
Selectivity of PARP inhibitors. Published IC50 values of PARP... ResearchGate. [Link][26]
-
Summary of the IC 50 and IC 90 PAR level inhibitions for each drug in DT40 and DU145 cells. ResearchGate. [Link][27]
-
Pharmacological Inhibition of MDM2 Induces Apoptosis in p53-Mutated Triple-Negative Breast Cancer. MDPI. [Link]
-
Novel Isoquinolinone-Derived Inhibitors of Poly(ADP-ribose) Polymerase-1: Pharmacological Characterization and Neuroprotective Effects in an in Vitro Model of Cerebral Ischemia. The Journal of Pharmacology and Experimental Therapeutics. [Link][28]
-
Identification of FDA-approved drugs that computationally bind to MDM2. PLoS ONE. [Link][15]
-
Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer. RSC Medicinal Chemistry. [Link][29]
-
Iberdomide Maintenance Vs Lenalidomide Maintenance Following ASCT (Multiple Myeloma). Duke Cancer Institute. [Link][30]
-
Iberdomide vs Lenalidomide for Multiple Myeloma. withpower.com. [Link][31]
-
Identification of cereblon-binding proteins and relationship with response and survival after IMiDs in multiple myeloma. Blood. [Link][32]
-
Novel Isoindolinone-Containing PARP Inhibitors: Synthesis and Therapeutic Applications in CNS Cancer Treatment. PubMed. [Link][33]
-
Discovery of Potent Isoindolinone Inhibitors that Target an Active Conformation of PARP1 Using DNA‐Encoded Libraries. ResearchGate. [Link][35]
Sources
- 1. Lenalidomide Causes Selective Degradation of IKZF1 and IKZF3 in Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Cereblon modulator iberdomide induces degradation of the transcription factors Ikaros and Aiolos: immunomodulation in healthy volunteers and relevance to systemic lupus erythematosus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacodynamic changes in tumor and immune cells drive iberdomide’s clinical mechanisms of activity in relapsed and refractory multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Immunomodulatory agents lenalidomide and pomalidomide co-stimulate T cells by inducing degradation of T cell repressors Ikaros and Aiolos via modulation of the E3 ubiquitin ligase complex CRL4CRBN - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rate of CRL4(CRBN) substrate Ikaros and Aiolos degradation underlies differential activity of lenalidomide and pomalidomide in multiple myeloma cells by regulation of c-Myc and IRF4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Iberdomide (CC-220) is a potent cereblon E3 ligase modulator with antitumor and immunostimulatory activities in lenalidomide- and pomalidomide-resistant multiple myeloma cells with dysregulated CRBN - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Cell-based Target Engagement Assay for the Identification of Cereblon E3 Ubiquitin Ligase Ligands and Their Application in HDAC6 Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel Isoindolinone-Containing PARP Inhibitors: Synthesis and Therapeutic Applications in CNS Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Small Molecule Inhibitors of MDM2-p53 and MDMX-p53 Interactions as New Cancer Therapeutics [biodiscovery.pensoft.net]
- 11. Isoindolinone-based inhibitors of the MDM2-p53 protein-protein interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. scispace.com [scispace.com]
- 14. researchgate.net [researchgate.net]
- 15. Identification of FDA-approved drugs that computationally bind to MDM2 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Targeting Ikaros and Aiolos: reviewing novel protein degraders for the treatment of multiple myeloma, with a focus on iberdomide and mezigdomide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Proteasome inhibitors block Ikaros degradation by lenalidomide in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Targeting degradation of IKZF1 and IKZF3 through modulation of the E3 ligase substrates in the context of cellular therapies for multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
- 22. IMW: Iberdomide Demonstrates Ability to Overcome Resistance to Common Myeloma Therapies - HealthTree for Multiple Myeloma [healthtree.org]
- 23. Discovery of Potent Isoindolinone Inhibitors that Target an Active Conformation of PARP1 Using DNA-Encoded Libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Targeting the MDM2–p53 Protein–Protein Interaction for New Cancer Therapy: Progress and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 25. pubs.acs.org [pubs.acs.org]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. Redirecting [linkinghub.elsevier.com]
- 29. Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Iberdomide Maintenance Vs Lenalidomide Maintenance Following ASCT (Multiple Myeloma) | Duke Cancer Institute [dukecancerinstitute.org]
- 31. Iberdomide vs Lenalidomide for Multiple Myeloma · Recruiting Participants for Phase Phase 3 Clinical Trial 2026 | Power | Power [withpower.com]
- 32. Identification of cereblon-binding proteins and relationship with response and survival after IMiDs in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. Novel Isoindolinone-Containing PARP Inhibitors: Synthesis and Therapeutic Applications in CNS Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. adooq.com [adooq.com]
- 35. researchgate.net [researchgate.net]
Navigating the Synthesis and Bioactivity of Substituted Isoindolinones: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the isoindolinone scaffold is a privileged structure, forming the core of numerous biologically active compounds. This guide provides a comparative analysis of synthetic routes and biological activities of substituted isoindolinones, with a focus on moieties relevant to the conceptual molecule, 2-Tert-butyl-3-hydroxy-4-methoxyisoindolin-1-one. As this specific compound is not readily documented in scientific literature, this guide will explore the reproducibility of findings for structurally related and well-characterized isoindolinone derivatives. We will delve into the synthesis of 3-hydroxyisoindolinones and N-tert-butylisoindolinones, presenting experimental protocols and comparative data to inform the design and synthesis of novel therapeutic agents.
The Isoindolinone Core: A Scaffold of Therapeutic Promise
The isoindolinone ring system is a versatile template for drug discovery, with derivatives exhibiting a wide range of pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective properties.[1] The substituents on the isoindolinone core play a crucial role in modulating the biological activity and pharmacokinetic properties of these compounds. This guide will focus on three key substitutions: the 3-hydroxy group, the N-tert-butyl group, and the 4-methoxy group, drawing parallels and offering insights into their potential contributions to the bioactivity of novel isoindolinone structures.
Synthesis of Key Isoindolinone Scaffolds: A Comparative Approach
The synthesis of substituted isoindolinones can be achieved through various synthetic strategies. Here, we compare established protocols for the preparation of 3-hydroxyisoindolin-1-ones and N-tert-butylisoindolin-1-ones, providing a foundation for the synthesis of more complex derivatives.
Comparative Synthesis of Isoindolinone Derivatives
| Compound | Starting Materials | Key Reagents & Conditions | Yield | Reference |
| 3-Hydroxyisoindolin-1-one | (Z)-3-Alkylideneisobenzofuran-1(3H)-ones, Primary Amines | iso-propanol, Ultrasonic irradiation, 50 °C, 30 min | Good to excellent | [2] |
| N-tert-butylisoindolin-1-one | Methyl 2-formylbenzoate, (S)-tert-butylsulfinamide | NaBH4, one-pot reaction | 71-78% (overall) | [2] |
| 4-Bromoisoindolin-1-one | 3-bromo-2-bromomethyl-benzoic acid methyl ester | 30% aq. ammonia, THF, rt, 18h | 80% | [3] |
Experimental Protocols: Reproducible Methodologies
Protocol 1: Ultrasonic-Assisted Synthesis of 3-Hydroxyisoindolin-1-ones
This method provides a rapid and efficient route to 3-hydroxyisoindolin-1-ones under mild conditions.[2]
Step-by-Step Methodology:
-
Dissolve (Z)-3-Alkylideneisobenzofuran-1(3H)-one (0.5 mmol, 1 equiv.) in 2 mL of iso-propanol.
-
Add the primary amine (1 mmol, 2 equiv.) to the solution.
-
Place the reaction mixture in an ultrasonic bath and conduct the reaction at 50 °C for 30 minutes.
-
After completion, partition the mixture with ethyl acetate (10 mL) and distilled water (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine (2 x 10 mL), dry over Na2SO4, filter, and concentrate in vacuo to obtain the 3-hydroxyisoindolin-1-one product.
Diagram of the Synthetic Workflow:
Caption: Workflow for the synthesis of 3-hydroxyisoindolin-1-ones.
Protocol 2: Asymmetric Synthesis of N-tert-Butylsulfinyl-isoindolinones
This protocol describes a versatile method for the asymmetric synthesis of 3-substituted isoindolinones, which can be readily adapted for the preparation of N-tert-butyl derivatives.[2]
Step-by-Step Methodology:
-
Condense methyl 2-formylbenzoate with (S)-tert-butylsulfinamide to produce a sulfinylimine.
-
Reduce the imine in situ with NaBH4.
-
The subsequent cyclization occurs in the same pot to yield the (S)-2-(tert-butylsulfinyl)-isoindolin-1-one.
-
Deprotonation of this intermediate using LDA followed by alkylation with a suitable electrophile affords the 3-substituted isoindolinone.
Diagram of the Synthetic Pathway:
Caption: Synthesis of N-tert-butylsulfinyl-isoindolinones.
Biological Activity and Structure-Activity Relationships
The biological activity of isoindolinone derivatives is highly dependent on their substitution patterns. Here, we discuss the potential contributions of the hydroxyl, tert-butyl, and methoxy groups to the pharmacological profile of these compounds.
Enzyme Inhibition: A Key Mechanism of Action
Many isoindolinone derivatives exert their biological effects by inhibiting specific enzymes. For instance, various substituted isoindolinones have been identified as potent inhibitors of carbonic anhydrases, urease, and cyclooxygenase (COX) enzymes.[4][5][6]
Comparative Inhibitory Activity of Isoindolinone Derivatives:
| Compound Class | Target Enzyme | Key Findings | Reference |
| Isoindolinone-sulfamates | Carbonic Anhydrase I & II | Potent inhibition with Ki values in the low nanomolar range. | [5] |
| 2,3-Disubstituted isoindolin-1-ones | Urease | Some derivatives showed significantly higher inhibitory activity than standard inhibitors. | [6] |
| N-substituted 1H-isoindole-1,3-diones | COX-1 & COX-2 | Derivatives showed varying degrees of inhibition and selectivity for COX isoforms. | [7] |
Conceptual Signaling Pathway of COX Inhibition:
Caption: Inhibition of the cyclooxygenase (COX) pathway.
Antioxidant Potential
The presence of a hydroxyl group on the aromatic ring of isoindolinones suggests potential antioxidant activity. Hydroxylated isoindolinones may act as free radical scavengers, a property that is also characteristic of tert-butylated phenols.[8] The mechanism typically involves the donation of a hydrogen atom from the hydroxyl group to neutralize reactive oxygen species. The steric hindrance provided by a tert-butyl group can enhance the stability of the resulting radical, thereby increasing antioxidant efficacy. While limited data exists specifically for the antioxidant activity of this compound, studies on related hydroxylated and tert-butylated aromatic compounds provide a strong rationale for investigating this property.[1]
Conclusion
While the specific compound this compound remains to be synthesized and characterized, this guide provides a comprehensive framework for approaching its synthesis and predicting its potential biological activities based on the established chemistry and pharmacology of related isoindolinone derivatives. The presented protocols offer reproducible methods for constructing key structural motifs, and the comparative data on enzyme inhibition and antioxidant potential highlight the therapeutic promise of this class of compounds. Further research into the synthesis and biological evaluation of novel substituted isoindolinones is warranted and holds the potential to yield new and effective therapeutic agents.
References
-
Benchchem. Comparative Analysis of Substituted Isoindoles: A Guide for Researchers.
-
ResearchGate. Past and present synthesis of 3‐hydroxyisoindolin‐1‐ones.
-
ResearchGate. The 3‐hydroxyisoindolinone molecules synthetic methods.
-
Al-Zoubi, R. M., et al. Ultrasonic-assisted-synthesis of isoindolin-1-one derivatives. RSC Advances, 2022.
-
ResearchGate. Synthetic methods towards 3‐hydroxyisoindolin‐1‐ones.
-
Gajda, T., et al. Reactions of 3-Hydroxy-2-phenyl-1H-benzo[e]isoindol-1-one. Molecules, 2022.
-
Taslimi, P., et al. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. Journal of Biochemical and Molecular Toxicology, 2025.
-
Płazińska, A., et al. A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. Molecules, 2021.
-
ResearchGate. 3-Substituted isoindolin-1-ones and their pharmaceutical applications.
-
Ghasemi, S., et al. Antioxidant Activities of Monosubstituted Indolinonic Hydroxylamines: A Thermodynamic and Kinetic Study. The Journal of Physical Chemistry B, 2019.
-
D'Hollander, S., et al. Biological evaluation of semi-synthetic isoindolinone isomers produced by Stachybotrys chartarum. Frontiers in Microbiology, 2024.
-
Arora, A., et al. Antioxidant and free radical scavenging activity of isoflavone metabolites. Xenobiotica, 2003.
-
Crespi, E., et al. Antioxidant Activities of Hydroxylated Naphthalenes: The Role of Aryloxyl Radicals. Chemistry – A European Journal, 2023.
-
Semantic Scholar. Insights into synthesis, reactivity, and biological activity of N-isoindoline-1, 3-diones heterocycles: a systematic literature review.
-
MDPI. Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics.
-
ChemicalBook. 4-Bromoisoindolin-1-one: Applications of in Pharmaceutical Synthesis and its Preparation Method.
-
ResearchGate. Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics.
-
MDPI. Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls.
-
MDPI. Quinolin-4-ones: Methods of Synthesis and Application in Medicine.
-
ResearchGate. Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls.
-
National Institutes of Health. Chemistry of trisindolines: natural occurrence, synthesis and bioactivity.
-
Peytam, F., et al. Isoindolin-1-one derivatives as urease inhibitors: Design, synthesis, biological evaluation, molecular docking and in-silico ADME evaluation. Bioorganic Chemistry, 2019.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Ultrasonic-assisted-synthesis of isoindolin-1-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-Bromoisoindolin-1-one: Applications of in Pharmaceutical Synthesis and its Preparation Method_Chemicalbook [chemicalbook.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Antioxidant Activities of Monosubstituted Indolinonic Hydroxylamines: A Thermodynamic and Kinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Assessing the Selectivity of 2-Tert-butyl-3-hydroxy-4-methoxyisoindolin-1-one (Compound X)
Introduction: The Imperative of Selectivity in Kinase Inhibitor Development
The development of small molecule kinase inhibitors remains a cornerstone of modern drug discovery, particularly in oncology. However, the high degree of structural conservation within the ATP-binding site of the human kinome presents a significant challenge: achieving target selectivity.[1] A non-selective compound can lead to off-target toxicities and a complex pharmacological profile, complicating clinical development. Therefore, a rigorous and multi-faceted assessment of a compound's selectivity is not merely a characterization step but a critical determinant of its therapeutic potential.
This guide provides a comprehensive framework for assessing the selectivity profile of a novel investigational compound, 2-Tert-butyl-3-hydroxy-4-methoxyisoindolin-1-one , hereafter referred to as Compound X . The isoindolinone scaffold is a recognized pharmacophore in kinase inhibition, with derivatives showing activity against various kinases.[2][3][4][5][6] For the purpose of this guide, we will proceed with the hypothesis that Compound X is a potent inhibitor of Aurora Kinase A (AURKA) , a serine/threonine kinase crucial for mitotic progression and a validated oncologic target.[7][8]
Our objective is to outline a robust, self-validating workflow that moves from broad, high-throughput screening to specific, cell-based target engagement. We will compare the performance of Compound X against Alisertib (MLN8237) , a well-characterized and highly selective AURKA inhibitor that serves as an industry benchmark.[9][10][11] This guide is designed for researchers, scientists, and drug development professionals seeking to establish a rigorous selectivity assessment cascade for novel kinase inhibitors.
Phase 1: Establishing a Baseline with Broad Kinome Profiling
The initial step in characterizing any new inhibitor is to understand the breadth of its interactions across the kinome. A common and effective strategy is to perform a high-concentration, single-point screen against a large, representative panel of kinases. This approach acts as a wide net, designed to identify any potential off-target interactions that warrant further investigation.
The causality behind this choice is one of resource efficiency. It is impractical to run full dose-response curves for a new compound against hundreds of kinases. A single-point screen at a concentration significantly higher than the expected on-target IC₅₀ (e.g., 1 µM or 10 µM) provides a clear "yes/no" answer regarding potential liabilities. Kinases showing significant inhibition (typically >50% or >75%) in this initial screen are flagged for more detailed follow-up.
For Compound X, we would screen it at 1 µM against a panel of over 400 human kinases. The resulting data provides a global overview of its selectivity.
Caption: A typical workflow for assessing the selectivity of a novel kinase inhibitor.
Phase 2: Quantitative Selectivity Analysis via IC₅₀ Determination
Following the broad kinome screen, the next logical step is to quantify the potency of Compound X against its primary target and the most significant off-target hits. This is achieved by generating 10-point dose-response curves to determine the half-maximal inhibitory concentration (IC₅₀).
For an AURKA inhibitor, the most critical off-target to assess is the closely related Aurora Kinase B (AURKB) . While both are involved in mitosis, their distinct biological roles mean that dual inhibition can lead to different phenotypes and toxicity profiles compared to selective AURKA inhibition.[7][12] For instance, potent AURKB inhibition often leads to a distinct endoreduplication phenotype that may not be desirable.[10] Therefore, the ratio of IC₅₀ (AURKB / AURKA) is a primary measure of selectivity.
In our hypothetical assessment, let's assume the kinome screen identified AURKB and VEGFR2 as the most significant off-targets for Compound X. We then perform radiometric kinase assays to determine IC₅₀ values and compare them to the benchmark, Alisertib.
Table 1: Comparative Inhibitory Activity (IC₅₀) of Compound X and Alisertib
| Kinase Target | Compound X (IC₅₀, nM) | Alisertib (MLN8237) (IC₅₀, nM)[9] | Selectivity Ratio (Off-Target IC₅₀ / AURKA IC₅₀) - Compound X |
| AURKA | 2.5 | 1.2 | - |
| AURKB | 75 | 396.5 | 30-fold |
| VEGFR2 | 850 | >10,000 | 340-fold |
| CDK2 | >10,000 | >10,000 | >4000-fold |
| FLT3 | 2,500 | >10,000 | 1000-fold |
Interpretation: The hypothetical data in Table 1 suggests that Compound X is a potent AURKA inhibitor. Its selectivity over AURKB is 30-fold, which is significant but less pronounced than that of Alisertib (>200-fold).[10][11] However, Compound X demonstrates excellent selectivity against other kinases like VEGFR2 and FLT3. This profile suggests that Compound X is a selective AURKA inhibitor, though further optimization could improve the AURKA/AURKB window.
Phase 3: Validating Target Engagement in a Cellular Environment
Biochemical assays, while essential, do not fully recapitulate the complex environment inside a living cell. Factors such as cell permeability, efflux pumps, and intracellular ATP concentrations can significantly influence a compound's effective potency and selectivity. Therefore, confirming target engagement in an intact cellular system is a critical validation step.
The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method for verifying drug-target interaction in situ.[13][14][15] The principle is based on ligand-induced thermal stabilization of the target protein.[16] When a compound binds to its target protein, it generally increases the protein's resistance to heat-induced unfolding and aggregation. By heating cells treated with the compound across a temperature gradient and then quantifying the amount of soluble target protein remaining, a "melting curve" can be generated. A shift in this curve to a higher temperature indicates direct target engagement.[17]
Caption: The CETSA workflow confirms target engagement by measuring thermal stabilization.
A successful CETSA experiment would show a dose-dependent thermal shift for AURKA in cells treated with Compound X, but no significant shift for a known off-target like VEGFR2 at similar concentrations. This provides strong evidence that the biochemical selectivity observed in Phase 2 translates to the cellular context.
Detailed Experimental Protocols
Trustworthiness in scientific guides stems from transparent and reproducible methodologies. The following are detailed protocols for the key assays described.
Protocol 1: In Vitro Radiometric Kinase Assay (for IC₅₀ Determination)
This protocol measures the transfer of a radiolabeled phosphate from [γ-³²P]ATP to a substrate by a specific kinase.[18][19][20][21][22]
-
Prepare Reagents:
-
Kinase Reaction Buffer (5x): 125 mM HEPES (pH 7.5), 50 mM MgCl₂, 5 mM EGTA, 0.05% Brij-35, 10 mM DTT. Store at 4°C.
-
ATP Mix: Prepare a stock of unlabeled ATP. For the assay, mix unlabeled ATP with [γ-³²P]ATP to achieve the desired final concentration (typically at or near the Kₘ for ATP) and specific activity.
-
Enzyme: Recombinant human AURKA, AURKB, etc. Dilute to the working concentration (e.g., 2x final concentration) in 1x Kinase Reaction Buffer.
-
Substrate: A suitable peptide substrate for the kinase (e.g., Kemptide for AURKA). Dilute to the working concentration (e.g., 2x final concentration).
-
Test Compounds: Prepare a 10-point, 3-fold serial dilution of Compound X and Alisertib in 100% DMSO.
-
-
Assay Procedure (96-well plate format):
-
Add 2.5 µL of serially diluted compound or DMSO (vehicle control) to appropriate wells.
-
Add 10 µL of a master mix containing the substrate and 1x Kinase Reaction Buffer.
-
To initiate the reaction, add 12.5 µL of a mix containing the kinase enzyme and the ATP/[γ-³²P]ATP mix. The final reaction volume is 25 µL.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is within the linear range.
-
Stop the reaction by adding 5 µL of 3% phosphoric acid.
-
-
Quantification:
-
Spot 10 µL of the reaction mixture onto a P81 phosphocellulose filter mat.
-
Wash the filter mat three times for 5 minutes each in 0.75% phosphoric acid, followed by a final wash in acetone.
-
Allow the mat to dry completely.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Plot percent inhibition versus log[compound concentration] and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA) with Western Blot Detection
This protocol validates target engagement in intact cells.[13][16]
-
Cell Culture and Treatment:
-
Culture a suitable human cancer cell line (e.g., HCT-116) to ~80% confluency.
-
Harvest cells, wash with PBS, and resuspend in PBS containing a protease inhibitor cocktail to the desired cell density.
-
Aliquot the cell suspension into PCR tubes. Add Compound X or vehicle (DMSO) to the respective tubes to achieve the final desired concentration.
-
Incubate at 37°C for 1 hour to allow for compound entry and target binding.
-
-
Thermal Challenge:
-
Place the PCR tubes in a thermal cycler with a temperature gradient program. For a melting curve, heat the samples to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes.
-
After heating, cool the samples to 4°C for 3 minutes.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
To separate the soluble and aggregated protein fractions, centrifuge the lysates at 20,000 x g for 20 minutes at 4°C.
-
Carefully collect the supernatant (soluble fraction) and transfer to a new tube.
-
-
Protein Quantification and Analysis:
-
Determine the total protein concentration of each supernatant using a BCA or Bradford assay.
-
Normalize all samples to the same total protein concentration.
-
Analyze the samples by SDS-PAGE and Western blot using a primary antibody specific for the target protein (e.g., anti-AURKA).
-
Use an appropriate secondary antibody and chemiluminescent substrate to visualize the bands.
-
-
Data Analysis:
-
Quantify the band intensity for each temperature point using densitometry software.
-
For each treatment condition, normalize the band intensity at each temperature to the intensity at the lowest temperature (e.g., 40°C), which is set to 100%.
-
Plot the normalized soluble protein fraction versus temperature to generate the melting curves. A rightward shift in the curve for the compound-treated sample relative to the vehicle control indicates target stabilization.
-
Conclusion
The rigorous assessment of inhibitor selectivity is paramount for the successful development of targeted therapeutics. This guide outlines a systematic, three-phase approach for characterizing a novel isoindolinone-based compound, "Compound X," as a hypothetical Aurora Kinase A inhibitor. By integrating broad kinome screening, quantitative IC₅₀ determination against key off-targets, and cellular target engagement validation via CETSA, researchers can build a comprehensive and reliable selectivity profile.
Our hypothetical data positions Compound X as a potent and selective AURKA inhibitor, with a well-defined selectivity window against AURKB and other kinases. While its selectivity profile is distinct from the benchmark compound Alisertib, the data provides a strong rationale for its continued investigation. This structured, evidence-based approach ensures that decisions made during lead optimization and preclinical development are grounded in a deep understanding of the compound's molecular interactions, ultimately increasing the probability of translating a promising molecule into a safe and effective therapy.
References
-
Davis, M.I., et al. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1046–1051. Available at: [Link]
-
Drug Hunter. (2025). CDK2 Target Review: Competitive Landscape, Key Data, and New Modalities. Drug Hunter Website. Available at: [Link]
-
Bavetsias, V., et al. (2016). Discovery of a Selective Aurora A Kinase Inhibitor by Virtual Screening. ACS Chemical Biology, 11(5), 1235-1244. Available at: [Link]
-
Kelly, K.R., et al. (2014). Alisertib (MLN8237) an Investigational Agent suppresses Aurora A and B activity, inhibits proliferation, promotes endo-reduplication and induces apoptosis in T-NHL cell lines supporting its importance in PTCL treatment. Leukemia & Lymphoma, 55(3), 695-700. Available at: [Link]
-
Patnaik, A., et al. (2022). Selective Cyclin-Dependent Kinase Inhibitors and Their Application in Cancer Therapy. Molecules, 27(18), 6109. Available at: [Link]
-
Hartsough, E., et al. (2024). INX-315, a Selective CDK2 Inhibitor, Induces Cell Cycle Arrest and Senescence in Solid Tumors. Cancer Discovery, 14(3), 446-467. Available at: [Link]
-
Li, J., et al. (2025). Discovery of a Potent and Highly Selective Inhibitor of Aurora A Kinase. Journal of Medicinal Chemistry. Available at: [Link]
-
Mehta, P., et al. (2024). Exploring isoindolin-1-ones as potential CDK7 inhibitors using cheminformatic tools. Journal of Biomolecular Structure and Dynamics, 1-13. Available at: [Link]
-
Jane, E.P., et al. (2024). Selective Aurora A-TPX2 Interaction Inhibitors Have In Vivo Efficacy as Targeted Antimitotic Agents. Journal of Medicinal Chemistry. Available at: [Link]
-
Pemberton, N., et al. (2013). Synthesis of a 6-Aza-Isoindolinone-Based Inhibitor of Phosphoinositide 3-Kinase γ via Ruthenium-Catalyzed [2 + 2 + 2] Cyclotrimerization. Organic Letters, 15(12), 3154-3157. Available at: [Link]
-
Manfredi, M.G., et al. (2011). Characterization of Alisertib (MLN8237), an Investigational Small-Molecule Inhibitor of Aurora A Kinase Using Novel In Vivo Pharmacodynamic Assays. Clinical Cancer Research, 17(24), 7614-7624. Available at: [Link]
-
Bayliss, R., et al. (2024). Selective Aurora A-TPX2 Interaction Inhibitors Have In Vivo Efficacy as Targeted Antimitotic Agents. Journal of Medicinal Chemistry. Available at: [Link]
-
Park, Y.C., et al. (2021). Selective Inhibition of Aurora Kinase A by AK-01/LY3295668 Attenuates MCC Tumor Growth by Inducing MCC Cell Cycle Arrest and Apoptosis. Cancers, 13(21), 5345. Available at: [Link]
-
Sells, T.B., et al. (2011). Characterization of Alisertib (MLN8237), an investigational small-molecule inhibitor of aurora A kinase using novel in vivo pharmacodynamic assays. Clinical Cancer Research, 17(24), 7614-7624. Available at: [Link]
-
Tǝtrault, E., et al. (2019). A Radioactive in vitro ERK3 Kinase Assay. Bio-protocol, 9(16), e3335. Available at: [Link]
-
Manfredi, M.G., et al. (2015). MLN8054 and Alisertib (MLN8237): Discovery of Selective Oral Aurora A Inhibitors. ACS Medicinal Chemistry Letters, 6(5), 522-527. Available at: [Link]
-
Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1470, 237-251. Available at: [Link]
-
Kumar, S.K., et al. (2013). A first-in-human, phase 1, dose-escalation study of dinaciclib, a novel cyclin-dependent kinase inhibitor, administered weekly in subjects with advanced malignancies. Investigational New Drugs, 31(5), 1234-1244. Available at: [Link]
-
Shaw, J., et al. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 16(11), 2249-2257. Available at: [Link]
-
Flynn, J., et al. (2013). Emerging Drug Profile: Cyclin-Dependent Kinase Inhibitors. Clinical Therapeutics, 35(7), 961-974. Available at: [Link]
-
Martinez Molina, D., et al. (2015). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology, 56, 141-161. Available at: [Link]
-
Al-Hujaily, E.M., et al. (2022). Structural Insights from Molecular Modeling of Isoindolin-1-One Derivatives as PI3Kγ Inhibitors against Gastric Carcinoma. Molecules, 27(19), 6205. Available at: [Link]
-
Roskoski Jr, R. (2017). Assaying Protein Kinase Activity with Radiolabeled ATP. Journal of Visualized Experiments, (123), 55776. Available at: [Link]
-
Pharmacology of Dinaciclib; Pharmacokinetics, Mechanism of Action, Uses, Effects. (2025). YouTube. Available at: [Link]
-
Lountos, G.T., et al. (2016). The cyclin-dependent kinase inhibitor dinaciclib interacts with the acetyl-lysine recognition site of bromodomains. ACS Chemical Biology, 11(7), 1811-1817. Available at: [Link]
-
Ryding, S. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.net. Available at: [Link]
-
Pär Nordlund Lab. (n.d.). CETSA. pärnordlundlab.com. Available at: [Link]
-
Krystal, G.W., et al. (2001). Indolinone tyrosine kinase inhibitors block Kit activation and growth of small cell lung cancer cells. Cancer Research, 61(9), 3660-3668. Available at: [Link]
-
Prakash, C., Theivendren, P., & Raja, S. (2012). Indolin-2-Ones in Clinical Trials as Potential Kinase Inhibitors: A Review. Pharmacology & Pharmacy, 3, 62-71. Available at: [Link]
Sources
- 1. INX-315, a Selective CDK2 Inhibitor, Induces Cell Cycle Arrest and Senescence in Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Exploring isoindolin-1-ones as potential CDK7 inhibitors using cheminformatic tools - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of a 6-Aza-Isoindolinone-Based Inhibitor of Phosphoinositide 3-Kinase γ via Ruthenium-Catalyzed [2 + 2 + 2] Cyclotrimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural Insights from Molecular Modeling of Isoindolin-1-One Derivatives as PI3Kγ Inhibitors against Gastric Carcinoma [mdpi.com]
- 5. Indolinone tyrosine kinase inhibitors block Kit activation and growth of small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Indolin-2-Ones in Clinical Trials as Potential Kinase Inhibitors: A Review [scirp.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Selective Aurora A-TPX2 Interaction Inhibitors Have In Vivo Efficacy as Targeted Antimitotic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Characterization of Alisertib (MLN8237), an investigational small-molecule inhibitor of aurora A kinase using novel in vivo pharmacodynamic assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Alisertib (MLN8237) an Investigational Agent suppresses Aurora A and B activity, inhibits proliferation, promotes endo-reduplication and induces apoptosis in T-NHL cell lines supporting its importance in PTCL treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. news-medical.net [news-medical.net]
- 15. CETSA [cetsa.org]
- 16. annualreviews.org [annualreviews.org]
- 17. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 18. What are the common methods available to detect kinase activities? | AAT Bioquest [aatbio.com]
- 19. A Radioactive in vitro ERK3 Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 20. revvity.com [revvity.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. Assaying Protein Kinase Activity with Radiolabeled ATP - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 2-Tert-butyl-3-hydroxy-4-methoxyisoindolin-1-one
As a novel isoindolinone derivative, 2-Tert-butyl-3-hydroxy-4-methoxyisoindolin-1-one requires meticulous handling and disposal to ensure the safety of laboratory personnel and the protection of our environment. Isoindolinones are a class of compounds with a wide range of biological activities, often investigated in drug discovery programs.[1][2] The disposal of such research chemicals, particularly those with limited toxicological data, must be approached with caution and adherence to established hazardous waste protocols.
This guide provides a comprehensive, step-by-step procedure for the proper disposal of this compound, grounded in the principles of laboratory safety and regulatory compliance.
Hazard Assessment: A Conservative Approach
Assumed Hazards:
-
Acute oral toxicity
-
Skin irritant
-
Serious eye irritant
-
Potential for unknown chronic effects
All personnel handling this compound should wear appropriate Personal Protective Equipment (PPE), including safety glasses or goggles, a lab coat, and chemical-resistant gloves.[4]
Waste Characterization and Segregation: The First Step to Safety
Proper disposal begins at the point of generation. All waste containing this compound must be treated as hazardous chemical waste.[5]
Types of Waste:
-
Solid Waste: Unused or expired pure compound, contaminated consumables (e.g., weigh boats, filter paper, gloves, paper towels).
-
Liquid Waste: Solutions containing the compound, reaction mixtures, and solvent rinses of contaminated glassware.
Segregation is Key:
-
Do Not Mix with General Waste: Under no circumstances should this compound or its containers be disposed of in the regular trash.
-
Avoid Sink Disposal: Due to its likely low water solubility and potential environmental toxicity, sink disposal is strictly prohibited.[6]
-
Incompatible Materials: Keep this waste stream separate from other incompatible waste types such as strong acids, bases, and oxidizers to prevent dangerous reactions.[6][7]
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe accumulation and disposal of waste generated from research involving this compound.
-
Select an Appropriate Container:
-
For solid waste, use a sealable, sturdy plastic bag or a wide-mouth plastic container with a screw-top lid.
-
For liquid waste, use a chemically resistant (e.g., HDPE or glass) container with a secure, leak-proof screw-top cap. The original container of a solvent used in the experiment is often a suitable choice.[6]
-
Never use food containers for hazardous waste.[6]
-
-
Keep Containers Closed: Waste containers must remain closed at all times, except when adding waste.[6] This prevents the release of vapors and protects against spills.
Accurate labeling is a critical compliance and safety measure.[5][8]
-
Affix a Hazardous Waste Label: As soon as you begin collecting waste in a container, attach your institution's official hazardous waste label.
-
Complete All Fields:
-
List all chemical constituents by their full names (no abbreviations or formulas). For mixtures, provide the percentage or volume of each component.[6] For this specific waste, clearly write "This compound ".
-
Indicate the hazards (e.g., "Toxic," "Irritant").
-
Provide the name of the principal investigator and the laboratory location.
Laboratories are permitted to store hazardous waste in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[5][6][9]
-
Designate the SAA: The SAA must be under the control of the laboratory personnel generating the waste.
-
Secondary Containment: Place waste containers in a secondary containment bin to catch any potential leaks.
-
Storage Limits: Do not exceed 55 gallons of a single hazardous waste stream in your SAA.[9]
-
Time Limits: Once a container is full, it must be moved to the central accumulation area within three days.[6] Partially filled containers can remain in the SAA for up to one year.[6]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the disposal of this compound.
Caption: Disposal decision workflow for this compound.
Requesting Waste Pickup
When your waste container is full or you are discontinuing the project, you must arrange for its collection by your institution's Environmental Health & Safety (EHS) department. Follow your facility's specific procedures for requesting a hazardous waste pickup. Do not move hazardous waste to other laboratories or unapproved storage areas.[8]
Emergency Procedures
In the event of a spill, immediately alert your colleagues and supervisor. Consult your laboratory's chemical hygiene plan and the SDS for any solvents involved in the spill. For small spills, use a chemical spill kit to absorb the material, and dispose of the cleanup materials as hazardous waste. For large spills, evacuate the area and contact your institution's emergency number.
By adhering to these procedures, you contribute to a safe and compliant research environment, ensuring that the pursuit of scientific advancement does not come at the cost of personal or environmental health.
References
-
Proper Disposal of Hazardous Laboratory Waste Regulations in the United States. (n.d.). Conduct Science. Retrieved from [Link]
-
Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University. Retrieved from [Link]
-
Pharmaceuticals and/or Active Ingredients that are Hazardous Wastes. (n.d.). University of Delaware. Retrieved from [Link]
-
Managing Hazardous Chemical Waste in the Lab. (n.d.). American Society for Clinical Pathology. Retrieved from [Link]
-
Regulations for Hazardous Waste Generated at Academic Laboratories. (2025, November 25). US EPA. Retrieved from [Link]
-
Pharmaceutical Waste. (n.d.). Wayne State University. Retrieved from [Link]
-
Approaches of Pharmaceutical Waste Management and Handling. (n.d.). Systematic Reviews in Pharmacy. Retrieved from [Link]
-
Laboratory Waste Management: The New Regulations. (n.d.). MedicalLab Management. Retrieved from [Link]
-
Waste Management and Recycling Strategies in Pharma- Chemical Industries. (n.d.). Zenodo. Retrieved from [Link]
-
Safety Data Sheet for H-D-Thr(tBu)-OMe HCl. (n.d.). AAPPTec. Retrieved from [Link]
-
Waste Management in Pharma Manufacturing: From Hazardous to Zero-Waste. (2025, June 27). vpharmahorizon.com. Retrieved from [Link]
-
Environmentally benign access to isoindolinones: synthesis, separation and resource recycling. (n.d.). Green Chemistry (RSC Publishing). Retrieved from [Link]
-
Disposal of Chemicals used in the Illicit Manufacture of Drugs. (n.d.). Unodc. Retrieved from [Link]
-
Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. (n.d.). Clandestine Laboratory Investigating Chemists Association. Retrieved from [Link]
-
2-tert-Butyl-4-hydroxyanisole. (n.d.). PubChem. Retrieved from [Link]
-
Design, synthesis and biological evaluation of novel isoindolinone derivatives as potent histone deacetylase inhibitors. (2019, April 15). PubMed. Retrieved from [Link]
-
Design, synthesis and biological evaluation of the novel isoindolinone derivatives. (n.d.). JOCPR. Retrieved from [Link]
-
tert-Butyl ((2S,3R)-3-hydroxy-4-((2-methylpropyl)amino)-1-phenylbutan-2-yl)carbamate. (n.d.). PubChem. Retrieved from [Link]
-
tert-Butyl 4-hydroxyisoindoline-2-carboxylate. (n.d.). PubChem. Retrieved from [Link]
-
tert-Butyl 2-(3-(3-hydroxy-4-methoxyphenyl)-1-methoxy-2-methyl-1-oxopropan-2-yl)hydrazine-1-carboxylate. (n.d.). Pharmaffiliates. Retrieved from [Link]
Sources
- 1. Design, synthesis and biological evaluation of novel isoindolinone derivatives as potent histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jocpr.com [jocpr.com]
- 3. tert-Butyl 4-hydroxyisoindoline-2-carboxylate | C13H17NO3 | CID 90295650 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. MedicalLab Management Magazine [medlabmag.com]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. fishersci.com [fishersci.com]
- 8. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 9. epa.gov [epa.gov]
Essential Protective Measures for Handling 2-Tert-butyl-3-hydroxy-4-methoxyisoindolin-1-one
An In-Depth Technical Guide
As a novel isoindolinone derivative, 2-Tert-butyl-3-hydroxy-4-methoxyisoindolin-1-one represents a compound with potential biological activity, necessitating a cautious and thorough approach to laboratory safety.[1] While a specific Safety Data Sheet (SDS) for this exact molecule is not publicly available, a rigorous hazard assessment can be inferred from structurally related compounds, such as 2-tert-Butyl-4-methoxyphenol (BHA) and other isoindoline derivatives.[2][3][4] This guide provides a comprehensive framework for personal protective equipment (PPE), handling, and disposal, grounded in the principle of treating compounds with unknown toxicological profiles as potentially hazardous.
Inferred Hazard Profile and Risk Assessment
The primary directive when handling a novel chemical is to mitigate exposure through all potential routes: dermal (skin), ocular (eyes), inhalation, and ingestion. Based on data from analogous structures, the anticipated hazards include:
-
Skin Irritation and Sensitization: Many phenolic and isoindoline-based compounds are known to cause skin irritation.[2][3][5] Prolonged or repeated contact may lead to allergic skin reactions.[2]
-
Serious Eye Irritation: Direct contact with the eyes is likely to cause significant irritation.[2][3]
-
Respiratory Tract Irritation: If the solid compound is handled as a powder, inhalation of dust particles may irritate the respiratory system.[3][5]
-
Oral Toxicity: Ingestion may be harmful and could cause gastrointestinal irritation.[2][3]
Given these potential risks, a multi-layered PPE strategy is not merely recommended; it is essential for ensuring researcher safety.
Core Personal Protective Equipment (PPE) Requirements
The selection of PPE must be tailored to the specific laboratory procedure being performed. The following table outlines the minimum required equipment for handling this compound.
| PPE Category | Recommended Equipment & Specifications | Rationale for Use |
| Eye/Face Protection | Chemical safety goggles meeting ANSI Z87.1 or EN166 standards. A face shield should be worn over goggles during splash-risk procedures (e.g., transferring solutions).[4][6] | Protects against accidental splashes of solutions or contact with airborne powder, preventing serious eye irritation.[2][3] |
| Hand Protection | Chemical-resistant, powder-free nitrile gloves. Consider double-gloving for extended procedures or when handling concentrated solutions.[7] | Provides a primary barrier against skin contact, mitigating the risk of irritation and potential sensitization.[2] Powder-free gloves prevent contamination of the work area.[8] |
| Body Protection | A long-sleeved laboratory coat is mandatory for all handling procedures. An impermeable gown is recommended when working with larger quantities or for procedures with a high splash potential.[9] | Protects skin and personal clothing from contamination. Gowns should have closed cuffs to prevent exposure at the wrist.[8] |
| Respiratory Protection | All manipulations of the solid compound or volatile solutions must be performed in a certified chemical fume hood.[7] If a fume hood is unavailable, a NIOSH-approved respirator with a P100 filter for particulates is required.[6][8] | Engineering controls (fume hood) are the primary method to prevent inhalation of hazardous dust or vapors.[10] A respirator is a necessary secondary measure if engineering controls are insufficient. |
Procedural Workflow for Safe Handling
The following diagram illustrates the decision-making process for selecting appropriate PPE based on the specific laboratory task.
Caption: PPE Selection Workflow for Handling Isoindolinone Compound.
Operational Plans: Donning and Doffing PPE
The order of putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination.
Donning Sequence (Putting On):
-
Gown/Lab Coat: Put on the lab coat or gown, ensuring it is fully fastened.
-
Respiratory Protection (if needed): If a respirator is required, perform a seal check.
-
Eye/Face Protection: Put on safety goggles, followed by a face shield if necessary.
-
Gloves: Put on the first pair of gloves. If wearing a gown, ensure the cuffs of the gloves go over the cuffs of the gown. Put on the second pair of gloves.
Doffing Sequence (Taking Off):
-
Outer Gloves: Remove the outer pair of gloves. Peel one glove off by grasping the cuff and pulling it inside out. With the ungloved hand, slide your finger under the cuff of the remaining glove and peel it off, also inside out. Dispose of them immediately in the designated hazardous waste container.[7]
-
Gown/Lab Coat: Unfasten the gown. Peel it away from your body, touching only the inside. Roll it into a bundle with the contaminated side inward and dispose of it.
-
Face/Eye Protection: Remove the face shield (if used), followed by the goggles, handling them by the strap or earpieces.
-
Inner Gloves: Remove the final pair of gloves using the same technique as in step 1.
-
Hand Hygiene: Immediately and thoroughly wash your hands with soap and water.[4]
Disposal Plan for Contaminated Materials
Proper disposal is the final step in ensuring laboratory and environmental safety.
-
Contaminated PPE: All disposable PPE, including gloves, gowns, and any absorbent pads used for cleanup, must be considered hazardous waste. Place these items in a clearly labeled, sealed hazardous waste bag or container.[2][7]
-
Chemical Waste: Unused compound and solutions containing the compound must be disposed of through your institution's Environmental Health and Safety (EHS) office.[7]
-
Spill Management: In the event of a spill, alert personnel in the area. Use a spill kit appropriate for chemical powders or liquids. Wear full PPE, including respiratory protection, during cleanup. Absorb liquids with an inert material (e.g., vermiculite) and sweep solids carefully to avoid generating dust.[11] All cleanup materials must be disposed of as hazardous waste.
By adhering to these rigorous safety protocols, researchers can confidently and safely handle this compound, ensuring personal safety and maintaining a secure laboratory environment.
References
- Fisher Scientific. (2025). Safety Data Sheet: 3-tert-Butyl-4-hydroxyanisole.
- Thermo Fisher Scientific. (2024). Safety Data Sheet: 2(3)-tert-Butyl-4-methoxyphenol.
- BenchChem. (2025). Personal protective equipment for handling Isoindoline.PTSA.
- Santa Cruz Biotechnology. (n.d.). Safety Data Sheet: 2(3)-tert-Butyl-4-methoxyphenol.
- Fisher Scientific. (2025). Safety Data Sheet: 3,5-Di-tert-butyl-4-hydroxybenzaldehyde.
- Connor, T. H., & McDiarmid, M. A. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs.
- Sigma-Aldrich. (2024). Safety Data Sheet: Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate.
- AAPPTec. (n.d.). Safety Data Sheet: H-D-Thr(tBu)-OMe HCl.
- National Center for Biotechnology Information. (n.d.). 2-tert-Butyl-4-hydroxyanisole. PubChem Compound Database.
- TCI Chemicals. (n.d.). Safety Data Sheet: Methyl 3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propionate.
- Fisher Scientific. (2023). Safety Data Sheet: tert-Butyl 4-[4-(hydroxymethyl)-1,3-thiazol-2-yl]piperidine-1-carboxylate.
- The Dow Chemical Company. (2012). Personal Protective Equipment Guidance.
- Santa Cruz Biotechnology. (n.d.). Safety Data Sheet: 3-tert-Butyl-4-hydroxyanisole.
- American Society of Health-System Pharmacists. (n.d.). Personal Protective Equipment.
- BenchChem. (n.d.). Navigating the Disposal of Novel Bioactive Compounds: A Procedural Guide.
- Provista. (2022). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
- Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: tert-butyl-4-methoxyphenol.
- G. S. C. Srikanth, et al. (2018). The chemistry of isoindole natural products. Beilstein Journal of Organic Chemistry.
- MedchemExpress. (n.d.). Isoindolinone | Biochemical Reagent.
- A. A. Al-Amiery, et al. (2024). Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. Molecules.
- P. K. T. Lin, et al. (2016). Isoindolinone compounds active as Kv1.5 blockers identified using a multicomponent reaction approach. Bioorganic & Medicinal Chemistry Letters.
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. fishersci.com [fishersci.com]
- 6. corporate.dow.com [corporate.dow.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pppmag.com [pppmag.com]
- 9. publications.ashp.org [publications.ashp.org]
- 10. assets.thermofisher.cn [assets.thermofisher.cn]
- 11. datasheets.scbt.com [datasheets.scbt.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
